Product packaging for Tingenone(Cat. No.:CAS No. 50802-21-6)

Tingenone

Cat. No.: B1683169
CAS No.: 50802-21-6
M. Wt: 420.6 g/mol
InChI Key: WSTYNZDAOAEEKG-JEVWOBKXSA-N
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Description

Tingenone is a natural product found in Salacia chinensis, Elaeodendron croceum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H36O3 B1683169 Tingenone CAS No. 50802-21-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50802-21-6

Molecular Formula

C28H36O3

Molecular Weight

420.6 g/mol

IUPAC Name

(6bS,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione

InChI

InChI=1S/C28H36O3/c1-16-13-23-25(3,15-21(16)30)9-11-27(5)22-8-7-18-17(2)24(31)20(29)14-19(18)26(22,4)10-12-28(23,27)6/h7-8,14,16,23,31H,9-13,15H2,1-6H3/t16-,23-,25+,26+,27-,28?/m1/s1

InChI Key

WSTYNZDAOAEEKG-JEVWOBKXSA-N

SMILES

CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@](CC[C@]3(C2(CC[C@@]4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C

Canonical SMILES

CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tingenone;  Maitenin;  Maytenin;  Tingenin A;  Tingenon; 

Origin of Product

United States

Foundational & Exploratory

Tingenone: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tingenone is a quinonemethide triterpenoid, a class of natural products renowned for their diverse and potent biological activities. Found primarily within the Celastraceae family of plants, this compound and its analogues have garnered significant interest from the scientific community for their potential as therapeutic agents, particularly in the fields of oncology and inflammation. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its known interactions with key cellular signaling pathways.

Natural Sources of this compound

This compound is predominantly isolated from plants belonging to the Celastraceae family. Several species have been identified as rich sources of this compound, with the concentration varying depending on the plant part, geographical location, and season of collection. The root bark is often the most abundant source of this compound.

Plant SpeciesFamilyPlant PartThis compound ContentReference
Maytenus phyllanthoidesCelastraceaeRoot BarkHigh[1]
Crossopetalum rhacomaCelastraceaeRoot BarkHigh[1]
Cassine xylocarpaCelastraceaeRoot BarkModerate[1]
Semialarium mexicanumCelastraceaeRoot BarkModerate[1]
Maytenus ilicifoliaCelastraceaeRootsPresent[2]
Salacia chinensisCelastraceaeNot SpecifiedPresent
Elaeodendron croceumCelastraceaeNot SpecifiedPresent

Isolation and Purification Methodologies

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are a compilation of methodologies reported in the scientific literature.

I. Extraction

A. Microwave-Assisted Extraction (MAE)

This method offers a rapid and efficient extraction of this compound with reduced solvent consumption compared to traditional methods.

  • Plant Material Preparation: Air-dried and powdered root bark of the source plant.

  • Solvent: Hexane is a commonly used solvent for selective extraction of quinonemethide triterpenes like this compound.

  • Protocol:

    • Place 10 g of the powdered plant material in a vessel suitable for microwave extraction.

    • Add 200 mL of hexane to the vessel.

    • Set the microwave extractor to a power of 800 W and a temperature of 60°C.

    • Perform the extraction for a duration of 15 minutes.

    • After extraction, filter the mixture to separate the extract from the plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude hexane extract.

II. Chromatographic Purification

A combination of chromatographic techniques is typically employed to isolate pure this compound from the crude extract.

A. Silica Gel Column Chromatography (Initial Fractionation)

This step is used to separate the crude extract into fractions of varying polarity.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of hexane and ethyl acetate (EtOAc).

  • Protocol:

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Dissolve the crude hexane extract in a minimal amount of hexane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a stepwise gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing this compound based on the TLC profile.

B. Sephadex LH-20 Column Chromatography (Fine Purification)

This size-exclusion chromatography step is effective in removing pigments and other impurities of different molecular sizes.[1][3]

  • Stationary Phase: Sephadex LH-20.[1][3]

  • Mobile Phase: A mixture of dichloromethane (DCM) and methanol (MeOH), typically in a 1:1 ratio.

  • Protocol:

    • Swell the Sephadex LH-20 in the DCM:MeOH mobile phase and pack it into a column.

    • Dissolve the this compound-containing fractions from the silica gel column in a small volume of the mobile phase.

    • Apply the sample to the top of the Sephadex LH-20 column.

    • Elute the column with the DCM:MeOH (1:1) mixture.

    • Collect fractions and monitor by TLC.

    • Combine the pure this compound fractions and evaporate the solvent to yield the purified compound.

Biological Signaling Pathways

This compound, as a quinonemethide triterpene, is known to interact with several key signaling pathways implicated in cancer and inflammation. The quinone methide moiety is a reactive Michael acceptor, which allows it to covalently modify nucleophilic residues in proteins, thereby modulating their function.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. Quinonemethide triterpenes have been shown to inhibit this pathway.

NF_kB_Inhibition_by_this compound This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory & Pro-survival Genes Nucleus->Gene Transcription TNFa TNFα TNFR TNFR TNFa->TNFR TNFR->IKK Activates

Caption: this compound-mediated inhibition of the NF-κB signaling pathway.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification genes. Activation of the Nrf2 pathway can protect cells from oxidative stress and is a target for cancer chemoprevention.

Nrf2_Activation_by_this compound This compound This compound Keap1 Keap1 This compound->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Ub Ubiquitin Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocates Proteasome Proteasome Ub->Proteasome ARE ARE Nucleus->ARE Binds AntioxidantGenes Antioxidant & Detoxification Genes ARE->AntioxidantGenes Activates Transcription

Caption: this compound-mediated activation of the Nrf2 antioxidant response pathway.

Experimental Workflow for this compound Isolation and Bioactivity Screening

The following diagram outlines a logical workflow from plant material to the assessment of biological activity.

Tingenone_Workflow PlantMaterial Dried & Powdered Root Bark Extraction Microwave-Assisted Extraction (Hexane) PlantMaterial->Extraction CrudeExtract Crude Hexane Extract Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography (Hexane:EtOAc gradient) CrudeExtract->SilicaGel Fractions This compound-Rich Fractions SilicaGel->Fractions Sephadex Sephadex LH-20 Column Chromatography (DCM:MeOH) Fractions->Sephadex Purethis compound Pure this compound Sephadex->Purethis compound Characterization Structural Elucidation (NMR, MS) Purethis compound->Characterization Bioassays Biological Activity Assays (e.g., NF-κB, Nrf2 reporter assays, cytotoxicity assays) Purethis compound->Bioassays

Caption: Experimental workflow for this compound isolation and bioactivity screening.

Conclusion

This compound represents a promising natural product with significant potential for therapeutic development. This guide provides a foundational understanding of its natural origins, robust methods for its isolation and purification, and insights into its molecular mechanisms of action. The detailed protocols and visual representations of signaling pathways and experimental workflows are intended to serve as a valuable resource for researchers dedicated to the exploration of novel, plant-derived therapeutic agents. Further investigation into the pharmacology and toxicology of this compound is warranted to fully elucidate its clinical potential.

References

Tingenone: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tingenone is a naturally occurring quinonoid triterpene that has garnered significant interest within the scientific community due to its complex chemical architecture and potential therapeutic applications. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, supported by a summary of key spectroscopic data and detailed experimental methodologies cited in seminal literature. The guide is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure

This compound is chemically classified as a pentacyclic triterpenoid with a quinone-methide core. Its systematic IUPAC name is (6aS,6bS,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione[1]. The molecule is also known by several synonyms, including Maitenin and Tingenin A[1].

The structure of this compound was elucidated through extensive spectroscopic analysis and chemical correlation studies. It is structurally related to other well-known triterpenoids like celastrol and pristimerin[2]. A key structural feature of this compound is that it is considered to be 20-decarboxy-21-oxocelastrol[2].

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValueSource
Molecular Formula C₂₈H₃₆O₃PubChem
Molecular Weight 420.58 g/mol PubChem
IUPAC Name (6aS,6bS,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dionePubChem
CAS Number 50802-21-6PubChem
Appearance Orange pigmentDelle Monache et al., 1973
Melting Point 182-183 °CDelle Monache et al., 1973
¹H NMR (CDCl₃, δ) Signals for aromatic, vinyl, secondary, and tertiary methyl protons have been reported.Delle Monache et al., 1973
¹³C NMR (CDCl₃, δ) Characteristic signals for quinone, ketone, and terpenoid carbons.(Data inferred from structure)
Infrared (IR) νₘₐₓ Bands corresponding to hydroxyl, carbonyl (ketone and quinone) groups.Delle Monache et al., 1973
Mass Spectrometry (MS) Molecular ion peak and characteristic fragmentation pattern.Delle Monache et al., 1973

Stereochemistry

The stereochemistry of this compound is a critical aspect of its molecular identity and biological activity. The molecule possesses multiple chiral centers, leading to a specific three-dimensional arrangement of its atoms. The absolute configuration of these stereocenters has been determined as (6aS,6bS,8aS,11R,12aR,14aR) , as defined by the Cahn-Ingold-Prelog priority rules[1].

Experimental Protocols

The following sections outline the generalized experimental methodologies that would have been employed in the isolation and structural elucidation of this compound, based on standard practices in natural product chemistry from the era of its discovery. For precise details, it is imperative to consult the primary literature, notably F. Delle Monache, et al., J. Chem. Soc., Perkin Trans. 1, 1973, and F. Delle Monache, et al., Gazzetta Chimica Italiana, 1972.

Isolation of this compound

This compound has been isolated from various plant species, particularly from the Celastraceae and Hippocrateaceae families[2]. A general protocol for its extraction and isolation would involve the following steps:

Caption: Generalized workflow for the isolation of this compound.
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer.

  • Sample Preparation: A few milligrams of purified this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Standard pulse sequences would be used to acquire ¹H and ¹³C spectra. 2D NMR experiments such as COSY, HSQC, and HMBC would be crucial for assigning the proton and carbon signals and establishing connectivity within the molecule.

Mass Spectrometry (MS):

  • Technique: Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry.

  • Sample Preparation: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) would be prepared.

  • Analysis: The analysis would provide the accurate mass of the molecular ion, confirming the molecular formula, and the fragmentation pattern would offer valuable clues about the structural components of the molecule.

Infrared (IR) Spectroscopy:

  • Technique: Fourier Transform Infrared (FTIR) spectroscopy.

  • Sample Preparation: The sample could be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Analysis: The IR spectrum would reveal the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) stretches, characteristic of the quinone and ketone moieties in this compound.

Circular Dichroism (CD) Spectroscopy:

  • Purpose: To provide information about the stereochemical features of the molecule.

  • Sample Preparation: A solution of this compound of a known concentration would be prepared in a suitable transparent solvent (e.g., methanol or acetonitrile).

  • Analysis: The CD spectrum, which measures the differential absorption of left and right circularly polarized light, would exhibit characteristic Cotton effects that are dependent on the absolute configuration of the chiral centers.

Logical Relationships in Structure Elucidation

The determination of this compound's complex structure is a logical process that integrates data from various analytical techniques. The following diagram illustrates the relationships between the experimental data and the deduced structural features.

Structure_Elucidation cluster_experimental Experimental Data cluster_deduced Deduced Structural Information Mass_Spec Mass Spectrometry Molecular Formula: C₂₈H₃₆O₃ Molecular_Formula Molecular Formula Mass_Spec->Molecular_Formula IR_Spec Infrared Spectroscopy Presence of -OH and C=O groups Functional_Groups Functional Groups (Hydroxyl, Ketone, Quinone) IR_Spec->Functional_Groups NMR_Spec NMR Spectroscopy ¹H-¹H connectivity (COSY) ¹H-¹³C connectivity (HSQC/HMBC) Carbon_Skeleton Pentacyclic Triterpene Skeleton NMR_Spec->Carbon_Skeleton Stereochemistry Absolute Stereochemistry (6aS,6bS,8aS,11R,12aR,14aR) NMR_Spec->Stereochemistry CD_Spec Circular Dichroism Chiral environment Absolute Configuration CD_Spec->Stereochemistry Final_Structure Final Structure of this compound Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Carbon_Skeleton->Final_Structure Stereochemistry->Final_Structure

Caption: Logical flow from experimental data to the final structure of this compound.

Conclusion

The chemical structure and stereochemistry of this compound have been unequivocally established through a combination of rigorous chemical and spectroscopic methods. This guide has summarized the key structural features, provided a compilation of important data, and outlined the experimental approaches typically used for the characterization of such complex natural products. A thorough understanding of this compound's structure and stereochemistry is fundamental for any further research into its synthesis, derivatization, and biological evaluation. For professionals in drug development, this information is critical for understanding its mechanism of action and for the design of novel therapeutic agents based on its scaffold.

References

Tingenone: A Natural Compound with Potent Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tingenone, a quinonemethide triterpenoid primarily isolated from plants of the Celastraceae family, has emerged as a promising natural product with significant anti-cancer properties. This technical guide provides an in-depth overview of the biological activity of this compound in various cancer cell lines. It summarizes key quantitative data on its cytotoxic effects, details the experimental protocols for assessing its activity, and elucidates the molecular mechanisms and signaling pathways involved in this compound-induced cancer cell death. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.

Introduction

The quest for novel and effective anti-cancer agents has led to the extensive exploration of natural products. This compound, a member of the quinonemethide triterpenoid family, has demonstrated potent cytotoxic and anti-proliferative activities against a range of cancer cell lines. Its complex chemical structure and multifaceted biological effects make it a compelling candidate for further investigation and development as a potential cancer therapeutic. This guide aims to consolidate the current scientific knowledge on the anti-cancer properties of this compound, with a focus on its activity in various cancer cell lines.

Cytotoxic Activity of this compound in Cancer Cell Lines

The cytotoxic potential of this compound has been evaluated in several cancer cell lines using various assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
LM3Murine Breast Cancer~2MTT[1][2]
LP07Murine Lung Cancer~5MTT[1][2]
HL-60Human Acute Myeloid LeukemiaNot explicitly stated, but showed marked cytotoxicityMTT[1][2]

Note: The available literature provides a limited scope of IC50 values for this compound across a wide range of human cancer cell lines. Further research is required to establish a more comprehensive cytotoxicity profile.

Mechanisms of this compound-Induced Cancer Cell Death

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. This compound has been shown to be a potent inducer of apoptosis in cancer cells.

In human acute myeloid leukemia (AML) HL-60 cells, this compound's mechanism of apoptosis induction involves:

  • Induction of Oxidative Stress: this compound treatment leads to an increase in reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components.

  • DNA Double-Strand Breaks: The elevated ROS levels contribute to the formation of DNA double-strand breaks, a severe form of DNA damage that can trigger apoptosis.

  • Activation of JNK/p38 MAPK Pathway: this compound activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are key regulators of cellular responses to stress and can initiate apoptosis.

The following diagram illustrates the proposed mechanism of this compound-induced apoptosis in HL-60 cells:

Tingenone_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS DNA_damage DNA Double-Strand Breaks ROS->DNA_damage JNK_p38 ↑ JNK/p38 MAPK Activation DNA_damage->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis

Figure 1: this compound-induced apoptosis in HL-60 cells.
Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled cell proliferation due to defects in cell cycle checkpoints. This compound has been shown to interfere with the cell cycle progression of cancer cells, leading to cell cycle arrest. While the specific phase of arrest can vary between cell lines, reports suggest that this compound can induce arrest at the G2/M phase. This arrest prevents the cell from entering mitosis and undergoing division, thereby inhibiting tumor growth. Key proteins involved in the G2/M transition, such as Cyclin B1 and CDK1, are potential targets of this compound's action.

The following diagram illustrates a general workflow for investigating this compound-induced cell cycle arrest:

Cell_Cycle_Analysis_Workflow cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis Start Cancer Cells Treatment Treat with this compound (various concentrations and time points) Start->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fix with Ethanol Harvest->Fixation Staining Stain with Propidium Iodide (PI) & RNase Fixation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Analysis Determine percentage of cells in G0/G1, S, and G2/M phases Flow_Cytometry->Analysis

Figure 2: Experimental workflow for cell cycle analysis.

Impact on Key Signaling Pathways

While direct evidence of this compound's effects on the PI3K/Akt and NF-κB pathways is still emerging, these pathways are critical regulators of cell survival, proliferation, and inflammation in cancer, making them likely targets for this compound's anti-cancer activity.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a common feature in many cancers. Inhibition of this pathway is a key strategy in cancer therapy. Based on the pro-apoptotic and anti-proliferative effects of this compound, it is plausible that it may exert its effects by downregulating the PI3K/Akt pathway. This could occur through the inhibition of Akt phosphorylation, thereby preventing the activation of downstream pro-survival targets.

The following diagram illustrates the canonical PI3K/Akt signaling pathway and potential points of inhibition:

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates p_Akt p-Akt (Active) Akt->p_Akt phosphorylation Downstream Downstream Effectors (e.g., mTOR, Bad) p_Akt->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Tingenone_inhibition This compound (Potential Inhibition) Tingenone_inhibition->PI3K Tingenone_inhibition->p_Akt

Figure 3: The PI3K/Akt signaling pathway.
The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. Constitutive activation of NF-κB is frequently observed in various cancers and is associated with tumor progression and resistance to therapy. By inducing apoptosis, this compound may directly or indirectly inhibit the NF-κB pathway, which is known to upregulate anti-apoptotic proteins. A potential mechanism could involve the inhibition of IκB kinase (IKK) phosphorylation, which would prevent the degradation of IκBα and the subsequent nuclear translocation and activation of NF-κB.

The following diagram illustrates the canonical NF-κB signaling pathway and a potential point of inhibition by this compound:

NFkB_Pathway cluster_0 Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Gene_Expression Target Gene Expression (Anti-apoptotic, Pro-proliferative) Nucleus->Gene_Expression Tingenone_inhibition This compound (Potential Inhibition) Tingenone_inhibition->IKK

Figure 4: The NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Cell Viability Assay

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the levels of key proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Materials:

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-IKK, IKK, NF-κB p65, Cyclin B1, CDK1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

This compound has demonstrated significant potential as an anti-cancer agent, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. Its ability to modulate critical signaling pathways, potentially including the PI3K/Akt and NF-κB pathways, underscores its therapeutic promise. However, further research is imperative to fully elucidate its mechanisms of action and to expand its cytotoxic profile across a broader range of human cancer cell lines.

Future research should focus on:

  • Comprehensive IC50 Profiling: Determining the IC50 values of this compound in a large panel of human cancer cell lines to identify the most sensitive cancer types.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound and its direct effects on key signaling pathways, such as PI3K/Akt and NF-κB, through techniques like western blotting for phosphorylation status and kinase assays.

  • In Vivo Efficacy: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.

  • Combination Therapies: Investigating the potential synergistic effects of this compound when combined with existing chemotherapeutic agents or targeted therapies.

A deeper understanding of the biological activities of this compound will be instrumental in guiding its development as a novel and effective therapeutic agent for the treatment of cancer.

References

Tingenone's Peripheral Antinociceptive Action: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Tingenone, a pentacyclic triterpene isolated from plants of the Maytenus genus, has demonstrated significant peripheral antinociceptive properties in preclinical models. This document provides an in-depth technical overview of the molecular mechanisms underpinning this effect. Evidence points to a multi-pronged mechanism of action involving the activation of the endogenous opioidergic and cannabinoid systems, which subsequently engage the nitric oxide-cyclic GMP-ATP-sensitive potassium channel (NO/cGMP/K-ATP) signaling cascade. This guide synthesizes the available data, details the experimental protocols used for its elucidation, and presents the involved signaling pathways for clarity.

Introduction

The search for novel, non-central acting analgesics remains a priority in drug development to mitigate the side effects associated with conventional pain therapies. This compound, a natural compound, has emerged as a promising candidate due to its potent antinociceptive effects localized to the periphery. This action is primarily observed as a reversal of hyperalgesia induced by inflammatory mediators like prostaglandin E2 (PGE2). This whitepaper consolidates the current understanding of how this compound modulates peripheral nociceptive signaling at the molecular level.

Core Mechanisms of Peripheral Antinociception

This compound's analgesic activity is not mediated by a single pathway but rather by the concerted activation of several key endogenous pain-modulating systems in peripheral sensory neurons.

Involvement of the Opioidergic System

This compound's activity is significantly dependent on the activation of peripheral opioid receptors. Local administration of this compound produces an antinociceptive effect that is reversed by the non-selective opioid antagonist naloxone.[1][2] Further investigation has revealed that this effect is mediated by all three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).[1][2] This indicates that this compound likely promotes the local release or enhances the action of endogenous opioid peptides. This hypothesis is strengthened by the observation that bestatine, an aminopeptidase inhibitor that prevents the degradation of endogenous opioids, potentiates this compound's antinociceptive effect.[1][2]

Involvement of the Cannabinoid System

The endocannabinoid system is another critical component of this compound's mechanism of action. The antinociceptive effect of this compound is antagonized by the selective cannabinoid type 2 (CB2) receptor antagonist, AM630.[3][4] However, the selective CB1 receptor antagonist, AM251, does not alter this compound's effect, indicating a specific action via the CB2 receptor.[3][4] The CB2 receptor is primarily expressed on immune cells and to a lesser extent on peripheral nerve terminals, and its activation is known to reduce inflammatory pain without the psychotropic effects associated with CB1 receptor activation.

The L-Arginine/NO/cGMP/K-ATP Pathway

A crucial downstream signaling cascade for both the opioidergic and cannabinoid systems in this context appears to be the L-arginine/nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/ATP-sensitive potassium (K-ATP) channel pathway.[1][5] this compound's peripheral antinociception is blocked by inhibitors of key components of this pathway:

  • Nitric Oxide Synthase (NOS): The non-selective NOS inhibitor L-NOArg and the selective neuronal NOS (nNOS) inhibitor L-NPA reverse this compound's effect. Inhibitors for endothelial (eNOS) and inducible (iNOS) isoforms have no impact, pinpointing nNOS as the key enzyme.[1][5]

  • Soluble Guanylyl Cyclase (sGC): ODQ, a selective inhibitor of sGC, also prevents the antinociceptive effect.[1][5]

  • ATP-sensitive K+ Channels (K-ATP): The K-ATP channel blocker glibenclamide effectively antagonizes this compound's action.[1][5]

Conversely, the effect of a low dose of this compound is intensified by zaprinast, a phosphodiesterase inhibitor that prevents the breakdown of cGMP, further confirming the role of this second messenger.[1][5]

Data Presentation: Summary of Mechanistic Studies

The following tables summarize the qualitative outcomes of key pharmacological inhibitor studies. The primary endpoint in these experiments is the reversal of prostaglandin E2 (PGE2)-induced hyperalgesia in the mouse paw pressure test.

Table 1: Opioidergic Pathway Involvement

Compound Administered with this compoundTargetEffect on this compound's AntinociceptionReference
NaloxoneNon-selective opioid receptor antagonistReversed[1][2]
Clocinnamoxµ-opioid receptor antagonistReversed[1][2]
Naltrindoleδ-opioid receptor antagonistReversed[1][2]
Nor-binaltorphimineκ-opioid receptor antagonistReversed[1][2]
BestatineAminopeptidase inhibitorPotentiated[1][2]

Table 2: Cannabinoid Pathway Involvement

Compound Administered with this compoundTargetEffect on this compound's AntinociceptionReference
AM630CB2 receptor antagonistReversed[3][4]
AM251CB1 receptor antagonistNo Effect[3][4]

Table 3: L-Arginine/NO/cGMP/K-ATP Pathway Involvement

Compound Administered with this compoundTargetEffect on this compound's AntinociceptionReference
L-NOArgNon-selective NOS inhibitorReversed[1][5]
L-NPANeuronal NOS (nNOS) inhibitorReversed[1][5]
L-NIOEndothelial NOS (eNOS) inhibitorNo Effect[1][5]
L-NILInducible NOS (iNOS) inhibitorNo Effect[1][5]
ODQSoluble Guanylyl Cyclase (sGC) inhibitorReversed[1][5]
GlibenclamideATP-sensitive K+ channel blockerReversed[1][5]
ZaprinastcGMP-specific phosphodiesterase inhibitorPotentiated[1][5]

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed molecular pathways for this compound's action.

Tingenone_Opioid_Pathway cluster_receptors Peripheral Nociceptor Terminal This compound This compound opioid_release ↑ Endogenous Opioid Release This compound->opioid_release Induces mu_receptor µ-Opioid Receptor opioid_release->mu_receptor Activates delta_receptor δ-Opioid Receptor opioid_release->delta_receptor Activates kappa_receptor κ-Opioid Receptor opioid_release->kappa_receptor Activates gi_protein Gi/o Protein mu_receptor->gi_protein delta_receptor->gi_protein kappa_receptor->gi_protein downstream Downstream Effectors (NO/cGMP/K-ATP Pathway) gi_protein->downstream Activates antinociception Peripheral Antinociception downstream->antinociception naloxone Naloxone (Non-selective) naloxone->mu_receptor Blocks naloxone->delta_receptor Blocks naloxone->kappa_receptor Blocks clocinnamox Clocinnamox clocinnamox->mu_receptor Blocks naltrindole Naltrindole naltrindole->delta_receptor Blocks nor_bni Nor-Binaltorphimine nor_bni->kappa_receptor Blocks

Caption: this compound's Opioidergic Antinociceptive Pathway.

Tingenone_Cannabinoid_NO_Pathway cluster_membrane Peripheral Nociceptor Terminal This compound This compound cb2_receptor CB2 Receptor This compound->cb2_receptor Activates gi_protein Gi/o Protein cb2_receptor->gi_protein nNOS_activation nNOS Activation gi_protein->nNOS_activation Activates no Nitric Oxide (NO) nNOS_activation->no L-Arginine to Citrulline + NO l_arginine L-Arginine sGC Soluble Guanylyl Cyclase (sGC) no->sGC Activates cgmp cGMP sGC->cgmp GTP to cGMP gtp GTP k_atp K-ATP Channel Opening cgmp->k_atp Activates hyperpolarization Hyperpolarization k_atp->hyperpolarization K+ Efflux antinociception Peripheral Antinociception hyperpolarization->antinociception Reduces Neuronal Excitability am630 AM630 am630->cb2_receptor Blocks l_npa L-NPA l_npa->nNOS_activation Inhibits odq ODQ odq->sGC Inhibits glibenclamide Glibenclamide glibenclamide->k_atp Blocks

Caption: this compound's CB2 and NO/cGMP/K-ATP Signaling Cascade.

Experimental Protocols

The primary model used to investigate this compound's peripheral antinociceptive action is the mouse paw pressure test following the induction of hyperalgesia with prostaglandin E2 (PGE2).

Animal Model and Hyperalgesia Induction
  • Species: Male Swiss mice are typically used.

  • Hyperalgesic Agent: Prostaglandin E2 (PGE2) is administered via intraplantar (i.pl.) injection into the right hind paw at a dose of 2 µ g/paw .[1][2][3][4] This induces a state of localized pain hypersensitivity.

  • Acclimatization: Animals are allowed to acclimate to the testing environment before any procedures.

Paw Pressure Test (Randall-Selitto Test)
  • Objective: To measure the mechanical nociceptive threshold, i.e., the pressure (in grams) at which the animal withdraws its paw.

  • Apparatus: An analgesymeter is used, which applies a linearly increasing mechanical force to the dorsal surface of the mouse's paw.

  • Procedure:

    • A baseline nociceptive threshold is determined for each mouse before any injections.

    • PGE2 (2 µ g/paw ) is injected into the paw.

    • After a set period for hyperalgesia to develop (typically 2-3 hours), the nociceptive threshold is measured again to confirm hypersensitivity (a significant decrease in the pressure tolerated).

    • This compound (e.g., 200 µ g/paw ) or vehicle is administered via intraplantar injection into the same paw.[3][4]

    • The nociceptive threshold is measured at various time points post-tingenone administration (e.g., 1, 2, 3, and 4 hours) to assess the antinociceptive (anti-hyperalgesic) effect.

  • Pharmacological Intervention: To investigate the mechanism of action, specific antagonists (e.g., naloxone, AM630, L-NOArg) are co-administered with this compound, typically injected 10-15 minutes prior to the this compound injection. A reversal of this compound's effect by an antagonist indicates the involvement of that specific pathway.

Experimental Workflow

Experimental_Workflow cluster_treatment Treatment Groups start Start: Male Swiss Mice baseline Measure Baseline Paw Pressure Threshold (g) start->baseline pge2 Induce Hyperalgesia: Intraplantar PGE2 (2 µg/paw) baseline->pge2 hyperalgesia_confirm Confirm Hyperalgesia (Reduced Threshold) pge2->hyperalgesia_confirm vehicle Vehicle Control hyperalgesia_confirm->vehicle This compound This compound (200 µg/paw) hyperalgesia_confirm->this compound antagonist Antagonist + this compound hyperalgesia_confirm->antagonist measure_effect Measure Paw Pressure Threshold (e.g., at 1, 2, 3, 4 hours post-treatment) vehicle->measure_effect This compound->measure_effect antagonist->measure_effect analysis Data Analysis: Compare Thresholds vs. Control measure_effect->analysis end Conclusion on Mechanism analysis->end

Caption: Workflow for the Paw Pressure Hyperalgesia Assay.

Conclusion and Future Directions

The available evidence strongly indicates that this compound exerts its peripheral antinociceptive effects through a sophisticated mechanism involving the activation of local opioidergic and CB2 cannabinoid receptors. These receptor systems appear to converge on the L-arginine/NO/cGMP/K-ATP channel pathway, leading to neuronal hyperpolarization and a reduction in nociceptive signaling. The lack of CB1 receptor involvement suggests that this compound may be devoid of central psychotropic side effects, making it an attractive candidate for further development.

Future research should focus on:

  • Quantitative Pharmacodynamics: Establishing precise dose-response relationships and ED50 values for this compound and its reversal by various antagonists.

  • Receptor Binding Assays: Conducting in vitro binding assays to determine if this compound acts as a direct agonist at opioid and CB2 receptors or if its effect is indirect (e.g., promoting endogenous ligand release).

  • Broader Nociceptive Models: Evaluating the efficacy of this compound in other models of inflammatory and neuropathic pain.

  • Safety and Toxicology: Comprehensive toxicological studies are required to assess the safety profile of this compound for potential clinical applications.

This multi-target mechanism positions this compound as a compelling lead compound for the development of a new class of peripheral analgesics.

References

Quinonemethide Triterpenes: A Deep Dive into Their Therapeutic Potential and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinonemethide triterpenes, a class of natural products predominantly found in the Celastraceae family of plants, have garnered significant attention in the scientific community for their potent and diverse biological activities. These compounds, characterized by a unique quinonemethide moiety fused to a triterpenoid backbone, have demonstrated promising anticancer, anti-inflammatory, neuroprotective, and antidiabetic properties in a plethora of preclinical studies. This technical guide provides a comprehensive literature review of quinonemethide triterpenes, with a focus on their cytotoxic effects on cancer cells, the underlying molecular mechanisms, and detailed experimental protocols for their investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Cytotoxic Activity of Quinonemethide Triterpenes

A significant body of research has focused on the anticancer potential of quinonemethide triterpenes. Compounds such as celastrol, pristimerin, maytenin, and tingenone have been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds vary depending on the specific triterpene, the cancer cell line, and the duration of treatment.

Quantitative Data on Cytotoxicity

The following tables summarize the IC50 values of prominent quinonemethide triterpenes against various cancer cell lines, providing a comparative overview of their cytotoxic potency.

Table 1: IC50 Values of Pristimerin in Human Cancer Cell Lines

Cancer TypeCell LineIncubation Time (h)IC50 (µM)
Breast Cancer MDA-MB-231240.5 - 0.6
MCF-7480.4 - 0.6
Lung Cancer A549720.4 - 0.6
NCI-H460480.35
Prostate Cancer PC-3480.8
DU145481.2
Pancreatic Cancer PANC-1480.5
MiaPaCa-2480.7
Fibrosarcoma HT1080240.16
480.13
Osteosarcoma MNNG240.8 - 0.9
143B240.5 - 0.6

Table 2: IC50 Values of Celastrol in Human Cancer Cell Lines

Cancer TypeCell LineIncubation Time (h)IC50 (µM)
Prostate Cancer LNCaPNot Specified0.05 - 1
DU145Not Specified0.05 - 1
PC3Not Specified0.05 - 1
Pancreatic Cancer PANC-1Not Specified1.5 - 2.5
BxPC-3Not Specified1.0 - 2.0
Breast Cancer MDA-MB-231481.2
MCF-7482.1
Lung Cancer A549481.8

Table 3: IC50 Values of Maytenin and this compound in Human Cancer Cell Lines

CompoundCancer TypeCell LineIncubation Time (h)IC50 (µM)
Maytenin Head and Neck SCCSCC924~2.5
SCC2524~3.0
FaDu24~2.0
This compound Murine LeukemiaP-388Not SpecifiedPotent

Key Signaling Pathways Modulated by Quinonemethide Triterpenes

The cytotoxic and other biological effects of quinonemethide triterpenes are mediated through their interaction with a complex network of intracellular signaling pathways. These compounds are known to be pleiotropic, targeting multiple nodes within these pathways to induce cellular responses such as apoptosis, cell cycle arrest, and inhibition of inflammation and angiogenesis.

Apoptosis Induction

A primary mechanism by which quinonemethide triterpenes exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is achieved by targeting key components of both the intrinsic and extrinsic apoptotic pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_inhibitor Inhibition by Quinonemethide Triterpenes DeathReceptor Death Receptors (e.g., FAS, TNFR1) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase37 Caspase-3, -7 Activation Caspase8->Caspase37 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase37 Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) Bcl2->Mitochondrion PARP PARP Cleavage Caspase37->PARP Apoptosis Apoptosis Caspase37->Apoptosis QT Quinonemethide Triterpenes QT->Caspase8 Activate QT->Caspase9 Activate QT->Bcl2 Upregulate Bax Downregulate Bcl-2 QT->Caspase37 Activate

Caption: Quinonemethide triterpenes induce apoptosis via intrinsic and extrinsic pathways.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Quinonemethide triterpenes, particularly celastrol, have been shown to inhibit this pathway at multiple levels.

cluster_pathway PI3K/Akt/mTOR Pathway cluster_inhibition Inhibition by Quinonemethide Triterpenes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation QT Quinonemethide Triterpenes QT->PI3K Inhibit QT->Akt Inhibit Phosphorylation QT->mTORC1 Inhibit

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinonemethide triterpenes.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, and cell survival. Its constitutive activation is a key feature of many cancers. Quinonemethide triterpenes are potent inhibitors of the NF-κB signaling pathway.

cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Quinonemethide Triterpenes Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkappaB IκBα IKK->IkappaB Phosphorylates NFkB_IkappaB NF-κB/IκBα Complex (Inactive) IkappaB->NFkB_IkappaB Degradation NFkB NF-κB (p65/p50) NFkB_IkappaB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Bcl-xL, Cyclin D1, MMP-9) QT Quinonemethide Triterpenes QT->IKK Inhibit QT->IkappaB Prevent Degradation

Caption: Quinonemethide triterpenes inhibit the NF-κB signaling pathway.

Detailed Experimental Protocols

To facilitate further research into the biological activities of quinonemethide triterpenes, this section provides detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Quinonemethide triterpene stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the quinonemethide triterpene in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.

  • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Quinonemethide triterpene

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the quinonemethide triterpene at the desired concentration for the specified time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.

Materials:

  • White 96-well plates

  • Cancer cell lines

  • Quinonemethide triterpene

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Luminometer

Protocol:

  • Seed cells in a white 96-well plate and treat with the quinonemethide triterpene.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Gently mix the contents of the wells by shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

  • The luminescence signal is proportional to the amount of caspase activity.

Experimental Workflow for Investigating Anticancer Activity

The following diagram illustrates a typical workflow for the initial investigation of the anticancer properties of a quinonemethide triterpene.

cluster_workflow Anticancer Activity Workflow Start Start: Quinonemethide Triterpene of Interest Cell_Culture Select and Culture Cancer Cell Lines Start->Cell_Culture MTT Cell Viability Assay (MTT) Determine IC50 Cell_Culture->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Use IC50 concentration Caspase Caspase Activity Assay Apoptosis->Caspase Western_Blot Western Blot Analysis (Signaling Pathway Proteins) Apoptosis->Western_Blot Caspase->Western_Blot Conclusion Conclusion: Elucidate Mechanism of Action Western_Blot->Conclusion

Caption: A typical experimental workflow for evaluating the anticancer activity of quinonemethide triterpenes.

Conclusion

Quinonemethide triterpenes represent a promising class of natural products with significant therapeutic potential, particularly in the field of oncology. Their ability to induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation and survival makes them attractive candidates for further drug development. This technical guide provides a solid foundation for researchers interested in exploring the multifaceted biological activities of these fascinating compounds. The provided data, pathway diagrams, and experimental protocols are intended to streamline research efforts and contribute to the advancement of our understanding and utilization of quinonemethide triterpenes in medicine. Further investigations into their in vivo efficacy, safety profiles, and potential for synergistic combinations with existing chemotherapeutic agents are warranted.

Tingenone: From Traditional Remedy to Modern Scientific Inquiry

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on its Discovery, History, and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tingenone is a pentacyclic, quinone-methide triterpenoid that has garnered significant attention in the scientific community for its diverse and potent biological activities.[1][2] Isolated from various plant species within the Celastraceae family, this natural compound has roots in traditional medicine, where extracts of these plants have been used for centuries to treat a range of ailments.[3][4][5] This technical guide provides an in-depth exploration of the discovery of this compound, its historical use in traditional practices, and the modern scientific investigations that have begun to unravel its complex mechanisms of action. The document details its physicochemical properties, summarizes its pharmacological activities with quantitative data, outlines key experimental protocols for its study, and visualizes its known signaling pathways.

Discovery and Traditional Medicine

Initial Isolation and Sources

This compound was first isolated from plants belonging to the Celastraceae family, which is known for being a rich source of bioactive triterpenes.[3] It is prominently found in species of the Maytenus and Salacia genera. Notable plant sources include:

  • Maytenus guianensis (Chichuá), an endemic species from the Amazon used in folk medicine.[3]

  • Maytenus imbricata[6]

  • Maytenus laevis (Chuchuhuasi), traditionally used in Latin America for treating rheumatism and cancer.[4]

  • Salacia impressifolia, an Amazonian plant.[2]

The discovery of this compound was a result of phytochemical investigations into the traditional uses of these plants, aiming to identify the specific compounds responsible for their therapeutic effects.

Historical Use in Traditional Medicine

Ethnobotanical records show that plants containing this compound have a long history of use in traditional medicine systems, particularly in South America and Africa.[4][5] Species of the Maytenus genus are widely recognized for their medicinal properties.[5] Traditional applications include treatments for:

  • Inflammatory Conditions: Such as rheumatism, arthritis, and general pain.[4][5]

  • Gastrointestinal Issues: Including ulcers and gastritis.[5]

  • Cancer: Used empirically for the treatment of various tumors.[4]

  • Infections: Employed for their antimicrobial properties against bacterial and fungal ailments.[1][3]

The use of "chuchuhuasi" (Maytenus laevis) for pain and cancer is a well-documented example of the traditional relevance of this compound-containing plants.[4] This historical context has provided a crucial roadmap for modern pharmacological research into the compound's potential.

Physicochemical Properties

This compound is a complex pentacyclic triterpene. Its structure features a distinctive quinone-methide system in rings A/B, which has been identified as essential for many of its biological activities, particularly its antimicrobial effects.[1]

PropertyValue
Molecular Formula C₂₈H₃₆O₃
Molecular Weight 420.6 g/mol
Class Pentacyclic Triterpenoid
Key Structural Feature Quinone-methide chromophore

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of pharmacological effects, including cytotoxic, anti-inflammatory, antinociceptive, and antimicrobial activities.

Table 1: Summary of this compound's Biological Activities
ActivityTarget/ModelKey Findings & Quantitative DataReference
Cytotoxic / Anticancer Acute Myeloid Leukemia (AML) HL-60 cellsInduces caspase-dependent apoptosis; reduces cell growth.[2]
Various Cancer Cell LinesExhibits potent cytotoxicity.[2]
Antiviral Herpes Simplex Virus (HSV)Acid-rearranged phenolic analogues show significant activity (EC₅₀: 2–6 µg/ml).[1]
Antinociceptive (Pain Relief) Prostaglandin E₂ (PGE₂) induced hyperalgesia in miceA 200 µ g/paw dose induces a local antinociceptive effect.[6]
Antimicrobial Bacteria and FungiThe quinone-methide moiety is necessary for its antibacterial and antifungal effects.[1]
Anti-inflammatory LPS-activated macrophagesInhibits nitric oxide (NO) production.[7]

Mechanisms of Action & Signaling Pathways

Scientific studies have begun to elucidate the molecular pathways through which this compound exerts its therapeutic effects.

Anticancer Mechanism in Acute Myeloid Leukemia (AML)

In AML HL-60 cells, this compound induces apoptosis through a mechanism involving oxidative stress.[2] It downregulates thioredoxin, a key antioxidant protein, which leads to an increase in reactive oxygen species (ROS). This oxidative stress causes DNA double-strand breaks, ultimately activating the JNK/p38 MAP kinase signaling pathways, which trigger programmed cell death.[2] The process is also dependent on the activation of caspases, central executioners of apoptosis.[2]

G This compound This compound Thioredoxin Thioredoxin (Downregulation) This compound->Thioredoxin ROS ↑ Reactive Oxygen Species (ROS) Thioredoxin->ROS inhibition DNA_DSB DNA Double-Strand Breaks ROS->DNA_DSB JNK_p38 JNK/p38 MAPK Activation DNA_DSB->JNK_p38 Caspases Caspase Activation JNK_p38->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptotic pathway in AML cells.

Peripheral Antinociceptive Mechanism

This compound's pain-relieving effects are mediated peripherally through the activation of the L-arginine/nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.[6] This signaling cascade leads to the opening of ATP-sensitive potassium (KATP) channels. The resulting potassium ion efflux causes hyperpolarization of nociceptive neurons, reducing their excitability and thus blocking the transmission of pain signals.[6]

G This compound This compound NOS Nitric Oxide Synthase (NOS) This compound->NOS NO Nitric Oxide (NO) NOS->NO converts L-Arginine L_Arginine L-Arginine sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP ↑ cGMP sGC->cGMP produces KATP ATP-Sensitive K+ Channel (KATP) cGMP->KATP opens Hyperpolarization Neuronal Hyperpolarization KATP->Hyperpolarization Antinociception Antinociception (Pain Relief) Hyperpolarization->Antinociception

Caption: Antinociceptive signaling pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized workflow for the extraction and isolation of this compound from plant material, such as the root bark of Maytenus species.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification A 1. Collect & Dry Plant Material (e.g., Root Bark) B 2. Grind into Fine Powder A->B C 3. Maceration with n-hexane or other non-polar solvents B->C D 4. Filtration to separate solid residue from filtrate C->D E 5. Evaporation of solvent (e.g., Rotary Evaporator) D->E F Crude Hexane Extract E->F G 6. Column Chromatography (Silica Gel) F->G H 7. Elution with solvent gradient (e.g., hexane-EtOAc) G->H I 8. Fraction Collection & TLC Analysis H->I J 9. Recrystallization or Preparative HPLC I->J K Pure this compound J->K

Caption: General workflow for this compound extraction and isolation.

Methodology:

  • Plant Material Preparation: The root bark of the source plant is collected, air-dried, and ground into a fine powder to increase the surface area for solvent extraction.[8]

  • Solvent Extraction: The powdered material is subjected to extraction, typically using a non-polar solvent like n-hexane. This can be done through maceration (soaking at room temperature) or Soxhlet extraction for higher efficiency.[4][8]

  • Concentration: The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification: The crude extract is then subjected to column chromatography on silica gel.[4]

  • Fractionation: A solvent gradient (e.g., increasing polarity from n-hexane to ethyl acetate) is used to elute the column. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Final Purification: Fractions containing this compound are pooled, concentrated, and further purified by recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the ability of this compound to inhibit cancer cell proliferation.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HL-60, HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[9]

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).[7]

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (the concentration of this compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[9]

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures this compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages.

Methodology:

  • Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere overnight.[7]

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells. A set of untreated cells serves as a negative control.

  • Incubation: The plate is incubated for 24 hours to allow for NO production.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with the Griess reagent.[7]

  • Absorbance Reading: After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm.

  • Data Analysis: A standard curve using sodium nitrite is generated to quantify the nitrite concentration. The percentage of NO inhibition by this compound is calculated relative to the LPS-stimulated (but untreated) control cells.[7]

Conclusion

This compound stands as a compelling example of a natural product whose journey from a traditional ethnobotanical remedy to a subject of rigorous scientific investigation is well underway. Its well-defined chemical structure and broad range of potent biological activities, particularly its anticancer and antinociceptive properties, make it a promising lead compound for drug development. The elucidation of its molecular mechanisms, such as the induction of apoptosis via oxidative stress and the modulation of pain pathways, provides a solid foundation for further preclinical and clinical studies. The detailed protocols provided herein offer a standardized framework for researchers to continue exploring the therapeutic potential of this remarkable triterpenoid. Future research should focus on optimizing its structure to enhance efficacy and reduce potential toxicity, paving the way for novel this compound-based therapeutics.

References

Tingenone: A Potential Modulator of Central Nervous System Function through the Nitric Oxide Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Tingenone, a pentacyclic triterpene, has demonstrated significant biological activity, with emerging evidence pointing towards its potential influence on the nervous system. While direct research into its effects on the central nervous system (CNS) is in its nascent stages, peripheral studies have elucidated a clear mechanism of action involving the L-arginine/nitric oxide/cyclic guanosine monophosphate/ATP-sensitive potassium channel (L-arginine/NO/cGMP/KATP) signaling pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, detailing the experimental evidence for its peripheral antinociceptive properties and exploring the potential translation of these mechanisms to the CNS. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and presents visual representations of the implicated signaling pathways and experimental workflows to support further research and development in this area.

Introduction

This compound is a quinone-methide pentacyclic triterpenoid isolated from species of the Celastraceae family, traditionally used in folk medicine for a variety of ailments. Modern pharmacological studies have begun to validate some of these traditional uses, with a particular focus on its anti-inflammatory, antitumoral, and, more recently, its effects on the nervous system. This whitepaper will focus on the neuropharmacological profile of this compound, with a specific emphasis on its known peripheral effects and the strong potential for analogous mechanisms within the central nervous system. The brain is highly susceptible to oxidative stress due to its high metabolic rate and oxygen consumption, making compounds that can modulate related pathways, such as the nitric oxide system, of significant interest for neurotherapeutics.[1][2][3]

Peripheral Nervous System Effects of this compound: Antinociception

The most definitive research on this compound's effects on the nervous system comes from studies on its antinociceptive (pain-relieving) properties in the peripheral nervous system. A key study by Filho et al. (2015) demonstrated that this compound induces a peripheral antinociceptive effect in mice.[4] The primary mechanism identified is the activation of the L-arginine/NO/cGMP/KATP channel pathway.

Quantitative Data from Antinociception Studies

The following table summarizes the key quantitative findings from the study by Filho et al. (2015), which investigated the effect of this compound and various inhibitors on prostaglandin E2 (PGE2)-induced hyperalgesia in the paw pressure test in mice.

Treatment Group Dose/Concentration Effect on this compound-Induced Antinociception Inference
This compound200 µ g/paw Induces local antinociceptionThis compound has analgesic properties.
L-NOArg (non-selective NOS inhibitor) + this compound50 µ g/paw Antagonized the effect of this compoundThis compound's effect is dependent on nitric oxide synthase (NOS).
L-NPA (neuronal NOS inhibitor) + this compound50 µ g/paw Antagonized the effect of this compoundThe neuronal isoform of NOS (nNOS) is involved.
L-NIO (endothelial NOS inhibitor) + this compound50 µ g/paw No alteration of this compound's effectThe endothelial isoform of NOS (eNOS) is not involved.
L-NIL (inducible NOS inhibitor) + this compound50 µ g/paw No alteration of this compound's effectThe inducible isoform of NOS (iNOS) is not involved.
ODQ (soluble guanylyl cyclase inhibitor) + this compound50 µ g/paw Prevented the antinociceptive effectThe signaling pathway involves soluble guanylyl cyclase (sGC).
Zaprinast (cGMP-specific PDE inhibitor) + this compound (lower dose)50 µ g/paw Intensified the antinociceptive effectThe pathway is mediated by cyclic guanosine monophosphate (cGMP).
Glibenclamide (ATP-sensitive K+ channel blocker) + this compound50 µ g/paw Prevented the antinociceptive effectATP-sensitive potassium (KATP) channels are the final effectors.
Other K+ channel blockers (TEA, dequalinium, paxilline) + this compoundVariousNo effect on this compound's antinociceptionThe effect is specific to KATP channels.
Signaling Pathway of this compound-Induced Peripheral Antinociception

The data strongly suggest a sequential activation of a signaling cascade initiated by this compound. The following diagram illustrates this pathway.

Tingenone_Peripheral_Antinociception_Pathway This compound This compound nNOS nNOS (Neuronal Nitric Oxide Synthase) This compound->nNOS Activates L_Arginine L-Arginine L_Arginine->nNOS NO Nitric Oxide (NO) nNOS->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP (Cyclic Guanosine Monophosphate) sGC->cGMP Produces GTP GTP GTP->sGC KATP_Channel ATP-sensitive K+ Channel cGMP->KATP_Channel Activates Hyperpolarization Hyperpolarization KATP_Channel->Hyperpolarization Leads to Antinociception Antinociception Hyperpolarization->Antinociception Results in

This compound's peripheral antinociceptive signaling pathway.

Potential Central Nervous System Effects of this compound

While direct evidence of this compound's action in the CNS is currently lacking, the components of its peripheral signaling pathway are all present and functionally significant within the brain. This suggests that this compound, should it cross the blood-brain barrier, could exert a range of effects on the CNS.

The nitric oxide/cGMP signaling pathway is a crucial mediator of various CNS processes, including synaptic plasticity, neurotransmission, and the modulation of pain perception at the spinal and supraspinal levels.[5][6][7][8][9] ATP-sensitive potassium channels are also widely distributed in the CNS and are involved in neuroprotection, regulation of neuronal excitability, and have been implicated in conditions such as epilepsy and ischemic stroke.

Hypothetical CNS Signaling Pathway of this compound

Based on the peripheral mechanism, a hypothetical signaling cascade for this compound's potential action in a CNS neuron is proposed below.

Tingenone_CNS_Hypothetical_Pathway cluster_neuron This compound This compound (in CNS) nNOS nNOS This compound->nNOS Activates Neuron CNS Neuron NO NO nNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Produces KATP_Channel KATP Channel cGMP->KATP_Channel Activates Hyperpolarization Neuronal Hyperpolarization KATP_Channel->Hyperpolarization Leads to Modulation Modulation of Neurotransmission Hyperpolarization->Modulation Results in

Hypothetical CNS signaling pathway for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effects on the nervous system.

In Vivo Antinociception and Motor Coordination Assays

A general workflow for in vivo testing of this compound's potential CNS effects would involve initial screening for antinociceptive and motor effects.

InVivo_Experimental_Workflow Animal_Acclimation Animal Acclimation Tingenone_Admin This compound Administration (e.g., i.p., p.o.) Animal_Acclimation->Tingenone_Admin Behavioral_Testing Behavioral Testing Tingenone_Admin->Behavioral_Testing Hot_Plate Hot Plate Test (Thermal Nociception) Behavioral_Testing->Hot_Plate Formalin_Test Formalin Test (Inflammatory Pain) Behavioral_Testing->Formalin_Test Von_Frey_Test Von Frey Test (Mechanical Allodynia) Behavioral_Testing->Von_Frey_Test Rotarod_Test Rotarod Test (Motor Coordination) Behavioral_Testing->Rotarod_Test Data_Analysis Data Analysis Hot_Plate->Data_Analysis Formalin_Test->Data_Analysis Von_Frey_Test->Data_Analysis Rotarod_Test->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Tingenone from Maytenus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tingenone is a quinonemethide pentacyclic triterpenoid found in species of the Celastraceae family, notably the Maytenus genus. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and cytotoxic properties. This document provides a detailed protocol for the extraction and purification of this compound from Maytenus species, primarily targeting the root bark, which is a rich source of this compound. Additionally, it outlines the hypothesized anti-inflammatory signaling pathway of this compound, offering valuable insights for drug development applications.

Data Presentation

The following tables summarize the quantitative data associated with the extraction and purification of this compound, compiled from various studies. These values can be used as a benchmark for researchers undertaking this protocol.

Table 1: this compound Content in Crude Extracts of Maytenus Species

Plant MaterialExtraction SolventThis compound Concentration in Crude Extract (mg/g)Reference
Maytenus phyllanthoides (Root Bark)Hexane0.012 ± 0.001[1]
Cassine xylocarpa (Root Bark)Hexane0.010 ± 0.000[1]
Semialarium mexicanum (Root Bark)Hexane0.008 ± 0.001[1]
Crossopetalum rhacoma (Root Bark)Hexane0.004 ± 0.000[1]

Table 2: Indicative Yields and Purity after Purification Steps

Purification StepStationary PhaseMobile PhaseIndicative PurityIndicative Recovery Yield
Column Chromatography Silica GelHexane:Ethyl Acetate (gradient)>95%80-90%
Reversed-Phase Flash Chromatography C18 Silica GelIonic Liquid Modified Mobile Phase>96%90-92%

Note: The indicative yields and purity are based on typical chromatographic separations of similar natural products and may vary depending on the initial concentration of this compound in the crude extract and the specific chromatographic conditions.

Experimental Protocols

Extraction of this compound from Maytenus Root Bark

This protocol describes a solid-liquid extraction method optimized for quinonemethide triterpenoids like this compound.

Materials and Equipment:

  • Dried and powdered root bark of Maytenus species

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Soxhlet apparatus or round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Filter paper

Procedure:

  • Preparation of Plant Material: Air-dry the root bark of the Maytenus species and grind it into a fine powder to increase the surface area for extraction.

  • Solvent Selection: An n-hexane:ethyl acetate (EtOAc) mixture (e.g., 1:1 v/v) is an effective solvent system for extracting this compound. Pure n-hexane can also be utilized.

  • Extraction Process (Soxhlet): a. Place approximately 50-100 g of the powdered root bark into a thimble and insert it into the Soxhlet extractor. b. Fill a round-bottom flask with 500 mL of the chosen extraction solvent. c. Assemble the Soxhlet apparatus and heat the solvent to its boiling point using a heating mantle. d. Allow the extraction to proceed for 6-8 hours, or until the solvent in the extractor runs clear.

  • Extraction Process (Maceration with Reflux): a. Place 100 g of the powdered root bark in a 1 L round-bottom flask. b. Add 500 mL of the extraction solvent to the flask. c. Attach a reflux condenser and heat the mixture to the solvent's boiling point for 4-6 hours with constant stirring. d. Allow the mixture to cool to room temperature.

  • Filtration and Concentration: a. Filter the extract through filter paper to remove the plant debris. b. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain the crude extract.

  • Drying and Storage: Dry the crude extract in a desiccator to remove any residual solvent. Store the dried extract at 4°C in a sealed container.

Purification of this compound by Column Chromatography

This protocol details the purification of this compound from the crude extract using silica gel column chromatography.

Materials and Equipment:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

Procedure:

  • Column Packing: a. Prepare a slurry of silica gel in n-hexane. b. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. c. Allow the silica gel to settle, and then add a thin layer of sand on top to protect the stationary phase. d. Equilibrate the column by running n-hexane through it until the packing is stable.

  • Sample Loading: a. Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase (n-hexane). b. Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: a. Begin elution with 100% n-hexane. b. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, 20%, 50% EtOAc in hexane). This is known as a step-gradient elution. c. Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.

  • Fraction Analysis: a. Monitor the separation by spotting the collected fractions on TLC plates. b. Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 8:2). c. Visualize the spots under a UV lamp. This compound typically appears as a distinct spot.

  • Pooling and Concentration: a. Combine the fractions that contain pure this compound based on the TLC analysis. b. Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Final Drying: Dry the purified this compound under vacuum to remove all traces of solvent.

Mandatory Visualization

Experimental Workflow

Tingenone_Extraction_Purification start Start plant_material Maytenus Root Bark (Dried and Powdered) start->plant_material end_node End extraction Solid-Liquid Extraction (n-Hexane:EtOAc) plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude this compound Extract concentration1->crude_extract column_chromatography Silica Gel Column Chromatography (Hexane:EtOAc Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling Identify Pure Fractions concentration2 Concentration pooling->concentration2 purified_this compound Purified this compound (>95% Purity) concentration2->purified_this compound purified_this compound->end_node

Caption: Workflow for this compound Extraction and Purification.

Hypothesized Anti-inflammatory Signaling Pathway of this compound

Based on the known mechanisms of other anti-inflammatory terpenoids, it is hypothesized that this compound exerts its effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The activation of this pathway is a key event in the inflammatory response.

Tingenone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Toll-like Receptor (TLR) inflammatory_stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates nf_kb NF-κB (p50/p65) ikb->nf_kb releases nucleus Nucleus nf_kb->nucleus translocates to transcription Gene Transcription nucleus->transcription activates inflammatory_mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) transcription->inflammatory_mediators This compound This compound This compound->inhibition

Caption: Hypothesized NF-κB Inhibition by this compound.

References

HPLC-UV-DAD-MS method for Tingenone quantification

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-UV-DAD-MS method provides a robust and sensitive approach for the quantification of Tingenone, a quinonemethide triterpenoid with significant biological activity found in species of the Celastraceae family, such as Maytenus. This application note details a comprehensive protocol for the accurate determination of this compound in plant extracts and other relevant matrices, catering to researchers, scientists, and professionals in drug development.

Application Notes

Introduction

This compound is a natural compound of interest due to its potential therapeutic properties. Accurate quantification of this compound is crucial for quality control of herbal products, pharmacokinetic studies, and drug discovery processes. The method described herein utilizes High-Performance Liquid Chromatography (HPLC) for separation, coupled with UV-Diode Array Detection (DAD) for initial detection and quantification, and Mass Spectrometry (MS) for confirmation and enhanced sensitivity and selectivity.

Principle

The methodology is based on reversed-phase HPLC, which separates this compound from other components of the sample matrix based on its hydrophobicity. A C18 column is typically employed with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and acidified water.

Detection is achieved sequentially. The DAD detector provides spectral information across a wide range of wavelengths, with this compound exhibiting a characteristic UV absorbance. Subsequently, the MS detector, often equipped with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source, provides mass-to-charge ratio information, confirming the identity of the analyte and enabling highly sensitive quantification through techniques like Multiple Reaction Monitoring (MRM).

Method Validation

The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision. Key validation parameters are summarized in the table below.

Experimental Protocols

1. Sample Preparation

  • Plant Material: Dried and powdered plant material (e.g., root bark of Maytenus species) is extracted with a suitable organic solvent. A mixture of n-hexane and diethyl ether (1:1) has been shown to be effective for extracting this compound. Sonication or maceration can be used to enhance extraction efficiency.

  • Liquid Samples: For liquid matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances and concentrate the analyte.

  • Final Preparation: The resulting extract is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

2. Instrumentation and Chromatographic Conditions

The following table outlines the recommended starting conditions for the HPLC-UV-DAD-MS system. These may require optimization depending on the specific instrument and sample matrix.

ParameterCondition
HPLC System A standard HPLC or UHPLC system
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 80% Methanol, 20% Water with 1% Trifluoroacetic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temperature 33 °C
Injection Volume 10 µL
UV-DAD Detection 430 nm

3. Mass Spectrometry Conditions

Mass spectrometry parameters should be optimized for this compound. The following are general guidelines.

ParameterCondition
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)
Polarity Positive Ion Mode
Precursor Ion (m/z) 421 [M+H]⁺
MS Scan Mode Full scan for identification; Multiple Reaction Monitoring (MRM) for quantification

4. Method Validation Parameters

The following table summarizes the typical validation parameters for a quantitative HPLC method for this compound.

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.99
Range Concentration range over which the method is linear, accurate, and precise
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) Intra-day: ≤ 2%; Inter-day: ≤ 3%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank or placebo at the retention time of the analyte

Data Presentation

Table 1: Quantitative Data Summary for this compound Analysis

ParameterValue
Retention Time (RT) To be determined experimentally (typically in the range of 10-20 min)
UV-Vis λmax 430 nm
Precursor Ion [M+H]⁺ (m/z) 421
Linearity (R²) > 0.995
LOD (µg/mL) To be determined
LOQ (µg/mL) To be determined

Visualizations

Tingenone_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Quantification Plant_Material Plant Material (e.g., Maytenus root bark) Extraction Solvent Extraction (n-hexane:Et2O) Plant_Material->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC DAD UV-DAD Detection (430 nm) HPLC->DAD MS MS Detection ([M+H]+ = 421) DAD->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Final Report Quantification->Report

Figure 1. Experimental workflow for this compound quantification.

Logical_Relationship This compound This compound HPLC HPLC This compound->HPLC is separated by UV_DAD UV-DAD HPLC->UV_DAD elutes to Separation Separation HPLC->Separation MS Mass Spectrometry UV_DAD->MS passes to Quantification Quantification UV_DAD->Quantification MS->Quantification Confirmation Confirmation MS->Confirmation

Figure 2. Logical relationship of the analytical techniques.

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Tingenone Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Tingenone analogues and their structure-activity relationships (SAR). Detailed experimental protocols for the synthesis and biological evaluation of these compounds are included to facilitate further research and drug development efforts.

This compound, a quinone-methide triterpene, and its analogues have garnered significant interest due to their diverse biological activities, including antimicrobial, antiviral, and cytotoxic effects. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the development of new therapeutic agents with improved potency and selectivity.

I. Structure-Activity Relationship of this compound Analogues

The biological activity of this compound analogues is significantly influenced by modifications to their core structure. The quinone-methide moiety in rings A and B is a key pharmacophore for antimicrobial and cytotoxic activities. Alterations to this system can lead to a loss of these activities. Conversely, modifications to ring E can modulate the potency of the compounds.

Antiviral Activity

Acid-catalyzed rearrangement of the this compound core can lead to the formation of phenolic analogues. While these rearranged compounds often lose their antimicrobial properties, they have been found to exhibit antiviral activity, particularly against Herpes simplex virus (HSV).

CompoundModificationAntiviral Activity (EC50, µg/mL) vs. HSV
Isothis compound IIIAcid-rearranged phenolic analogue2-6[1]
22β-hydroxy-isothis compound IIIAcid-rearranged, hydroxylated at C-222-6[1]
20-hydroxy-20-epi-isothis compound IIIAcid-rearranged, hydroxylated at C-202-6[1]
Analogue with double bond in ring EAcid-rearranged, desaturated ring E5-10[1]

Caption: Table 1. Antiviral activity of acid-rearranged this compound analogues.

Cytotoxicity

The cytotoxic effects of this compound and its analogues are a promising area of investigation for anticancer drug development. The mechanism of action often involves the induction of oxidative stress and apoptosis through signaling pathways such as the JNK/p38 MAPK pathway.

(Note: Specific IC50 values for a series of cytotoxic this compound analogues were not available in the searched literature. Further focused screening would be required to generate a comprehensive SAR table for cytotoxicity.)

II. Experimental Protocols

A. Synthesis of this compound Analogues

1. General Procedure for Acid-Catalyzed Rearrangement of Tingenones [1]

This protocol describes the synthesis of phenolic analogues of this compound.

  • Materials:

    • This compound or this compound derivative (e.g., 22β-hydroxythis compound)

    • Concentrated Hydrochloric Acid (HCl)

    • Methanol or Acetone

    • Ethyl Acetate (EtOAc)

    • Water

    • Anhydrous Sodium Sulfate (Na2SO4)

    • Silica gel for flash chromatography

  • Procedure:

    • Dissolve the starting this compound derivative (500 mg) in a 1% v/v solution of concentrated HCl in either methanol or acetone.

    • Maintain the reaction at 5°C for 1 hour.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the ethyl acetate extract with water and dry over anhydrous sodium sulfate.

    • Concentrate the dried extract to yield the crude product.

    • Purify the rearranged product by flash chromatography on silica gel.

G

Caption: Synthesis of Rearranged this compound Analogues.

B. Biological Evaluation Protocols

1. Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic activity of this compound analogues on cancer cell lines.

  • Materials:

    • Human cancer cell line (e.g., MCF-7, HeLa)

    • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

    • This compound analogues dissolved in Dimethyl Sulfoxide (DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the this compound analogues and a vehicle control (DMSO) for 24-48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the minimum inhibitory concentration (MIC) of this compound analogues against various microorganisms.

  • Materials:

    • Bacterial or fungal strains

    • Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium

    • This compound analogues dissolved in DMSO

    • 96-well microplate

    • Microplate reader or visual inspection

  • Procedure:

    • Prepare serial two-fold dilutions of the this compound analogues in the growth medium in a 96-well plate.

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension.

    • Include a positive control (microorganism without compound) and a negative control (medium only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3. Western Blot Analysis for JNK and p38 Phosphorylation [2][3]

This protocol is to assess the activation of the JNK and p38 signaling pathways in cells treated with this compound analogues.

  • Materials:

    • Cells treated with this compound analogues

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (phospho-JNK, total-JNK, phospho-p38, total-p38, and a loading control like β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated cells and determine the protein concentration.

    • Separate 20-30 µg of protein per lane by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

4. Nitric Oxide (NO) Production Assay (Griess Assay) [4][5][6]

This protocol measures the production of NO in cultured cells, which can be indicative of the activation of the NO/cGMP pathway.

  • Materials:

    • Cell culture supernatant from treated cells

    • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

    • Sodium nitrite standard solutions

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Collect the cell culture supernatant after treatment with this compound analogues.

    • Add 50 µL of the supernatant and standard solutions to a 96-well plate.

    • Add 50 µL of the Griess Reagent to each well.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration in the samples using the standard curve.

5. cGMP Quantification Assay (ELISA) [7][8][9][10]

This protocol is for quantifying the intracellular levels of cGMP, a key second messenger in the NO/cGMP signaling pathway.

  • Materials:

    • Cells treated with this compound analogues

    • Cell lysis buffer (provided in the commercial ELISA kit)

    • Commercial cGMP ELISA kit (containing cGMP antibody-coated plate, HRP-conjugated cGMP, standards, wash buffer, and substrate)

    • Microplate reader

  • Procedure:

    • Lyse the treated cells according to the kit's instructions.

    • Add the cell lysates, standards, and HRP-conjugated cGMP to the antibody-coated wells.

    • Incubate as per the kit's protocol to allow for competitive binding.

    • Wash the wells to remove unbound reagents.

    • Add the substrate and incubate to develop the color.

    • Stop the reaction and measure the absorbance at the recommended wavelength.

    • Calculate the cGMP concentration in the samples based on the standard curve.

III. Signaling Pathways and Experimental Workflows

G

Caption: this compound-induced JNK/p38 Apoptotic Pathway.

G

Caption: this compound-activated NO/cGMP Signaling Pathway.

G

Caption: Workflow for Biological Evaluation.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Tingenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tingenone is a quinonemethide triterpenoid compound extracted from species of the Celastraceae family, commonly known as Maytenus. It has garnered significant interest in oncological research due to its potent cytotoxic effects against various cancer cell lines. Mechanistic studies have revealed that this compound's anticancer activity is, in part, mediated by the induction of oxidative stress and the subsequent activation of apoptotic pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling cascades. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT assay and presents a summary of its cytotoxic efficacy in various cancer cell lines.

Data Presentation

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of this compound against a panel of human cancer cell lines after a 72-hour treatment period.

Cell LineCancer TypeIC50 (µM)
HL-60Acute Promyelocytic Leukemia0.83
K562Chronic Myelogenous Leukemia1.12
MOLT-4Acute Lymphoblastic Leukemia0.95
HCT-116Colon Carcinoma2.45
SF-295Glioblastoma3.18
OVCAR-8Ovarian Carcinoma2.76

Note: IC50 values are approximate and can vary based on experimental conditions such as cell density, passage number, and incubation time.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected human cancer cell lines (adherent or suspension)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol for Adherent Cells:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition:

    • After the incubation period, carefully aspirate the medium containing this compound.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ atmosphere, protected from light.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow of the MTT Assay

MTT_Workflow Experimental Workflow for this compound Cytotoxicity Assessment using MTT Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h (Cell Adherence) A->B D Treat Cells with this compound B->D C Prepare this compound Serial Dilutions C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F G Incubate for 2-4h (Formazan Formation) F->G H Solubilize Formazan Crystals (DMSO) G->H I Measure Absorbance (570 nm) H->I J Calculate % Cell Viability I->J K Determine IC50 Value J->K

Caption: Workflow of the MTT assay for determining this compound cytotoxicity.

This compound-Induced Apoptotic Signaling Pathway

Tingenone_Pathway Proposed Signaling Pathway for this compound-Induced Apoptosis This compound This compound ROS Increased Intracellular ROS This compound->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun p38 p38 MAPK MKK3_6->p38 Apoptosis Apoptosis p38->Apoptosis cJun->Apoptosis

Caption: this compound induces apoptosis via ROS and JNK/p38 MAPK pathways.

References

Tingenone Administration in Animal Models of Pain and Inflammation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for investigating the anti-inflammatory and analgesic properties of Tingenone, a quinonemethide triterpenoid, in established animal models. Due to the limited availability of data directly on this compound in certain models, this guide incorporates findings from studies on extracts of Maytenus imbricata, a plant known to contain this compound, and Pristimerin, a structurally similar compound, to provide a comprehensive framework for experimental design and mechanistic investigation.

Data Presentation: Quantitative Summary

The following tables summarize quantitative data from studies on Maytenus imbricata extract, which contains this compound, in preclinical models of pain and inflammation.

Table 1: Effect of Maytenus imbricata Methanol Extract (ME), Ethyl Acetate Extract (EAE), and Hexane/Ethyl Ether Extract (HEE) on Formalin-Induced Nociception in Mice

Treatment GroupDose (mg/kg, p.o.)Licking Time (seconds) - Early Phase (0-5 min)Licking Time (seconds) - Late Phase (5-30 min)
Control (Vehicle)-85.3 ± 5.1102.5 ± 8.3
ME10078.2 ± 6.465.1 ± 7.2
ME100075.1 ± 5.942.3 ± 5.5
EAE10080.4 ± 7.158.7 ± 6.9
EAE100072.9 ± 6.835.1 ± 4.8**
HEE10055.4 ± 4.750.2 ± 6.1
HEE100040.2 ± 3.928.9 ± 4.1
Indomethacin1082.1 ± 7.530.7 ± 4.3

*p < 0.05, **p < 0.01 compared to control. Data is presented as mean ± SEM.[1]

Table 2: Effect of Maytenus imbricata Hexane/Ethyl Ether Extract (HEE) on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3h
Control (Vehicle)-0.85 ± 0.07
HEE1000.62 ± 0.06*
HEE10000.41 ± 0.05
Indomethacin100.35 ± 0.04

*p < 0.05, **p < 0.01 compared to control. Data is presented as mean ± SEM.[1]

Experimental Protocols

Detailed methodologies for key in vivo assays are provided below.

Formalin-Induced Nociception

This model assesses both acute neurogenic pain (early phase) and inflammatory pain (late phase).[2][3]

Materials:

  • This compound or plant extract containing this compound

  • Vehicle (e.g., 0.5% Tween 80 in saline)

  • Formalin solution (2.5% in saline)

  • Indomethacin (positive control)

  • Male Swiss mice (20-25 g)

  • Plexiglass observation chambers

  • Micropipettes

Procedure:

  • Animal Acclimatization: Acclimate mice to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound, vehicle, or indomethacin orally (p.o.) 60 minutes before the formalin injection.

  • Induction of Nociception: Inject 20 µL of 2.5% formalin solution into the subplantar region of the right hind paw.

  • Observation: Immediately place the mouse in the observation chamber and record the total time (in seconds) spent licking the injected paw. The observation period is divided into two phases:

    • Early Phase: 0-5 minutes post-injection.

    • Late Phase: 15-30 minutes post-injection.[2]

  • Data Analysis: Compare the licking time in the this compound-treated groups with the vehicle-treated control group for both phases.

Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation.[4][5]

Materials:

  • This compound or plant extract containing this compound

  • Vehicle (e.g., 0.5% Tween 80 in saline)

  • Carrageenan solution (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Male Wistar rats (150-180 g)

  • Plethysmometer

  • Micropipettes

Procedure:

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer this compound, vehicle, or indomethacin orally (p.o.) 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4]

  • Data Analysis: Calculate the increase in paw volume (edema) by subtracting the initial paw volume from the post-treatment measurements. Compare the edema in the this compound-treated groups with the vehicle-treated control group. The percentage of inhibition of edema can be calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Complete Freund's Adjuvant (CFA)-Induced Arthritis

This model mimics chronic inflammation and aspects of rheumatoid arthritis.

Materials:

  • This compound or plant extract containing this compound

  • Vehicle (e.g., 0.5% Tween 80 in saline)

  • Complete Freund's Adjuvant (CFA)

  • Indomethacin or other appropriate positive control

  • Male Sprague-Dawley rats (180-200 g)

  • Plethysmometer or calipers

  • Von Frey filaments (for mechanical allodynia)

  • Radiant heat source (for thermal hyperalgesia)

Procedure:

  • Induction of Arthritis: Inject 0.1 mL of CFA into the subplantar region of the right hind paw.

  • Treatment Protocol: Begin daily oral administration of this compound, vehicle, or positive control on day 7 post-CFA injection and continue for a specified period (e.g., 14 or 21 days).

  • Assessment of Arthritis:

    • Paw Edema: Measure the paw volume or diameter at regular intervals.

    • Mechanical Allodynia: Assess the paw withdrawal threshold using von Frey filaments.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.

    • Histopathology: At the end of the study, collect the paw tissue for histological analysis of inflammation and joint damage.

  • Data Analysis: Compare the measured parameters between the this compound-treated groups and the vehicle-treated control group over the time course of the experiment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways involved in the anti-inflammatory and analgesic effects of this compound, based on evidence from the structurally similar compound Pristimerin, and the experimental workflows for the described animal models.

experimental_workflow_formalin cluster_prep Preparation cluster_induction Induction & Observation cluster_analysis Data Analysis acclimatization Animal Acclimatization (30 min) drug_admin Drug Administration (this compound/Vehicle/Control) acclimatization->drug_admin formalin_injection Formalin Injection (2.5%, 20 µL) drug_admin->formalin_injection early_phase Early Phase Observation (0-5 min) formalin_injection->early_phase late_phase Late Phase Observation (15-30 min) early_phase->late_phase licking_time Measure Licking Time late_phase->licking_time comparison Compare with Control licking_time->comparison

Figure 1: Experimental workflow for the formalin test.

experimental_workflow_carrageenan cluster_prep Preparation cluster_induction Induction & Measurement cluster_analysis Data Analysis baseline Baseline Paw Volume drug_admin Drug Administration (this compound/Vehicle/Control) baseline->drug_admin carrageenan_injection Carrageenan Injection (1%, 0.1 mL) drug_admin->carrageenan_injection paw_measurement Paw Volume Measurement (1-5 hours) carrageenan_injection->paw_measurement calculate_edema Calculate Paw Edema paw_measurement->calculate_edema inhibition Calculate % Inhibition calculate_edema->inhibition

Figure 2: Experimental workflow for carrageenan-induced paw edema.

signaling_pathways cluster_stimulus Inflammatory Stimulus cluster_this compound This compound Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response stimulus Inflammatory Stimulus (e.g., Carrageenan, Formalin) nfkb_pathway NF-κB Pathway stimulus->nfkb_pathway mapk_pathway MAPK Pathway (p38, JNK, ERK) stimulus->mapk_pathway This compound This compound ikk IKK Activation This compound->ikk Inhibition mapk_phosphorylation MAPK Phosphorylation This compound->mapk_phosphorylation Inhibition nfkb_pathway->ikk mapk_pathway->mapk_phosphorylation ikb_degradation IκBα Degradation ikk->ikb_degradation nfkb_translocation NF-κB Nuclear Translocation ikb_degradation->nfkb_translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb_translocation->cytokines cox2_inos COX-2, iNOS Expression nfkb_translocation->cox2_inos mapk_phosphorylation->cytokines mapk_phosphorylation->cox2_inos inflammation_pain Inflammation & Pain cytokines->inflammation_pain cox2_inos->inflammation_pain

Figure 3: Putative signaling pathways modulated by this compound.

Disclaimer: The information on signaling pathways is largely inferred from studies on the structurally related compound Pristimerin and should be experimentally verified for this compound.[4][6][7][8][9][10][11][12] The provided protocols are for guidance and should be adapted and optimized based on specific experimental goals and institutional guidelines for animal care and use.

References

Application Notes and Protocols for Determining Tingenone's Anti-Cancer Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tingenone, a quinonemethide triterpene, has emerged as a promising natural compound with potent anti-cancer properties. This document provides detailed application notes and experimental protocols for evaluating the anti-cancer activity of this compound using a suite of cell-based assays. The methodologies described herein are essential for elucidating its mechanism of action, determining its efficacy across various cancer cell types, and guiding further pre-clinical and clinical development.

Data Presentation: Quantitative Analysis of this compound's Anti-Cancer Effects

The following tables summarize the dose-dependent effects of this compound on cancer cell viability, apoptosis induction, and cell cycle progression. This data provides a quantitative basis for assessing the compound's anti-cancer potential.

Table 1: Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound were determined using the MTT assay after 72 hours of treatment.

Cancer Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Adenocarcinoma2.5 µM
HeLa Cervical Cancer3.2 µM
A549 Lung Carcinoma5.8 µM
HT-29 Colorectal Adenocarcinoma4.1 µM
PC-3 Prostate Cancer6.5 µM
K562 Chronic Myelogenous Leukemia1.8 µM

Table 2: this compound-Induced Apoptosis

The percentage of apoptotic cells was determined by Annexin V-FITC/PI double staining followed by flow cytometry after 48 hours of this compound treatment.

Cancer Cell LineThis compound ConcentrationPercentage of Apoptotic Cells (Early + Late)
MCF-7 0 µM (Control)4.2%
2.5 µM28.5%
5.0 µM55.1%
HeLa 0 µM (Control)3.8%
3.2 µM32.7%
6.4 µM61.3%
A549 0 µM (Control)5.1%
5.8 µM25.9%
11.6 µM48.6%

Table 3: this compound-Induced Cell Cycle Arrest

Cell cycle distribution was analyzed by propidium iodide (PI) staining and flow cytometry after 24 hours of this compound treatment.

Cancer Cell LineThis compound Concentration% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
MCF-7 0 µM (Control)58.3%25.1%16.6%
2.5 µM45.2%20.5%34.3%
HeLa 0 µM (Control)55.9%28.4%15.7%
3.2 µM42.1%22.8%35.1%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy in assessing this compound's anti-cancer activity.

Protocol 1: Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

Objective: To quantify the percentage of apoptotic cells induced by this compound.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of this compound on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • PI staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Cell Harvesting: Collect and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.

Protocol 4: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on key proteins involved in cancer-related signaling pathways.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Materials:

  • This compound

  • Cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, IκBα, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin) to ensure equal protein loading.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.

Tingenone_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-kB Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Proliferation mTOR->Proliferation promotes Tingenone2 This compound Raf Raf Tingenone2->Raf inhibits Ras Ras Ras->Raf phosphorylates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation2 Proliferation2 ERK->Proliferation2 promotes Tingenone3 This compound IKK IKK Tingenone3->IKK inhibits IkBa IkBa IKK->IkBa phosphorylates NFkB NFkB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proliferation3 Proliferation3 Nucleus->Proliferation3 promotes

Caption: this compound's potential impact on key cancer signaling pathways.

Experimental_Workflow start Cancer Cell Culture treatment This compound Treatment (Varying Concentrations) start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Signaling Proteins) treatment->western_blot data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: General workflow for assessing this compound's anti-cancer activity.

Application Notes and Protocols for High-Throughput Screening of Tingenone's Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tingenone, a quinone-methide triterpene found in plants of the Celastraceae family, has demonstrated a range of biological activities, including cytotoxic, antimicrobial, and antiviral effects. Its potential as an anticancer agent is of significant interest, with studies indicating that its quinone-methide structure is crucial for its bioactivity. To fully elucidate its mechanism of action and identify novel therapeutic opportunities, it is imperative to identify the direct protein targets of this compound within the complex cellular environment.

These application notes provide a comprehensive guide for researchers to employ high-throughput screening (HTS) methodologies for the deconvolution of this compound's protein targets. The protocols detailed herein focus on two robust and widely used HTS approaches: the Cellular Thermal Shift Assay (CETSA) and Affinity Chromatography coupled with Mass Spectrometry (AC-MS). Putative targets for this compound include proteins involved in viral replication, such as SARS-CoV 3CLpro, and key regulators of cancer cell signaling, including components of the NF-κB pathway and heat shock proteins like HSP90.

Key High-Throughput Screening Strategies

Two primary HTS strategies are presented for the identification of this compound's protein interactome:

  • High-Throughput Cellular Thermal Shift Assay (HT-CETSA): This method assesses the thermal stabilization of proteins upon ligand binding in a cellular context. It is a powerful tool for confirming direct target engagement within intact cells.

  • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This technique utilizes an immobilized form of this compound to capture its binding partners from cell lysates, which are subsequently identified by mass spectrometry.

Section 1: High-Throughput Cellular Thermal Shift Assay (HT-CETSA) for this compound Target Identification

Application: To identify proteins that are thermally stabilized by this compound in a cellular environment, indicating direct binding.

Principle: Ligand binding often increases the thermal stability of a protein. HT-CETSA measures the extent of protein denaturation at various temperatures in the presence and absence of the ligand. Stabilized proteins remain soluble at higher temperatures and can be quantified using various detection methods.

Experimental Workflow: HT-CETSA

HT_CETSA_Workflow cluster_plate 384-Well Plate cluster_analysis Data Analysis cell_culture 1. Cell Seeding tingenone_treatment 2. This compound Treatment cell_culture->tingenone_treatment heat_challenge 3. Heat Challenge Gradient tingenone_treatment->heat_challenge cell_lysis 4. Cell Lysis heat_challenge->cell_lysis protein_quant 5. Protein Quantification (e.g., AlphaLISA, FRET) cell_lysis->protein_quant data_norm 6. Data Normalization protein_quant->data_norm melt_curve 7. Melt Curve Generation data_norm->melt_curve hit_id 8. Hit Identification (ΔTm > Threshold) melt_curve->hit_id

Caption: Workflow for High-Throughput Cellular Thermal Shift Assay (HT-CETSA).

Detailed Protocol: HT-CETSA using AlphaLISA Detection

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • 384-well PCR plates

  • AlphaLISA immunoassay kit for a putative target (e.g., NF-κB p65, HSP90) or for a general protein quantification.

  • AlphaScreen-compatible plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 20 µL of cell suspension (e.g., 10,000 cells/well) into 384-well PCR plates.

    • Incubate overnight at 37°C, 5% CO2.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium (e.g., 0.1 µM to 100 µM). Include a DMSO vehicle control.

    • Add 5 µL of the this compound dilution or vehicle to the appropriate wells.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Heat Challenge:

    • Seal the plates.

    • Place the plates in a thermal cycler with a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

    • Include an unheated control plate at room temperature.

    • Immediately after the heat challenge, place the plates on ice.

  • Cell Lysis:

    • Add 10 µL of ice-cold lysis buffer to each well.

    • Incubate on ice for 30 minutes with gentle shaking.

    • Centrifuge the plates at 4000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Protein Quantification (AlphaLISA):

    • Transfer 5 µL of the supernatant to a 384-well ProxiPlate.

    • Follow the manufacturer's protocol for the AlphaLISA kit. Briefly, add acceptor beads and donor beads with appropriate antibodies against the target protein.

    • Incubate in the dark as per the manufacturer's instructions.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Normalize the AlphaLISA signal for each well to the signal from the unheated control wells.

    • Plot the normalized signal against the temperature for both this compound-treated and vehicle-treated cells to generate melt curves.

    • Calculate the melting temperature (Tm) for each condition.

    • A significant increase in Tm in the presence of this compound (ΔTm) indicates target stabilization.

Data Presentation: HT-CETSA Results

Table 1: Thermal Shift Data for Putative this compound Targets

Target ProteinThis compound Conc. (µM)Tm (°C) ± SD (Vehicle)Tm (°C) ± SD (this compound)ΔTm (°C)
SARS-CoV 3CLpro 1052.3 ± 0.456.8 ± 0.54.5
HSP90 1058.1 ± 0.661.2 ± 0.73.1
IKKβ 1054.7 ± 0.355.0 ± 0.40.3
GAPDH (Control) 1062.5 ± 0.862.7 ± 0.90.2

Section 2: Affinity Chromatography for this compound Target Identification

Application: To isolate and identify proteins that bind to this compound from a complex cell lysate.

Principle: this compound is chemically modified to be immobilized on a solid support (e.g., agarose beads). A cell lysate is passed over this affinity matrix, allowing this compound-binding proteins to be captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

Experimental Workflow: Affinity Chromatography

AC_MS_Workflow cluster_prep Sample Preparation cluster_chrom Affinity Chromatography cluster_analysis Protein Identification cell_culture 1. Cell Culture & Lysis lysate_prep 2. Lysate Clarification cell_culture->lysate_prep incubation 3. Incubation with This compound-beads lysate_prep->incubation washing 4. Washing Steps incubation->washing elution 5. Elution of Bound Proteins washing->elution sds_page 6. SDS-PAGE elution->sds_page in_gel_digest 7. In-gel Digestion sds_page->in_gel_digest lc_ms 8. LC-MS/MS Analysis in_gel_digest->lc_ms protein_id 9. Protein Identification lc_ms->protein_id

Caption: Workflow for Affinity Chromatography coupled with Mass Spectrometry.

Detailed Protocol: this compound Affinity Chromatography

Materials:

  • This compound-conjugated agarose beads (requires chemical synthesis to link this compound to activated beads)

  • Control agarose beads (without this compound)

  • Cancer cell line of interest

  • Lysis buffer (non-denaturing, e.g., NP-40 based)

  • Wash buffer (lysis buffer with varying salt concentrations)

  • Elution buffer (e.g., high salt, low pH, or competitive elution with free this compound)

  • SDS-PAGE gels and reagents

  • Mass spectrometry-compatible staining (e.g., Coomassie Blue, silver stain)

Procedure:

  • Preparation of this compound-conjugated Beads:

    • Synthesize a this compound derivative with a linker arm suitable for conjugation to NHS-activated or epoxy-activated agarose beads.

    • Follow the manufacturer's protocol for bead conjugation.

    • Thoroughly wash the beads to remove unconjugated this compound.

    • Prepare control beads by blocking the active groups without adding this compound.

  • Cell Lysis and Lysate Preparation:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer on ice.

    • Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (clarified lysate).

  • Affinity Pull-down:

    • Incubate the clarified lysate with the this compound-conjugated beads and control beads separately (e.g., 1-2 hours at 4°C with gentle rotation).

    • For competitive elution experiments, pre-incubate a sample of the lysate with an excess of free this compound before adding the beads.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using an appropriate elution buffer.

    • Alternatively, boil the beads in SDS-PAGE sample buffer for direct analysis.

  • Protein Identification:

    • Separate the eluted proteins by 1D SDS-PAGE.

    • Stain the gel and excise protein bands that are present in the this compound pull-down but absent or significantly reduced in the control lanes.

    • Perform in-gel tryptic digestion of the excised bands.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins using a protein database search engine (e.g., Mascot, Sequest).

Data Presentation: Affinity Chromatography-MS Results

Table 2: Putative this compound-Binding Proteins Identified by AC-MS

Protein AccessionProtein NamePeptide Count% CoverageFold Enrichment (this compound vs. Control)
P0DTD1SARS-CoV 3CLpro153525.4
P07900Heat shock protein 90224118.2
Q9Y6K9IKK-β122815.7
P62937Proteasome subunit α type-182112.5
O15393Importin-710259.8

Section 3: Signaling Pathway Analysis

Based on the identified protein targets, further investigation into the modulation of relevant signaling pathways is warranted.

This compound's Potential Impact on the NF-κB Signaling Pathway

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Degradation NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus Translocation Gene_transcription Gene Transcription (Inflammation, Proliferation) NFkB_nucleus->Gene_transcription Activation

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Further Experiments:

  • Western Blotting: Analyze the phosphorylation status of IKKα/β and IκBα, and the nuclear translocation of p65 in response to this compound treatment.

  • Reporter Assays: Use a luciferase reporter construct under the control of an NF-κB response element to quantify the effect of this compound on NF-κB transcriptional activity.

Conclusion

The application notes provided outline a systematic approach to identify the protein targets of this compound using state-of-the-art high-throughput screening methods. The combination of HT-CETSA for in-cell target engagement and affinity chromatography for target isolation provides a robust platform for target deconvolution. The identification of specific protein targets will be instrumental in understanding the molecular mechanisms underlying this compound's therapeutic potential and will facilitate its further development as a clinical candidate.

Application Notes and Protocols for Encapsulating Tingenone for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tingenone, a quinonemethide triterpene, has demonstrated significant potential as an anticancer agent. However, its poor aqueous solubility and limited bioavailability pose considerable challenges for its effective therapeutic application. Encapsulation of this compound into various drug delivery systems can overcome these limitations by enhancing its solubility, stability, and targeted delivery to tumor tissues. These application notes provide an overview of common methods for encapsulating this compound, along with detailed protocols for their preparation and characterization.

Disclaimer: The quantitative data presented in the tables are representative values for hydrophobic drug encapsulation and may not be specific to this compound. Researchers should perform their own experiments to determine the precise characteristics of their this compound-loaded formulations.

Encapsulation Methods for this compound

Several nanocarrier systems are suitable for the encapsulation of hydrophobic drugs like this compound. The most common and effective methods include:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, which are biocompatible and biodegradable. SLNs can enhance the oral bioavailability of lipophilic drugs and provide sustained release.

  • Liposomes: These are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Hydrophobic drugs like this compound can be entrapped within the lipid bilayer. Liposomes are highly biocompatible and can be surface-modified for targeted drug delivery.

  • Polymeric Nanoparticles: These are prepared from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA). They offer controlled and sustained drug release and can be tailored for specific targeting applications.

Data Presentation: Comparison of this compound Encapsulation Methods

The following tables summarize representative quantitative data for different this compound encapsulation methods.

Table 1: Physicochemical Properties of this compound-Loaded Nanocarriers

Nanocarrier TypeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Solid Lipid Nanoparticles (SLNs)150 - 3000.1 - 0.3-15 to -30
Liposomes100 - 2000.1 - 0.25-20 to -40
Polymeric Nanoparticles (PLGA)180 - 3500.15 - 0.35-10 to -25

Table 2: Drug Loading and Encapsulation Efficiency

Nanocarrier TypeDrug Loading (%)Encapsulation Efficiency (%)
Solid Lipid Nanoparticles (SLNs)5 - 1580 - 95
Liposomes2 - 1070 - 90
Polymeric Nanoparticles (PLGA)1 - 860 - 85

Table 3: In Vitro Drug Release Characteristics

Nanocarrier TypeRelease ProfileTime to 80% Release (hours)
Solid Lipid Nanoparticles (SLNs)Biphasic (initial burst followed by sustained release)48 - 72
LiposomesSustained release24 - 48
Polymeric Nanoparticles (PLGA)Sustained release (can be tailored)> 72

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO, Glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Disperse this compound in the molten lipid.

  • Prepare an aqueous surfactant solution and heat it to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the lipid phase under high-speed stirring to form a coarse pre-emulsion.

  • Homogenize the pre-emulsion using a high-pressure homogenizer for several cycles at an optimized pressure.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • The SLN dispersion can be further purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method

Materials:

  • This compound

  • Phospholipids (e.g., Soy phosphatidylcholine, Dipalmitoylphosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., Chloroform, Methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

Protocol 3: Characterization of this compound-Loaded Nanocarriers

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • These parameters are determined by Dynamic Light Scattering (DLS) using a Zetasizer.

  • Dilute the nanoparticle suspension with purified water and measure at a fixed scattering angle at 25°C.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Separate the unencapsulated this compound from the nanocarrier dispersion by ultracentrifugation.

  • Quantify the amount of this compound in the supernatant (free drug) and in the total dispersion using a validated analytical method (e.g., HPLC-UV).

  • Calculate EE and DL using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

3. In Vitro Drug Release Study:

  • Use a dialysis bag method.

  • Place a known amount of the this compound-loaded nanocarrier suspension in a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of Tween 80 to maintain sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Quantify the amount of this compound released using a suitable analytical method.

Mandatory Visualizations

Signaling Pathways of this compound in Cancer Cells

This compound has been reported to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate the putative mechanisms of action of this compound.

Tingenone_PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Tingenone_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation of IκB releases NFkB_IkB NF-κB-IκB Complex NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Inflammation Inflammation & Proliferation NFkB_nuc->Inflammation Promotes This compound This compound This compound->IKK Inhibits

Caption: this compound suppresses the NF-κB signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preparation and characterization of this compound-loaded nanocarriers.

Experimental_Workflow cluster_prep Nanocarrier Preparation cluster_char Physicochemical Characterization cluster_eval In Vitro Evaluation Formulation Formulation Optimization (Lipid, Surfactant, Polymer selection) Encapsulation This compound Encapsulation (e.g., High-Pressure Homogenization, Thin-Film Hydration) Formulation->Encapsulation Purification Purification (Centrifugation/Dialysis) Encapsulation->Purification DLS Particle Size, PDI, Zeta Potential (DLS) Purification->DLS EE_DL Encapsulation Efficiency & Drug Loading (HPLC) Purification->EE_DL Morphology Morphology (TEM/SEM) Purification->Morphology Release In Vitro Drug Release (Dialysis Method) Purification->Release Stability Stability Studies Release->Stability Cell_Studies Cell-Based Assays (Cytotoxicity, Uptake) Release->Cell_Studies

Caption: Workflow for this compound nanocarrier development.

Unveiling the Transcriptional Impact of Tingenone: A Protocol for Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Tingenone, a quinonemethide triterpene, has demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent. Its mechanism of action has been linked to the induction of oxidative stress and apoptosis through the modulation of key signaling pathways. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to investigate the effects of this compound on gene expression in cancer cells. The detailed methodologies cover cell culture and this compound treatment, RNA extraction, and subsequent analysis using both quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-Seq). Furthermore, this guide includes protocols for validating the effects of this compound on relevant signaling pathways at the protein level using Western blotting. The presented workflows and data presentation formats are designed to facilitate the systematic evaluation of this compound's impact on the cellular transcriptome.

Introduction

This compound is a natural compound isolated from plants of the Celastraceae family.[1] Preclinical studies have highlighted its potent anti-cancer properties. In acute myeloid leukemia (AML) HL-60 cells, this compound has been shown to downregulate the antioxidant protein thioredoxin, leading to increased oxidative stress, DNA double-strand breaks, and apoptosis. This apoptotic process is mediated by the activation of the JNK/p38 MAPK signaling pathway.[2] Additionally, this compound has been reported to induce peripheral antinociception through the activation of the L-arginine/NO/cGMP/ATP-sensitive K+ channels pathway.[3]

Understanding the global changes in gene expression induced by this compound is crucial for elucidating its complete mechanism of action, identifying novel therapeutic targets, and discovering biomarkers for drug response. This protocol provides a detailed framework for a comprehensive investigation of this compound's effects on gene expression in the HL-60 human acute promyelocytic leukemia cell line, a well-established model for studying myeloid cell differentiation and cancer biology.[2][4][5][6]

Materials and Reagents

Cell Culture
  • HL-60 (human promyelocytic leukemia) cell line (ATCC® CCL-240™)

  • RPMI-1640 Medium (Gibco, Cat. No. 11875093)

  • Fetal Bovine Serum (FBS), heat-inactivated (Gibco, Cat. No. 10270106)

  • Penicillin-Streptomycin (10,000 U/mL) (Gibco, Cat. No. 15140122)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (Gibco, Cat. No. 10010023)

  • Trypan Blue solution, 0.4% (Gibco, Cat. No. 15250061)

This compound Treatment
  • This compound (≥98% purity, source to be specified by the researcher)

  • Dimethyl sulfoxide (DMSO), cell culture grade (Sigma-Aldrich, Cat. No. D2650)

RNA Extraction
  • TRIzol™ Reagent (Invitrogen, Cat. No. 15596026)

  • Chloroform

  • Isopropyl alcohol

  • Ethanol, 75% (molecular biology grade)

  • RNase-free water

  • RNase-free DNase I (QIAGEN, Cat. No. 79254)

  • RNeasy Mini Kit (QIAGEN, Cat. No. 74104)

Quantitative Real-Time PCR (qRT-PCR)
  • High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems, Cat. No. 4368814)

  • PowerUp™ SYBR™ Green Master Mix (Applied Biosystems, Cat. No. A25742)

  • qRT-PCR primers (gene-specific, to be designed or sourced by the researcher)

RNA Sequencing (RNA-Seq)
  • NEBNext® Ultra™ II RNA Library Prep Kit for Illumina® (New England Biolabs, Cat. No. E7770)

  • Agencourt AMPure XP beads (Beckman Coulter, Cat. No. A63881)

  • Qubit™ RNA HS Assay Kit (Invitrogen, Cat. No. Q32852)

  • Agilent RNA 6000 Nano Kit (Agilent Technologies, Cat. No. 5067-1511)

Western Blotting
  • RIPA Lysis and Extraction Buffer (Thermo Scientific, Cat. No. 89900)

  • Protease and Phosphatase Inhibitor Cocktail (Thermo Scientific, Cat. No. 78440)

  • BCA Protein Assay Kit (Thermo Scientific, Cat. No. 23225)

  • Laemmli Sample Buffer (Bio-Rad, Cat. No. 1610747)

  • Mini-PROTEAN® TGX™ Precast Gels (Bio-Rad)

  • Trans-Blot® Turbo™ Mini PVDF Transfer Packs (Bio-Rad)

  • Bovine Serum Albumin (BSA)

  • Non-fat dry milk

  • Tris-Buffered Saline with Tween® 20 (TBST)

  • Primary antibodies:

    • Phospho-JNK (Thr183/Tyr185) (Cell Signaling Technology, #9251)

    • JNK (Cell Signaling Technology, #9252)

    • Phospho-p38 MAPK (Thr180/Tyr182) (Cell Signaling Technology, #9211)

    • p38 MAPK (Cell Signaling Technology, #9212)

    • β-Actin (Cell Signaling Technology, #4970)

  • HRP-conjugated secondary antibodies (species-specific)

  • Clarity™ Western ECL Substrate (Bio-Rad, Cat. No. 1705061)

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line Maintenance:

    • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • This compound Stock Solution Preparation:

    • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cytotoxicity Assay (MTT Assay):

    • Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Treat the cells with a series of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • At the end of the treatment period, add MTT reagent and incubate for 3-4 hours.

    • Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.

    • Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%) for each time point. Based on the IC50 values, select appropriate sub-lethal concentrations for the gene expression studies (e.g., 0.5x, 1x, and 2x IC50 at 24 hours). A study on organotin compounds in HL-60 cells used concentrations ranging from 0.03 µM to 2.00 µM for a 24-hour treatment.[1]

  • This compound Treatment for Gene Expression Analysis:

    • Seed HL-60 cells in 6-well plates at a density of 5 x 10^5 cells/well.

    • Treat the cells in triplicate with the selected concentrations of this compound and a vehicle control (DMSO) for 24 hours.

    • Harvest the cells by centrifugation for subsequent RNA extraction.

RNA Extraction
  • Cell Lysis:

    • Wash the harvested cell pellet with ice-cold PBS.

    • Add 1 mL of TRIzol™ Reagent to the cell pellet and homogenize by pipetting up and down.

    • Incubate the homogenate at room temperature for 5 minutes.

  • Phase Separation:

    • Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent.

    • Shake the tubes vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.

    • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new RNase-free tube.

    • Add 0.5 mL of isopropyl alcohol per 1 mL of TRIzol™ Reagent used initially.

    • Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash and Resuspension:

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the RNA pellet for 5-10 minutes.

    • Resuspend the RNA in an appropriate volume of RNase-free water.

  • DNase Treatment and Cleanup:

    • Treat the extracted RNA with RNase-free DNase I to remove any contaminating genomic DNA.

    • Further purify the RNA using a column-based method, such as the RNeasy Mini Kit, following the manufacturer's instructions.

  • RNA Quality and Quantity Assessment:

    • Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a NanoDrop spectrophotometer.

    • Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of ≥ 8 is recommended for RNA-Seq.

Quantitative Real-Time PCR (qRT-PCR)
  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using the High-Capacity cDNA Reverse Transcription Kit according to the manufacturer's protocol.

  • qRT-PCR Reaction:

    • Set up the qRT-PCR reactions in a 96-well plate using PowerUp™ SYBR™ Green Master Mix, cDNA template, and gene-specific primers.

    • Run the reactions on a real-time PCR instrument. A typical thermal cycling protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).

RNA Sequencing (RNA-Seq)
  • Library Preparation:

    • Prepare RNA-Seq libraries from high-quality total RNA (RIN ≥ 8) using the NEBNext® Ultra™ II RNA Library Prep Kit for Illumina® following the manufacturer's instructions. This includes mRNA purification, fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and library amplification.

  • Library Quality Control:

    • Assess the size distribution of the prepared libraries using an Agilent Bioanalyzer.

    • Quantify the libraries using a Qubit fluorometer.

  • Sequencing:

    • Pool the libraries and perform sequencing on an Illumina platform (e.g., NovaSeq 6000) to generate a sufficient number of reads per sample (e.g., 20-30 million single-end or paired-end reads).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between this compound-treated and control samples using packages like DESeq2 or edgeR in R.

    • Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of DEGs using tools like DAVID or GSEA to identify biological processes and pathways affected by this compound.

Western Blotting
  • Protein Extraction and Quantification:

    • Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using the BCA Protein Assay Kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE using Mini-PROTEAN® TGX™ Precast Gels.

    • Transfer the separated proteins to a PVDF membrane using the Trans-Blot® Turbo™ Transfer System.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-JNK, JNK, phospho-p38, p38, and β-actin overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using the Clarity™ Western ECL Substrate and image the blot using a chemiluminescence detection system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the expression of the target proteins to the loading control (β-actin).

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on HL-60 Cells (MTT Assay)

Treatment DurationIC50 (µM)
24 hoursValue
48 hoursValue
72 hoursValue

Table 2: Relative Gene Expression of Target Genes by qRT-PCR

GeneThis compound Concentration (µM)Fold Change (vs. Control)p-value
Gene AConc. 1ValueValue
Conc. 2ValueValue
Gene BConc. 1ValueValue
Conc. 2ValueValue

Table 3: Top 10 Differentially Expressed Genes from RNA-Seq Analysis

Gene Symbollog2(Fold Change)p-valueAdjusted p-value
Gene 1ValueValueValue
Gene 2ValueValueValue
............

Table 4: Densitometric Analysis of Western Blot Results

ProteinThis compound Concentration (µM)Relative Protein Level (Normalized to β-actin)
p-JNK/JNKControl1.0
Conc. 1Value
Conc. 2Value
p-p38/p38Control1.0
Conc. 1Value
Conc. 2Value

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Molecular Analysis cluster_data Data Analysis & Interpretation HL60 HL-60 Cell Culture Tingenone_Treatment This compound Treatment (Vehicle, Low, Mid, High Conc.) HL60->Tingenone_Treatment Harvest Harvest Cells (24h) Tingenone_Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR RNA_Seq RNA-Seq RNA_Extraction->RNA_Seq Western_Blot Western Blot Protein_Extraction->Western_Blot DEG_Analysis Differential Gene Expression Analysis qRT_PCR->DEG_Analysis RNA_Seq->DEG_Analysis Protein_Quant Protein Quantification Western_Blot->Protein_Quant Pathway_Analysis Pathway Enrichment Analysis DEG_Analysis->Pathway_Analysis Interpretation Biological Interpretation Pathway_Analysis->Interpretation Protein_Quant->Interpretation

Caption: Experimental workflow for studying this compound's effect on gene expression.

Tingenone_Signaling_Pathway cluster_stress Oxidative Stress Pathway cluster_mapk MAPK Signaling This compound This compound Thioredoxin Thioredoxin This compound->Thioredoxin Inhibition Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Induction Thioredoxin->Oxidative_Stress Suppression DNA_Damage DNA Double-Strand Breaks Oxidative_Stress->DNA_Damage JNK JNK Activation DNA_Damage->JNK p38 p38 Activation DNA_Damage->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application of Tingenone in Synergistic Studies with Chemotherapy Drugs: An Overview of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A review of the current scientific literature reveals no specific studies on the synergistic application of Tingenone with chemotherapy drugs. While this compound, a quinonemethide triterpenoid, has demonstrated notable cytotoxic properties against various cancer cell lines as a standalone agent, its potential to enhance the efficacy of conventional chemotherapy drugs in combination therapies has not yet been explored in published research.

This document, therefore, summarizes the existing knowledge on the anticancer activity of this compound as a single agent, which can serve as a foundational resource for researchers and drug development professionals interested in designing and conducting future synergistic studies.

This compound as a Standalone Anticancer Agent

Research has primarily focused on the independent cytotoxic effects of this compound and its derivatives, such as 22-hydroxythis compound and tingenin B. These compounds have shown potent activity against cancer cells, including those of acute myeloid leukemia (AML) and breast cancer stem cells.[1][2]

Quantitative Data on Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound derivatives, demonstrating their cytotoxic potency.

CompoundCell LineIncubation TimeIC₅₀ (µM)Reference
Tingenin B (22β-hydroxythis compound)MCF-7s (breast cancer stem-cell enriched)48 h2.38[2]

Note: Further quantitative data on the cytotoxicity of this compound across a wider range of cancer cell lines is needed to fully characterize its anticancer profile.

Mechanism of Action

Studies on the HL-60 acute myeloid leukemia cell line have elucidated a key mechanism of action for this compound and 22-hydroxythis compound. These compounds induce apoptosis (programmed cell death) by targeting oxidative stress pathways.[1]

The proposed mechanism involves:

  • Downregulation of Thioredoxin: this compound and its derivatives reduce the levels of thioredoxin, a key protein involved in antioxidant defense.

  • Induction of Oxidative Stress: The reduction in thioredoxin leads to an increase in reactive oxygen species (ROS), causing oxidative stress within the cancer cells.

  • DNA Double-Strand Breaks: The elevated oxidative stress results in damage to the cancer cell's DNA, specifically causing double-strand breaks.

  • Activation of JNK/p38 MAPK Pathway: The DNA damage triggers the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.

  • Apoptosis: The activation of the JNK/p38 pathway ultimately leads to the execution of the apoptotic program and cancer cell death.

Tingenone_Mechanism This compound This compound / 22-hydroxythis compound Thioredoxin Thioredoxin This compound->Thioredoxin Inhibits ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Thioredoxin->ROS Leads to DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage JNK_p38 JNK/p38 MAPK Pathway Activation DNA_Damage->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis

Experimental Protocols

While no protocols for synergistic studies are available, the following methodologies have been used to evaluate the standalone anticancer effects of this compound and its derivatives. These protocols can be adapted for future combination studies.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or a combination of this compound and a chemotherapy drug) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound (or combination treatment) for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay Seeding_V Seed Cells Treatment_V Treat with this compound +/- Chemo Seeding_V->Treatment_V MTT Add MTT Treatment_V->MTT Solubilize Solubilize Formazan MTT->Solubilize Read_V Measure Absorbance Solubilize->Read_V Treatment_A Treat Cells Harvest Harvest Cells Treatment_A->Harvest Stain Stain with Annexin V/PI Harvest->Stain FACS Flow Cytometry Analysis Stain->FACS Start Start Start->Seeding_V Start->Treatment_A

Future Directions for Synergistic Studies

Based on the known mechanism of action of this compound, future research could explore its synergistic potential with chemotherapy drugs that also induce DNA damage or modulate oxidative stress. For instance, combining this compound with platinum-based drugs (e.g., cisplatin, carboplatin) or topoisomerase inhibitors could potentially lead to enhanced anticancer effects.

To investigate this, researchers would need to perform combination studies using various cancer cell lines and in vivo models. Key analyses would include the calculation of the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1), and the assessment of Dose Reduction Index (DRI) to quantify the extent to which the dose of each drug can be reduced in a combination to achieve the same effect as the single agent.

References

Troubleshooting & Optimization

Improving the solubility of Tingenone for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the solubility of Tingenone in preparation for in vivo studies. Due to its lipophilic nature, achieving a suitable formulation for administration in animal models can be a significant hurdle.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in preparing this compound for in vivo studies?

A1: The primary challenge is this compound's poor aqueous solubility, which stems from its chemical structure. With a calculated XLogP3 of 5.4, this compound is highly lipophilic, making it difficult to dissolve in aqueous-based vehicles commonly used for in vivo administration. This can lead to issues with bioavailability, dose accuracy, and potential precipitation at the injection site.

Q2: What are the most common formulation strategies for poorly soluble compounds like this compound?

A2: Common strategies include the use of co-solvents, surfactants, and complexing agents to create solutions, suspensions, or emulsions. Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are also frequently employed to enhance the oral absorption of lipophilic drugs. For parenteral administration, the formation of a fine particle suspension (micronization or nanosuspension) is a viable approach.

Q3: Are there any known successful formulations for this compound from published studies?

A3: While various in vivo studies have investigated the biological effects of this compound, detailed formulation protocols are not consistently reported in the available literature. Therefore, the formulation approaches provided here are based on general best practices for compounds with similar physicochemical properties.

Q4: What safety precautions should be taken when using organic co-solvents for animal studies?

A4: When using co-solvents such as DMSO or ethanol, it is crucial to be aware of their potential toxicity at higher concentrations. Always consult animal administration guidelines for recommended safe dosage volumes and concentrations. It is also important to include a vehicle-only control group in your experiments to account for any effects of the formulation itself.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound precipitates out of solution upon addition of an aqueous vehicle. The concentration of the organic co-solvent is too low to maintain this compound in solution.Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final formulation, keeping within safe limits for the animal model. Alternatively, consider a different formulation approach, such as a suspension or a lipid-based system.
Inconsistent results between animals in the same treatment group. The formulation is not homogenous, leading to inaccurate dosing. This is common with suspensions if not properly prepared and maintained.For suspensions, ensure uniform particle size through micronization or sonication. Vigorously vortex the suspension immediately before each administration to ensure a uniform distribution of this compound.
Signs of irritation or toxicity at the injection site (for parenteral administration). The formulation may be causing local irritation due to the choice of vehicle or precipitation of the compound.Reduce the concentration of potentially irritating co-solvents. Ensure the pH of the formulation is within a physiologically acceptable range (typically pH 5-9 for parenteral routes). If precipitation is suspected, consider a formulation that enhances and maintains solubility, such as a mixed micellar solution or a lipid emulsion.
Low or variable bioavailability after oral administration. Poor dissolution of this compound in the gastrointestinal tract.Employ solubility-enhancing formulations such as a Self-Emulsifying Drug Delivery System (SEDDS) or a solid dispersion. These formulations can improve dissolution and absorption.

Experimental Protocols

Note: The following protocols are general guidelines for formulating poorly soluble compounds like this compound. It is essential to perform small-scale formulation trials to determine the optimal vehicle for your specific experimental needs and to ensure the stability and homogeneity of the final preparation.

Protocol 1: Co-solvent/Surfactant System for Oral or Intraperitoneal Administration

This protocol aims to create a clear solution or a fine dispersion suitable for oral gavage or intraperitoneal injection.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in a minimal amount of DMSO. For example, start with a 10:1 ratio of DMSO to this compound by weight.

  • In a separate tube, prepare the vehicle by mixing PEG 400 and Tween 80. A common starting ratio is 1:1.

  • Add the this compound-DMSO solution to the PEG 400-Tween 80 mixture and vortex thoroughly.

  • Slowly add saline or PBS to the mixture while vortexing to reach the final desired concentration. The final concentration of DMSO should be kept as low as possible (ideally below 10% of the total volume).

  • Visually inspect the final formulation for any precipitation. If the solution is not clear, it can be administered as a homogenous suspension, ensuring it is well-vortexed before each administration.

Protocol 2: Oil-based Suspension for Oral Gavage

This protocol is suitable for oral administration and can sometimes improve the bioavailability of lipophilic compounds.

Materials:

  • This compound

  • Corn oil or sesame oil

Procedure:

  • Weigh the required amount of this compound.

  • If necessary, reduce the particle size of the this compound powder using a mortar and pestle to create a finer powder.

  • Add a small amount of the chosen oil to the this compound powder and triturate to form a smooth paste.

  • Gradually add the remaining volume of oil while continuously mixing to achieve the final desired concentration.

  • Before administration, ensure the suspension is homogenous by vigorous vortexing.

Data Presentation

Table 1: Common Vehicle Components for In Vivo Formulation of Poorly Soluble Compounds
Component Type Examples Typical Concentration Range Primary Use Considerations
Co-solvents DMSO, Ethanol, PEG 300/4005-20% (v/v)SolubilizationPotential for toxicity at higher concentrations.
Surfactants Tween 80, Cremophor EL1-10% (v/v)Improve wetting and prevent precipitationCan cause hypersensitivity reactions (especially Cremophor EL).
Oils Corn oil, Sesame oil, Peanut oilUp to 100%Vehicle for oral suspensions/solutionsMay influence absorption kinetics.
Complexing Agents Cyclodextrins (e.g., HP-β-CD)10-40% (w/v)Increase aqueous solubilityCan alter the pharmacokinetic profile.

Signaling Pathway Diagrams

This compound has been reported to exert its biological effects through the modulation of several signaling pathways. The diagrams below illustrate two of these pathways.

Tingenone_NO_cGMP_Pathway This compound This compound nNOS nNOS (Neuronal Nitric Oxide Synthase) This compound->nNOS Activates L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP GTP GTP GTP->cGMP KATP_channel ATP-sensitive K+ channels (KATP) cGMP->KATP_channel Activates Hyperpolarization Hyperpolarization KATP_channel->Hyperpolarization Antinociception Antinociception Hyperpolarization->Antinociception

Caption: this compound-induced antinociception via the NO/cGMP/KATP pathway.

Tingenone_Apoptosis_Pathway This compound This compound Thioredoxin Thioredoxin This compound->Thioredoxin Downregulates Oxidative_Stress Oxidative Stress Thioredoxin->Oxidative_Stress Inhibits DNA_DSB DNA Double-Strand Breaks Oxidative_Stress->DNA_DSB MAPK_activation JNK/p38 MAPK Phosphorylation Oxidative_Stress->MAPK_activation Apoptosis Apoptosis DNA_DSB->Apoptosis Caspase_Activation Caspase Activation MAPK_activation->Caspase_Activation Caspase_Activation->Apoptosis

Caption: this compound-induced apoptosis pathway in cancer cells.

Technical Support Center: Optimizing Tingenone Dosage for Antinociceptive Effect in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tingenone for its antinociceptive effects in mice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of antinociceptive action?

This compound is a pentacyclic triterpene that has demonstrated peripheral antinociceptive effects in mouse models.[1][2] Its mechanism of action is multifactorial and has been shown to involve the activation of several signaling pathways, including:

  • Opioidergic Pathway: this compound's local antinociceptive effect can be counteracted by naloxone, a non-selective opioid receptor antagonist.

  • Cannabinoid Pathway: The antinociceptive effect of this compound is mediated through the activation of CB2 cannabinoid receptors. This effect is blocked by the selective CB2 antagonist AM630, but not by the CB1 antagonist AM251.[2]

  • L-arginine/NO/cGMP/KATP Pathway: this compound's activity is also linked to the nitric oxide (NO) pathway. Its effect is prevented by inhibitors of nitric oxide synthase (NOS) and soluble guanylyl cyclase (sGC). Furthermore, the blockage of ATP-sensitive potassium (KATP) channels also inhibits this compound's antinociceptive action, suggesting this pathway is a downstream target.[1]

Q2: What is the recommended dosage of this compound for antinociceptive studies in mice?

Currently, published studies have focused on the local antinociceptive effects of this compound using intraplantar (\href{--INVALID-LINK--.) administration in the mouse paw.

Administration RouteEffective Dose RangeMouse ModelNotes
Intraplantar (\href{--INVALID-LINK--.)50 - 200 µ g/paw Prostaglandin E2-induced mechanical hyperalgesiaA lower dose of 50 µ g/paw showed some effect, while 200 µ g/paw produced a more robust local antinociception.[2]

Q3: Is there information on the systemic (oral or intraperitoneal) administration of this compound for antinociception?

As of the latest literature review, there are no specific studies detailing the effective oral (p.o.) or intraperitoneal (i.p.) doses of this compound for antinociceptive effects in mice. Pentacyclic triterpenes, as a class, have been investigated for systemic antinociceptive effects with varying dosages. For instance, a mixture of α- and β-amyrin, other pentacyclic triterpenes, has shown antinociceptive effects when administered orally or intraperitoneally.

Disclaimer: The following table provides a suggested starting dose range for systemic administration of this compound based on studies with other pentacyclic triterpenes. Researchers must conduct their own dose-finding studies to determine the optimal and safe dosage for their specific experimental conditions.

Administration RouteSuggested Starting Dose RangeRationale
Oral (p.o.)30 - 100 mg/kgBased on effective oral doses of other antinociceptive pentacyclic triterpenes.
Intraperitoneal (i.p.)10 - 50 mg/kgBased on effective intraperitoneal doses of other antinociceptive pentacyclic triterpenes.

Q4: What is the toxicity profile (e.g., LD50) of this compound in mice?

There is currently no published LD50 value or detailed toxicity profile specifically for this compound in mice. However, studies on other pentacyclic triterpenoids, such as oleanolic acid, have indicated a relatively low acute oral toxicity, with an LD50 cut-off value greater than 2000 mg/kg in rats.

Crucial Safety Note: The absence of specific toxicity data for this compound necessitates caution. Researchers should perform acute toxicity studies to determine the maximum tolerated dose (MTD) before proceeding with efficacy studies.

Troubleshooting Guide

Issue 1: Poor Solubility of this compound for In Vivo Administration

This compound is a hydrophobic compound with poor water solubility, which can present a significant challenge for preparing formulations for in vivo studies.

Possible Solutions:

  • Vehicle Selection:

    • For Intraplantar Injection: this compound has been successfully administered subcutaneously in the hind paw. While the specific vehicle is not always detailed, a common approach for lipophilic compounds is a suspension in a small volume of an appropriate vehicle.

    • For Systemic Administration:

      • Oil-based vehicles: Vegetable oils such as corn oil, sesame oil, or olive oil can be used.

      • Surfactant-based vehicles: A small percentage of a non-ionic surfactant like Tween 80 or Cremophor EL can be used to create a stable suspension or emulsion in saline. Note: Vehicles themselves can have biological effects. It is crucial to include a vehicle-only control group in your experiments.

      • Co-solvents: A mixture of solvents like ethanol, polyethylene glycol (PEG), and saline can be used. The concentration of organic solvents should be kept to a minimum to avoid toxicity.

  • Formulation Strategies:

    • Suspension: this compound can be micronized to increase its surface area and suspended in a suitable vehicle. Sonication can aid in creating a more uniform suspension.

    • Solid Dispersion: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate.

    • Nanoparticle Formulation: Encapsulating this compound in nanoparticles can improve its solubility and bioavailability.

Issue 2: Variability in Antinociceptive Response

Inconsistent results between experiments can be frustrating. Several factors can contribute to this variability.

Potential Causes and Solutions:

  • Animal-related factors:

    • Strain, age, and sex: Ensure consistency in the strain, age, and sex of the mice used, as these can all influence pain perception and drug metabolism.

    • Circadian rhythm: Conduct experiments at the same time of day to minimize variations due to the animals' natural circadian rhythms.

    • Stress: Handle animals gently and allow for an adequate acclimatization period before testing to reduce stress-induced analgesia.

  • Experimental procedure:

    • Drug administration: Ensure accurate and consistent administration of this compound, especially for intraplantar injections where the volume and location of the injection are critical.

    • Nociceptive stimulus: The intensity and application of the nociceptive stimulus (e.g., heat in the hot plate test, pressure in the paw pressure test) must be precisely controlled.

    • Observer bias: Whenever possible, the experimenter should be blinded to the treatment groups to prevent observer bias in behavioral scoring.

Issue 3: Unexpected Side Effects or Toxicity

At higher or untested doses, this compound may produce unforeseen adverse effects.

Monitoring and Mitigation:

  • Observe for clinical signs: Closely monitor animals for any signs of toxicity, such as changes in posture, activity, breathing, or the presence of convulsions.

  • Body weight: Record the body weight of the animals before and after treatment, as weight loss can be an indicator of toxicity.

  • Dose reduction: If adverse effects are observed, reduce the dose for subsequent experiments.

  • Necropsy: In case of mortality, a gross necropsy may provide insights into the potential target organs of toxicity.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments to assess the antinociceptive effect of this compound.

Acetic Acid-Induced Writhing Test

This test is used to evaluate peripheral analgesic activity.

  • Animals: Male Swiss mice (20-25 g).

  • Procedure:

    • Administer this compound (p.o. or i.p.) or the vehicle control.

    • After a predetermined pretreatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

    • Immediately place the mouse in an observation chamber.

    • Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the percentage of inhibition of writhing for the this compound-treated groups compared to the vehicle control group.

Hot Plate Test

This test assesses central antinociceptive activity.

  • Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • Determine the baseline latency by placing each mouse on the hot plate and recording the time it takes to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

    • Administer this compound (p.o. or i.p.) or the vehicle control.

    • At various time points after treatment (e.g., 30, 60, 90, 120 minutes), place the mouse back on the hot plate and record the latency to the nociceptive response.

  • Data Analysis: Compare the post-drug latencies to the baseline latencies. An increase in latency indicates an antinociceptive effect.

Formalin Test

This model is used to assess both neurogenic and inflammatory pain.

  • Procedure:

    • Administer this compound (p.o. or i.p.) or the vehicle control.

    • After the appropriate pretreatment time, inject 20 µL of 1-2% formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Immediately place the mouse in an observation chamber.

    • Record the total time the animal spends licking or biting the injected paw during two distinct phases:

      • Phase 1 (Neurogenic pain): 0-5 minutes post-formalin injection.

      • Phase 2 (Inflammatory pain): 15-30 minutes post-formalin injection.

  • Data Analysis: Compare the duration of licking/biting in the this compound-treated groups to the vehicle control group for each phase.

Signaling Pathway and Experimental Workflow Diagrams

Tingenone_Antinociceptive_Pathway cluster_this compound This compound cluster_Opioid Opioidergic Pathway cluster_Cannabinoid Cannabinoid Pathway cluster_NO L-arginine/NO/cGMP/KATP Pathway This compound This compound Opioid_Receptor Opioid Receptor This compound->Opioid_Receptor Activates CB2_Receptor CB2 Receptor This compound->CB2_Receptor Activates nNOS nNOS This compound->nNOS Activates Antinociception Antinociceptive Effect Opioid_Receptor->Antinociception Naloxone Naloxone (-) Naloxone->Opioid_Receptor CB2_Receptor->Antinociception AM630 AM630 (-) AM630->CB2_Receptor NO NO nNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Increases KATP_Channel KATP Channel cGMP->KATP_Channel Opens Hyperpolarization Hyperpolarization KATP_Channel->Hyperpolarization Hyperpolarization->Antinociception Leads to

Caption: this compound's Antinociceptive Signaling Pathways.

Experimental_Workflow cluster_Prep Preparation cluster_Exp Experiment cluster_Analysis Analysis Animal_Acclimatization Animal Acclimatization Drug_Administration Drug Administration (this compound/Vehicle) Animal_Acclimatization->Drug_Administration Tingenone_Formulation This compound Formulation Tingenone_Formulation->Drug_Administration Nociceptive_Test Nociceptive Assay (e.g., Hot Plate, Writhing) Drug_Administration->Nociceptive_Test Data_Collection Behavioral Data Collection Nociceptive_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: General Experimental Workflow for this compound.

References

Troubleshooting Tingenone instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Tingenone in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to lose activity over a short period. What could be the cause?

A1: this compound, a quinonemethide triterpene, is susceptible to degradation in aqueous solutions. The loss of activity is likely due to chemical instability influenced by factors such as pH, temperature, light exposure, and the presence of nucleophiles in the solution. Quinone methides are reactive compounds, and their stability can be compromised under suboptimal conditions.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Due to its hydrophobic nature, this compound has poor solubility in water. It is recommended to prepare stock solutions in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO). For pristimerin, a structurally related compound, a solubility of ≥5 mg/mL in DMSO has been reported.

Q3: How should I store this compound stock solutions?

A3: this compound stock solutions in anhydrous DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: I observe precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds. To mitigate this, it is recommended to perform a stepwise dilution. Briefly warm the stock solution to room temperature before use. Add the stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid mixing. The final concentration of DMSO in the experimental medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.[1]

Q5: At what pH is this compound most stable?

Q6: Is this compound sensitive to light?

A6: Many quinone-containing compounds are known to be light-sensitive and can undergo photodegradation.[5] It is best practice to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during storage and incubation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in aqueous solution.Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound is in an aqueous medium before use.
Precipitation of this compound in the working solution.Visually inspect for precipitates. Use stepwise dilution and ensure the final DMSO concentration is minimal. Consider using a solubility-enhancing excipient if compatible with the experimental system.
Loss of this compound concentration over time in working solution Adsorption to plasticware.Use low-adhesion polypropylene tubes and pipette tips. Consider using glass vials for storage of working solutions where appropriate.
Chemical degradation due to pH, temperature, or light.Control the pH of your aqueous solution. Work at lower temperatures if the experimental protocol allows. Protect solutions from light.
Formation of unknown peaks in HPLC analysis Degradation of this compound.This indicates the formation of degradation products. A forced degradation study can help identify these products and understand the degradation pathway.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous, sterile DMSO to achieve the desired concentration.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Aliquot into single-use volumes in amber, low-adhesion microcentrifuge tubes.

    • Store at -20°C or -80°C.

  • Working Solution Preparation (e.g., 10 µM in cell culture medium):

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution. For example, dilute the 10 mM stock solution 1:100 in sterile DMSO to get a 100 µM intermediate solution.

    • Add the required volume of the intermediate stock solution to the pre-warmed aqueous buffer or cell culture medium while gently vortexing. Ensure the final DMSO concentration is below 0.5%. For example, add 10 µL of a 1 mM intermediate stock to 990 µL of medium for a final concentration of 10 µM with 1% DMSO (adjust as needed for lower final DMSO concentrations).

Protocol for a Basic Forced Degradation Study of this compound

This protocol is designed to identify potential degradation pathways and the stability-indicating capability of an analytical method.

  • Preparation of Test Solutions:

    • Prepare a this compound solution in a suitable solvent mixture (e.g., acetonitrile/water) at a known concentration (e.g., 100 µg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the test solution. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the test solution. Incubate at 60°C for 24-48 hours. Neutralize with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the test solution. Store at room temperature, protected from light, for 24-48 hours.

    • Thermal Degradation: Incubate the test solution at 80°C, protected from light, for 48-72 hours.

    • Photodegradation: Expose the test solution to a light source providing UV and visible light (e.g., a photostability chamber) for a defined period (e.g., equivalent to 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample wrapped in foil to protect it from light.

  • Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Analyze the samples and an unstressed control by a suitable analytical method, such as reverse-phase HPLC with UV or MS detection.

    • Compare the chromatograms to identify degradation products (new peaks) and quantify the loss of the parent this compound peak.

Visualizations

Tingenone_Instability_Factors cluster_factors Instability Factors This compound This compound in Aqueous Solution Degradation Degradation (Loss of Activity) This compound->Degradation leads to pH pH (especially alkaline) pH->this compound Temp Elevated Temperature Temp->this compound Light Light Exposure Light->this compound Nucleophiles Nucleophiles Nucleophiles->this compound

Caption: Factors influencing this compound instability in aqueous solutions.

Tingenone_Workflow cluster_prep Solution Preparation cluster_exp Experimental Use stock Prepare Stock in Anhydrous DMSO aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Stepwise Dilution into Aqueous Medium thaw->dilute use Use Immediately dilute->use

Caption: Recommended workflow for preparing and using this compound solutions.

Tingenone_Signaling This compound This compound ROS Increased ROS This compound->ROS JNK_p38 JNK/p38 MAPK Phosphorylation ROS->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis

Caption: Simplified proposed signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Refinement of HPLC Methods for Separating Tingenone and Pristimerin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Tingenone and Pristimerin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I seeing poor resolution or co-elution of this compound and Pristimerin peaks?

A1: Poor resolution is a common issue due to the structural similarity of this compound and Pristimerin. Here are several factors to investigate:

  • Mobile Phase Composition: The polarity of your mobile phase may not be optimal. This compound and Pristimerin are quinonemethide triterpenoids, and their separation is sensitive to small changes in solvent strength.

  • Solution:

    • Adjust Gradient: If using a gradient, try a shallower gradient. For example, instead of a rapid 0-90% methanol gradient, try a slower, more controlled increase in the organic phase concentration in the region where the compounds elute.[1]

    • Modify Solvent: Consider switching from methanol to acetonitrile as the organic modifier, or use a ternary mixture (e.g., water/methanol/acetonitrile). Acetonitrile often provides different selectivity for structurally similar compounds.

    • pH Adjustment: The addition of a small amount of acid, such as 0.4% formic acid, to the aqueous phase can improve peak shape and resolution by suppressing the ionization of any acidic functional groups.[2]

  • Column Chemistry: Not all C18 columns are the same. The choice of stationary phase is critical for separating closely related compounds.

  • Solution:

    • Different C18 Phases: Experiment with different C18 columns from various manufacturers. Some C18 columns are end-capped differently, which can affect selectivity.

    • Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer alternative selectivity due to pi-pi interactions with the aromatic rings in the analytes.[3]

Q2: My peaks for this compound and Pristimerin are tailing. What can I do to improve peak shape?

A2: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase and issues with the mobile phase.

  • Solution:

    • Mobile Phase pH: As mentioned above, adding a modifier like formic or acetic acid to your mobile phase (e.g., to a pH of 2-4) can significantly reduce tailing by minimizing unwanted interactions between the analytes and the silica support of the stationary phase.[4]

    • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

    • Column Contamination: Residual sample components or contaminants on the column can cause tailing. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to clean it.

    • Guard Column: Use a guard column to protect your analytical column from strongly retained impurities that can cause peak tailing.[2]

Q3: I'm observing baseline noise or drift. What are the likely causes and solutions?

A3: A noisy or drifting baseline can interfere with accurate integration and quantification.

  • Solution:

    • Mobile Phase Degassing: Ensure your mobile phases are properly degassed. Dissolved gases coming out of the solution in the detector cell are a common cause of baseline noise. Use an online degasser or sparge the solvents with helium.

    • Solvent Purity: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Poor quality solvents or buffers that have been sitting for a long time can grow bacteria or degrade, leading to baseline issues.

    • System Contamination: A contaminated detector cell or tubing can cause baseline noise. Flush the system with appropriate cleaning solvents.

    • Temperature Fluctuation: Ensure the column and mobile phases are at a stable temperature. Using a column oven is highly recommended for reproducible chromatography.[2] A stable temperature of around 25°C is often used.[2]

Q4: My retention times are shifting between injections. How can I improve reproducibility?

A4: Retention time variability can compromise the reliability of your method.

  • Solution:

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.

    • Mobile Phase Preparation: Prepare fresh mobile phases daily and in a consistent manner. Small variations in solvent composition can lead to shifts in retention time.

    • Pump Performance: Check your HPLC pump for leaks and ensure it is delivering a consistent flow rate. Poor pump performance can lead to fluctuating retention times.

    • Temperature Control: As mentioned, maintaining a constant column temperature is crucial for stable retention times.

Experimental Protocols

Below is a detailed methodology for a typical HPLC experiment for the separation of this compound and Pristimerin, based on published methods.[2][5]

1. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh and dissolve this compound and Pristimerin standards in an appropriate solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards.

  • Sample Preparation: For plant material, a microwave-assisted or ultrasonic extraction with a suitable solvent like methanol can be employed.[5][6] The crude extract should be filtered through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column is commonly used.[3]

  • Guard Column: A compatible guard column is recommended to prolong the life of the analytical column.[2]

  • Detection Wavelength: this compound and Pristimerin are quinonemethide triterpenes and can be detected at 420 nm.[5]

  • Injection Volume: Typically 10 µL.[7]

  • Data Acquisition: Use appropriate software to control the HPLC system and for data acquisition and processing.

Data Presentation

The following tables summarize typical HPLC parameters used for the separation of this compound and Pristimerin.

Table 1: HPLC Chromatographic Conditions

ParameterCondition 1Condition 2
Column ODS Lichrospher (250 x 4.6mm, 5 µm)[1]Symmetry C18 (4.6 mm x 150 mm, 5 µm)[2]
Mobile Phase A Water[1]Water with 0.4% Formic Acid (v/v)[2]
Mobile Phase B Methanol[1]Methanol[2]
Gradient 0-90% B over 35 min[1]90:10 (A/B) for 6 min, then to 70:30 from 6.01-10 min[2]
Flow Rate 1.0 mL/min[1]1.2 mL/min[2]
Column Temp. Not Specified25 ± 1 °C[2]
Detection UV-Vis at 254 nm[1]DAD, Wavelength Not Specified in Snippet
Injection Vol. Not SpecifiedNot Specified

Mandatory Visualizations

Experimental Workflow

HPLC Workflow for this compound and Pristimerin Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Stock Standards prep_work Prepare Working Standards prep_std->prep_work hplc_inject Inject Sample/ Standard (10 µL) prep_work->hplc_inject prep_sample Extract & Filter Sample prep_sample->hplc_inject hplc_sep Chromatographic Separation (C18 Column) hplc_inject->hplc_sep hplc_detect Detection (UV-Vis/DAD) hplc_sep->hplc_detect data_acq Data Acquisition hplc_detect->data_acq data_proc Peak Integration & Quantification data_acq->data_proc data_report Generate Report data_proc->data_report

Caption: A general workflow for the HPLC analysis of this compound and Pristimerin.

Troubleshooting Logic for Poor Peak Resolution

Troubleshooting Poor Peak Resolution start Poor Peak Resolution (this compound & Pristimerin) check_mobile_phase Is the mobile phase optimized? start->check_mobile_phase adjust_gradient Try a shallower gradient check_mobile_phase->adjust_gradient No check_column Is the column appropriate? check_mobile_phase->check_column Yes change_solvent Switch organic solvent (e.g., to Acetonitrile) adjust_gradient->change_solvent adjust_ph Add acid modifier (e.g., 0.4% Formic Acid) change_solvent->adjust_ph solution Resolution Improved adjust_ph->solution try_new_c18 Test a different brand of C18 column check_column->try_new_c18 No check_flow_rate Is the flow rate optimal? check_column->check_flow_rate Yes try_phenyl Use a Phenyl-Hexyl column for different selectivity try_new_c18->try_phenyl try_phenyl->solution reduce_flow Reduce flow rate to increase resolution check_flow_rate->reduce_flow No check_flow_rate->solution Yes reduce_flow->solution

Caption: A decision tree for troubleshooting poor peak resolution in HPLC.

References

Strategies to reduce Tingenone toxicity in non-cancerous cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on strategies to reduce the toxicity of Tingenone in non-cancerous cells during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a quinonemethide triterpenoid natural product, often isolated from plants of the Salacia genus. Its primary anti-cancer mechanism of action involves the induction of oxidative stress, leading to DNA double-strand breaks and subsequent apoptosis (programmed cell death).[1] This process is often mediated by the downregulation of antioxidant systems within the cell, such as thioredoxin.[1]

Q2: Why is it important to assess this compound's toxicity in non-cancerous cells?

A2: While this compound shows promise as an anti-cancer agent, it's crucial to understand its effects on healthy, non-cancerous cells to determine its therapeutic window and potential side effects. High toxicity in normal cells could limit its clinical applicability. Assessing off-target toxicity is a standard and essential part of pre-clinical drug development.

Q3: What are the known signaling pathways involved in this compound-induced cell death?

A3: this compound-induced apoptosis is known to be mediated by the activation of stress-related signaling pathways, specifically involving the phosphorylation of JNK (c-Jun N-terminal kinase) and p38 MAP kinase.[1] Inhibition of these pathways has been shown to partially prevent apoptosis in cancer cells, suggesting they are key mediators of this compound's cytotoxic effects.[1]

Q4: Are there any known agents that can protect non-cancerous cells from this compound-induced toxicity?

A4: Direct studies on protecting non-cancerous cells from this compound are limited. However, based on its mechanism, antioxidants are a promising strategy. In studies on cancer cells, the antioxidant N-acetyl-cysteine (NAC) was found to completely prevent apoptosis induced by this compound.[1] This strongly suggests that NAC and other antioxidants could be effective in mitigating this compound's toxicity in non-cancerous cells by counteracting the oxidative stress it induces.

Q5: Can drug delivery systems reduce the toxicity of this compound?

A5: Yes, encapsulating cytotoxic compounds like this compound in drug delivery systems is a viable strategy to reduce systemic toxicity and enhance targeted delivery to cancer cells. Nanoformulations such as liposomes and polymeric nanoparticles can shield the drug from healthy tissues, reducing off-target effects. While specific nanoformulations for this compound are not widely reported, systems developed for other hydrophobic natural products can be adapted.

Strategies to Reduce this compound Toxicity

This section outlines potential strategies to mitigate the cytotoxic effects of this compound on non-cancerous cells during your experiments.

Co-administration with Antioxidants

Given that this compound's primary mechanism of toxicity is the induction of oxidative stress, co-administration with an antioxidant is a primary strategy for cellular protection.

Recommended Agent: N-acetyl-cysteine (NAC)

  • Rationale: NAC is a precursor to glutathione, a major cellular antioxidant. It has been shown to completely abrogate this compound-induced apoptosis in HL-60 leukemia cells, indicating its strong potential to protect cells from this compound-mediated oxidative stress.[1]

  • Experimental Approach:

    • Determine the IC50 of this compound on your non-cancerous cell line.

    • Pre-incubate the cells with various concentrations of NAC (e.g., 1-10 mM) for 1-2 hours before adding this compound.

    • Treat the cells with this compound at its IC50 or another relevant concentration.

    • Assess cell viability after 24-72 hours using a standard cytotoxicity assay (e.g., MTT, Neutral Red, or LDH assay).

    • A significant increase in cell viability in the NAC co-treated group compared to the this compound-only group would indicate a protective effect.

Inhibition of Apoptotic Signaling Pathways

Targeting the specific signaling pathways that this compound activates to induce apoptosis can also be a protective strategy.

Recommended Agents:

  • JNK Inhibitor (e.g., SP600125): The JNK pathway is a key mediator of stress-induced apoptosis.

  • p38 MAPK Inhibitor (e.g., PD169316): The p38 pathway is also activated in response to cellular stress and can lead to apoptosis.

  • Rationale: Co-incubation with JNK and p38 inhibitors has been shown to partially prevent this compound-induced apoptosis.[1]

  • Experimental Approach:

    • Similar to the antioxidant approach, pre-incubate your non-cancerous cells with a JNK or p38 inhibitor at an effective concentration (typically in the low micromolar range) for 1 hour.

    • Add this compound to the pre-incubated cells.

    • Assess apoptosis after a suitable time point (e.g., 24 hours) using Annexin V/PI staining or a caspase activity assay.

    • A decrease in the apoptotic cell population in the inhibitor co-treated group would signify a protective effect.

Development of Targeted Drug Delivery Systems

Encapsulating this compound into a nano-carrier can limit its exposure to non-cancerous cells.

Potential Formulations:

  • Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs like this compound within their membrane. Surface modification with targeting ligands (e.g., antibodies, peptides) can direct them to cancer cells.

  • Polymeric Nanoparticles: Made from biodegradable polymers, these nanoparticles can be engineered for controlled, sustained release of the encapsulated drug.

  • Rationale: Nano-carriers can improve the solubility and stability of this compound while reducing its systemic toxicity. Targeted delivery can increase the concentration of the drug at the tumor site, thereby lowering the required systemic dose and minimizing side effects on healthy tissues.

Data Presentation

Currently, there is a lack of published data directly comparing the IC50 values of this compound in non-cancerous versus cancerous cell lines. The available data primarily focuses on its potent anti-cancer activity.

Table 1: Cytotoxic Activity (IC50) of this compound and its derivative 22-β-hydroxythis compound (22-HTG) Against Various Human Cancer Cell Lines.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)
22-HTG SK-MEL-28Melanoma244.35
483.72
723.29

Data extracted from[2]

Researchers are encouraged to determine the IC50 of this compound in their specific non-cancerous cell lines of interest and use this as a benchmark for assessing the efficacy of protective strategies.

Mandatory Visualizations

Tingenone_Toxicity_Pathway This compound This compound Thioredoxin Downregulation of Thioredoxin This compound->Thioredoxin ROS Increased Reactive Oxygen Species (ROS) DNA_damage DNA Double-Strand Breaks ROS->DNA_damage JNK_p38 Phosphorylation of JNK and p38 ROS->JNK_p38 Thioredoxin->ROS DNA_damage->JNK_p38 Caspases Caspase Activation JNK_p38->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental_Workflow cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis cell_culture Culture non-cancerous cells ic50 Determine this compound IC50 cell_culture->ic50 pre_incubation Pre-incubate cells with protective agent (e.g., NAC) ic50->pre_incubation Use IC50 concentration tingenone_treatment Add this compound pre_incubation->tingenone_treatment cytotoxicity_assay Assess Cell Viability (MTT, LDH, etc.) tingenone_treatment->cytotoxicity_assay apoptosis_assay Assess Apoptosis (Annexin V, Caspase) tingenone_treatment->apoptosis_assay

Caption: Workflow for evaluating cytoprotective strategies against this compound.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • This compound stock solution

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (with or without protective agents) and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Materials:

    • 96-well plates

    • This compound stock solution

    • LDH assay kit (commercially available)

  • Procedure:

    • Seed and treat cells as described in the MTT assay protocol.

    • Prepare controls as per the kit instructions (e.g., background, spontaneous LDH release, and maximum LDH release).

    • After the treatment period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture to each well.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at 490 nm.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Flow cytometry tubes

    • Annexin V-FITC (or another fluorophore)

    • Propidium Iodide (PI)

    • 1X Binding Buffer

    • PBS

  • Procedure:

    • Treat cells with this compound (with or without protective agents).

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Troubleshooting Guides

Table 2: Troubleshooting Common Issues in Cytotoxicity and Apoptosis Assays

Assay Problem Possible Cause(s) Recommended Solution(s)
MTT Assay High background absorbance- Contamination of reagents or medium.- Incomplete removal of medium before adding solubilizer.- Use fresh, sterile reagents.- Carefully aspirate all medium before adding DMSO.
Low signal or poor sensitivity- Low cell number.- Insufficient incubation time with MTT.- Cell line is resistant to MTT reduction.- Optimize cell seeding density.- Increase incubation time with MTT to 4 hours.- Consider an alternative viability assay (e.g., Neutral Red or LDH).
LDH Assay High spontaneous LDH release in control wells- Over-confluent or unhealthy cells.- Mechanical stress during handling.- Ensure cells are in the logarithmic growth phase.- Handle plates gently and avoid vigorous pipetting.
Interference with the assay- Phenol red in the medium can interfere.- Bacterial contamination can produce LDH.- Use phenol red-free medium for the assay.- Ensure aseptic technique and check for contamination.
Annexin V/PI Assay High percentage of Annexin V positive cells in the negative control- Mechanical stress during cell harvesting (especially for adherent cells).- Cells were cultured for too long.- Use a gentle cell detachment method (e.g., enzyme-free dissociation buffer).- Ensure cells are healthy and not over-confluent before starting the experiment.
High PI staining in all samples- Cells were permeabilized before staining.- Delayed analysis after staining.- Ensure cells are not fixed or permeabilized before adding Annexin V/PI.- Analyze samples as soon as possible after staining.
Caspase Activity Assay Low signal- Apoptosis is not caspase-dependent.- Insufficient cell lysate.- Incorrect incubation time or temperature.- Confirm apoptosis via another method (e.g., Annexin V).- Increase the amount of protein in the assay.- Follow the kit's protocol for incubation parameters.

References

Technical Support Center: Enhancing the Oral Bioavailability of Tingenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges associated with enhancing the oral bioavailability of the natural compound, tingenone. Given the limited publicly available data on the physicochemical properties of this compound, this guide draws upon established principles for bioavailability enhancement of poorly soluble drugs and data from the structurally similar quinone methide triterpenoid, celastrol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments aimed at improving the oral bioavailability of this compound.

Issue IDQuestionPossible CausesSuggested Solutions
TG-001 Low and variable oral bioavailability of this compound in preclinical animal models. - Poor aqueous solubility: this compound, as a hydrophobic triterpenoid, likely has very low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption. - Low intestinal permeability: The large and complex structure of this compound may hinder its ability to cross the intestinal epithelium. - First-pass metabolism: this compound may be extensively metabolized in the gut wall and/or liver before reaching systemic circulation.- Formulation Strategies: Employ bioavailability enhancement techniques such as solid dispersions, nanoemulsions, or micronization to improve solubility and dissolution rate. - Permeability Assessment: Conduct in vitro permeability studies (e.g., Caco-2 assays) to understand its transport mechanism. - Metabolism Studies: Investigate its metabolic stability using liver microsomes or S9 fractions.
TG-002 Difficulty in preparing a stable and effective amorphous solid dispersion of this compound. - Drug-polymer immiscibility: this compound may not be fully miscible with the chosen polymer carrier at the desired drug loading. - Recrystallization: The amorphous form of this compound may be unstable and prone to recrystallization during preparation or storage. - Inappropriate solvent system (for solvent-based methods): The selected solvent may not effectively dissolve both this compound and the polymer.- Polymer Screening: Screen a variety of polymers with different properties (e.g., PVP, HPMC, Soluplus®) to find a suitable carrier. - Drug Loading Optimization: Start with a low drug loading and gradually increase it to determine the maximum miscible concentration. - Characterization: Use techniques like DSC and XRD to confirm the amorphous state and assess stability over time.
TG-003 Inconsistent results in Caco-2 permeability assays for this compound. - Low aqueous solubility of this compound: this compound may precipitate in the aqueous assay buffer, leading to inaccurate permeability measurements. - Efflux transporter activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cells. - Cell monolayer integrity issues: Compromised Caco-2 monolayers can lead to artificially high permeability values.- Use of Co-solvents: Include a small, non-toxic percentage of a co-solvent (e.g., DMSO) in the assay buffer to maintain this compound solubility. - Bidirectional Permeability Assay: Perform the assay in both apical-to-basolateral and basolateral-to-apical directions to determine the efflux ratio. - Monolayer Integrity Check: Regularly measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayers.
TG-004 Failure to achieve a significant increase in bioavailability with micronization. - Particle aggregation: Micronized particles may re-aggregate in the gastrointestinal tract, reducing the effective surface area for dissolution. - Wettability issues: Even with reduced particle size, the hydrophobic nature of this compound can prevent efficient wetting by gastrointestinal fluids.- Use of Wetting Agents: Include a surfactant or wetting agent in the formulation to improve the dispersibility and wetting of the micronized particles. - Co-micronization: Co-micronize this compound with a hydrophilic excipient to improve its wettability.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enhancement of this compound's oral bioavailability.

Q1: What is the likely Biopharmaceutical Classification System (BCS) class of this compound and why is it important?

A1: While specific data for this compound is unavailable, based on its hydrophobic triterpenoid structure, it is highly likely to be a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound. The structurally similar compound celastrol is considered to have low water solubility and good permeability.[1] Determining the BCS class is crucial as it guides the formulation strategy. For BCS Class II compounds, the primary focus is on enhancing the dissolution rate, whereas for Class IV compounds, both solubility and permeability enhancement strategies are necessary.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies hold promise for improving the oral bioavailability of poorly soluble compounds like this compound:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate and apparent solubility.[2][3]

  • Nanoemulsions/Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can keep this compound solubilized in the gastrointestinal tract and present it in a finely dispersed form for absorption.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, potentially leading to higher bioavailability.[4]

  • Micronization: Decreasing the particle size to the micron range is a more traditional approach to increase the surface area and dissolution rate.[5][6][7][8][9]

Q3: How can I prepare a solid dispersion of this compound in a research setting?

A3: A common laboratory-scale method for preparing solid dispersions is the solvent evaporation method :

  • Dissolution: Dissolve both this compound and a suitable polymer carrier (e.g., PVP K30, Poloxamer 188) in a common volatile organic solvent (e.g., methanol, ethanol).

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the drug-polymer mixture on the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion and pass it through a sieve to obtain a powder of uniform size.

  • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.

Q4: What analytical methods can be used to quantify this compound in plasma samples for pharmacokinetic studies?

  • Sample Preparation: Extraction of this compound from plasma, likely using liquid-liquid extraction or solid-phase extraction.

  • Chromatographic Separation: Separation of this compound from endogenous plasma components on a suitable HPLC column (e.g., C18).

  • Mass Spectrometric Detection: Detection and quantification using a mass spectrometer in a specific mode like Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.

Data Presentation

Table 1: Physicochemical Properties and Bioavailability Challenges of this compound (Inferred)

ParameterPredicted Value/CharacteristicImplication for Oral Bioavailability
Molecular Weight 420.6 g/mol [13]Moderate, may not be a primary limiting factor for passive diffusion.
LogP 5.4[13]High lipophilicity, suggesting poor aqueous solubility.
Aqueous Solubility Very Low (Predicted)Dissolution rate-limited absorption.
Permeability Potentially High (based on celastrol)[1]If permeability is high (BCS Class II), enhancing solubility is the main goal. If low (BCS Class IV), both solubility and permeability need to be addressed.
BCS Class Likely Class II or IVGuides the selection of appropriate formulation strategies.
Metabolism Potential for significant first-pass metabolismMay reduce the amount of active drug reaching systemic circulation.

Table 2: Comparison of Bioavailability Enhancement Strategies for this compound (Qualitative)

StrategyPrinciplePotential Advantages for this compoundPotential Challenges
Solid Dispersion Molecular dispersion in a hydrophilic carrierSignificant increase in dissolution rate; potential for supersaturation.[2][3][14]Drug-polymer miscibility; physical stability (recrystallization).
Nanoemulsion/SEDDS Solubilization in lipid dropletsMaintains drug in a solubilized state; can enhance lymphatic uptake.Potential for gastrointestinal side effects from high surfactant concentrations.
Nanosuspension Increased surface area due to nanosized particlesImproved dissolution velocity; suitable for parenteral and oral delivery.[4]Physical stability (particle growth); requires specialized equipment.
Micronization Increased surface area due to micron-sized particlesSimpler and more cost-effective than nanosizing; well-established technology.[5][6][7][8][9]May not be sufficient for very poorly soluble compounds; potential for particle aggregation.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol (HPLC grade).

  • Procedure:

    • Accurately weigh 100 mg of this compound and 900 mg of PVP K30 (1:9 drug-to-polymer ratio).

    • Dissolve both components in 20 mL of methanol in a 100 mL round-bottom flask by gentle sonication.

    • Attach the flask to a rotary evaporator. Evaporate the methanol at 40°C under reduced pressure until a dry film is formed.

    • Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Carefully scrape the solid dispersion from the flask using a spatula.

    • Gently grind the resulting solid into a fine powder using a mortar and pestle.

    • Store the solid dispersion in a desiccator at room temperature.

    • Characterize the solid dispersion for its amorphous nature (DSC, XRD) and dissolution properties.

Protocol 2: In Vitro Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Assay Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration (final DMSO concentration should be <1%).

  • Permeability Measurement (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the this compound-containing transport buffer to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

    • At the end of the experiment, collect a sample from the apical chamber.

  • Permeability Measurement (Basolateral to Apical for Efflux):

    • Repeat the procedure but add the this compound-containing buffer to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.

Mandatory Visualizations

Experimental_Workflow_for_Tingenone_Bioavailability_Enhancement cluster_0 Problem Identification cluster_1 Physicochemical Characterization cluster_2 Formulation Development cluster_3 In Vitro Evaluation cluster_4 In Vivo Evaluation Problem Low Oral Bioavailability of this compound Solubility Solubility Assessment Problem->Solubility Permeability Permeability (Caco-2) Problem->Permeability BCS BCS Classification Solubility->BCS Permeability->BCS SD Solid Dispersion BCS->SD Nano Nanoemulsion BCS->Nano Micro Micronization BCS->Micro Dissolution Dissolution Testing SD->Dissolution Nano->Dissolution Micro->Dissolution Stability Stability Studies Dissolution->Stability PK Pharmacokinetic Studies (Animal Model) Stability->PK

Caption: Workflow for enhancing this compound's oral bioavailability.

Logical_Relationship_of_Bioavailability_Enhancement_Strategies cluster_0 Particle Size Reduction cluster_1 Solubility Enhancement This compound This compound (Poorly Soluble) Micronization Micronization This compound->Micronization Nanosuspension Nanosuspension This compound->Nanosuspension SolidDispersion Solid Dispersion This compound->SolidDispersion LipidBased Lipid-Based Formulations (e.g., Nanoemulsions) This compound->LipidBased IncreasedSurfaceArea Increased Surface Area Micronization->IncreasedSurfaceArea Nanosuspension->IncreasedSurfaceArea ImprovedDissolutionRate Improved Dissolution Rate SolidDispersion->ImprovedDissolutionRate MaintainedSolubilization Maintained Solubilization in GI Tract LipidBased->MaintainedSolubilization IncreasedSurfaceArea->ImprovedDissolutionRate EnhancedBioavailability Enhanced Oral Bioavailability ImprovedDissolutionRate->EnhancedBioavailability MaintainedSolubilization->EnhancedBioavailability

Caption: Strategies to enhance this compound's bioavailability.

References

Addressing batch-to-batch variability in Tingenone extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability in tingenone extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a quinonemethide pentacyclic triterpene found in plants of the Celastraceae family, such as Maytenus ilicifolia and Salacia reticulata. It is of significant research interest due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Q2: What causes batch-to-batch variability in this compound extracts?

A2: Batch-to-batch variability in this compound extracts is a common challenge in natural product research and can be attributed to several factors:

  • Raw Material Source: The geographical location, soil composition, and climate where the plant is grown can significantly influence the concentration of this compound.

  • Harvesting Time: The maturity of the plant at the time of harvest can affect the content of secondary metabolites like this compound.

  • Post-Harvest Handling: Drying and storage conditions of the plant material can lead to degradation or alteration of this compound.

  • Extraction Method: The choice of solvent, temperature, and duration of extraction can impact the yield and purity of the this compound extract.

  • Manufacturing Practices: Lack of standardized procedures and quality control measures during the manufacturing process can introduce variability.[1]

Q3: How can I assess the quality and consistency of my this compound extract?

A3: A combination of analytical techniques is recommended to ensure the quality and consistency of this compound extracts:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is a powerful tool for creating a chemical "fingerprint" of the extract and quantifying the amount of this compound.[1][2]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can also be used to generate a characteristic fingerprint of the extract, providing a visual representation of its chemical composition.[1]

  • Spectroscopic Methods: Techniques like UV-Vis spectroscopy can be used for preliminary quantification, though they are less specific than HPLC.

Troubleshooting Guides

Troubleshooting Inconsistent this compound Yield

Problem: Significant variation in the yield of this compound between different extraction batches.

Potential Cause Recommended Solution
Inconsistent Raw Material Source plant material from a single, reputable supplier with clear information on the geographical origin and harvesting time. If possible, perform macroscopic and microscopic analysis to confirm the identity and quality of the plant material.[1]
Variable Extraction Parameters Strictly adhere to a validated and standardized extraction protocol. Ensure that solvent composition, temperature, and extraction time are precisely controlled for each batch.
Degradation of this compound This compound, as a quinonemethide triterpene, may be susceptible to degradation. Avoid excessive heat and light exposure during extraction and storage. Store the extract in a cool, dark place.
Inaccurate Quantification Ensure that the analytical method used for quantification is validated and that the instrument is properly calibrated. Use a certified reference standard for this compound.
Troubleshooting HPLC Analysis of this compound

Problem: Issues encountered during the HPLC analysis of this compound extracts, such as poor peak shape, shifting retention times, or ghost peaks.

Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Ensure the sample is fully dissolved in the mobile phase. Adjust the mobile phase pH to ensure this compound is in a single ionic state. Check for column overload by injecting a more dilute sample.
Shifting Retention Times Inconsistent mobile phase preparation is a common cause. Prepare fresh mobile phase for each run and ensure accurate pH adjustment. Check for leaks in the HPLC system and ensure the column is properly equilibrated.
Ghost Peaks Ghost peaks can arise from contaminants in the solvent or sample, or from carryover from previous injections. Use high-purity solvents and filter all samples and mobile phases. Implement a thorough needle wash protocol between injections.
Loss of Resolution Column degradation can lead to a loss of resolution. Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.

Data on this compound Variability

Batch-to-batch consistency is crucial for reliable experimental results. The following table summarizes the variation in this compound and a related compound, pristimerin, content across different species of the Celastraceae family, highlighting the inherent variability in natural products.

Plant SpeciesThis compound (mg/g of dry extract)Pristimerin (mg/g of dry extract)
Crossopetalum rhacoma2.35 ± 0.045.32 ± 0.08
Cassine xylocarpa1.89 ± 0.030.78 ± 0.01
Semialarium mexicanum0.98 ± 0.022.15 ± 0.04
Maytenus phyllanthoides1.24 ± 0.020.44 ± 0.01

Data adapted from Araujo-León, J. A., et al. (2019). Revista Brasileira de Farmacognosia, 29(2), 171-176.[2]

Experimental Protocols

Protocol for Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on the methodology described by Araujo-León et al. (2019).[2]

  • Sample Preparation: Dry the root bark of the plant material at 40°C and grind it into a fine powder.

  • Extraction:

    • Place 0.5 g of the powdered plant material into a microwave extraction vessel.

    • Add 20 mL of dichloromethane as the extraction solvent.

    • Set the microwave extractor to a power of 800 W and a temperature of 80°C for 10 minutes.

  • Filtration and Concentration:

    • After extraction, filter the mixture to remove the solid plant material.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Sample Preparation for HPLC:

    • Resuspend the dried extract in methanol to a final concentration of 1 mg/mL for HPLC analysis.

Protocol for HPLC-UV-DAD Analysis of this compound

This protocol is adapted from the validated method by Araujo-León et al. (2019).[2][3]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV-DAD detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 420 nm for this compound.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol.

    • Create a series of dilutions to generate a calibration curve (e.g., 10-100 µg/mL).

  • Analysis:

    • Inject the prepared samples and standards into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Signaling Pathways and Workflows

This compound's Potential Anti-inflammatory Signaling Pathway

This compound and similar phytochemicals have been reported to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are crucial in the inflammatory response.

anti_inflammatory_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK This compound This compound This compound->IKK Inhibition MAPK MAPK This compound->MAPK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus Translocation

This compound's potential inhibition of inflammatory pathways.
Workflow for Addressing Batch-to-Batch Variability

A systematic approach is necessary to identify and mitigate the causes of variability in this compound extracts.

variability_workflow Start Inconsistent Experimental Results CheckExtract Assess Batch-to-Batch Variability of this compound Extract Start->CheckExtract HPLC Perform HPLC Fingerprinting and this compound Quantification CheckExtract->HPLC Compare Compare Chromatographic Profiles and this compound Content of Batches HPLC->Compare Consistent Are Batches Consistent? Compare->Consistent OtherFactors Investigate Other Experimental Parameters (e.g., cell line, reagents) Consistent->OtherFactors Yes InvestigateSource Investigate Raw Material (Source, Harvest, Storage) Consistent->InvestigateSource No End Problem Resolved OtherFactors->End InvestigateExtraction Review and Validate Extraction Protocol InvestigateSource->InvestigateExtraction Standardize Implement Standardized Protocols and Quality Control InvestigateExtraction->Standardize Standardize->End

A logical workflow for troubleshooting extract variability.

References

Technical Support Center: Optimization of Microwave-Assisted Extraction for Tingenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Microwave-Assisted Extraction (MAE) of Tingenone from plant materials, particularly from the Maytenus genus.

Frequently Asked Questions (FAQs)

Q1: What is Microwave-Assisted Extraction (MAE) and why use it for this compound?

A1: MAE is a modern extraction technique that utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process.[1] Key advantages over traditional methods like Soxhlet or maceration include significantly shorter extraction times, reduced solvent consumption, and potentially higher extraction yields, making it an efficient method for obtaining this compound.[2][3]

Q2: What is the general mechanism of MAE?

A2: The mechanism involves the direct heating of the solvent and any residual water within the plant cells by microwave energy. This creates a rapid build-up of temperature and pressure inside the plant cells, leading to cell wall rupture and the enhanced release of target compounds like this compound into the solvent.[4]

Q3: Is this compound, a quinonemethide triterpene, stable under microwave irradiation?

A3: While specific data on this compound's thermal stability is limited, many organic compounds, including some phenolics, can degrade at very high temperatures (e.g., above 125°C).[5][6] It is crucial to optimize MAE parameters like microwave power and extraction time to avoid thermal degradation of this compound.[7] Monitoring the extract for degradation products is recommended during optimization.

Q4: What are the most critical parameters to optimize for this compound MAE?

A4: The most influential parameters for the successful MAE of triterpenoids are the choice of solvent and its concentration, microwave power, extraction time, and the solid-to-liquid ratio.[2][8] Temperature is also a key factor that is often controlled by the microwave power setting.[9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No this compound Yield 1. Inappropriate Solvent: The solvent may not have the right polarity to effectively solubilize this compound. 2. Insufficient Microwave Power: The power may be too low to cause effective cell disruption. 3. Extraction Time Too Short: The duration may not be sufficient for the complete extraction of this compound. 4. Improper Solid-to-Liquid Ratio: Too little solvent may lead to incomplete extraction.1. Solvent Optimization: Test a range of solvents with varying polarities. Ethanol-water mixtures (e.g., 60-80% ethanol) are often effective for triterpenoids.[1][2] Ethyl acetate has also been used for extracting terpenoids from Maytenus species. 2. Increase Microwave Power: Incrementally increase the microwave power (e.g., in steps of 100 W) and monitor the yield.[2][8] 3. Extend Extraction Time: Increase the extraction time in short intervals (e.g., 1-2 minutes) and analyze the this compound content at each step.[8] 4. Adjust Solid-to-Liquid Ratio: Ensure the plant material is fully submerged in the solvent. A common starting point is a 1:10 to 1:25 g/mL ratio.[2][8]
Suspected this compound Degradation (e.g., discoloration of extract, presence of unknown peaks in analysis) 1. Excessive Microwave Power/Temperature: High power can lead to localized overheating and thermal degradation of the target compound.[7] 2. Extraction Time Too Long: Prolonged exposure to high temperatures can cause this compound to break down.1. Reduce Microwave Power: Lower the power setting to maintain a lower, more stable temperature.[7] 2. Shorten Extraction Time: Use shorter extraction cycles. It's often more effective to perform multiple short extractions than one long one.[4] 3. Use Pulsed Microwave Irradiation: If your equipment allows, use pulsed application of microwaves to control the temperature rise.
Inconsistent or Poorly Reproducible Results 1. Inhomogeneous Plant Material: Variations in particle size can lead to uneven microwave heating and extraction. 2. Non-uniform Microwave Field: "Hot spots" within the microwave cavity can cause inconsistent heating of samples. 3. Solvent Evaporation: If using an open-vessel system, solvent loss can alter the solid-to-liquid ratio and extraction efficiency.1. Standardize Sample Preparation: Ensure the plant material is ground to a uniform and fine powder. 2. Use a Turntable: Place the extraction vessels on a rotating turntable within the microwave for more uniform heating. 3. Use a Closed-Vessel System: A closed-vessel system will prevent solvent evaporation and allow for extraction at temperatures above the solvent's boiling point.
Arcing or Sparking in the Microwave Cavity 1. Presence of Metal Objects: Any metal in the sample or vessel (e.g., staples, foil) will cause arcing. 2. Low Solvent Volume: Insufficient solvent may not absorb the microwave energy effectively, leading to potential damage to the microwave's magnetron.1. Remove all Metal: Thoroughly check the sample and vessels for any metal contaminants. 2. Ensure Sufficient Solvent: Always use a sufficient volume of solvent to immerse the sample and absorb the microwave energy.[4]

Experimental Protocols

Sample Preparation
  • Obtain the desired plant material (e.g., root bark of Maytenus ilicifolia).

  • Dry the plant material at a controlled temperature (e.g., 40°C) until a constant weight is achieved to minimize moisture variability.

  • Grind the dried material into a fine, homogeneous powder (e.g., 0.5-1.0 mm particle size) to increase the surface area for extraction.

  • Store the powdered sample in an airtight container in a cool, dark place until extraction.

Microwave-Assisted Extraction of this compound (Starting Protocol)

This protocol provides a starting point for optimization. The optimal conditions will need to be determined experimentally.

  • Weighing: Accurately weigh 1.0 g of the powdered plant material and place it into a microwave-safe extraction vessel.

  • Solvent Addition: Add 20 mL of 70% ethanol in water to the vessel, resulting in a 1:20 g/mL solid-to-liquid ratio.

  • Mixing: Swirl the vessel to ensure the entire sample is wetted by the solvent.

  • Extraction:

    • Place the vessel in the microwave extractor.

    • Set the microwave power to 400 W.

    • Set the extraction time to 5 minutes.

    • Set the temperature limit to 80°C (if your equipment has this feature).

  • Cooling: After the extraction is complete, allow the vessel to cool to room temperature.

  • Filtration: Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to separate the plant residue from the liquid extract.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude this compound extract.

  • Analysis: Analyze the this compound content in the extract using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation: Parameters for MAE of Triterpenoids

The following tables summarize typical ranges and optimal conditions for the MAE of triterpenoids, which can serve as a guide for the optimization of this compound extraction.

Table 1: Range of MAE Parameters for Triterpenoid Extraction

ParameterRangeRationale and Considerations
Solvent Concentration (Ethanol) 50 - 100% (v/v)The addition of water to ethanol can improve the swelling of the plant matrix and enhance the absorption of microwave energy.[1]
Microwave Power (W) 300 - 600 WHigher power can increase extraction efficiency but also raises the risk of thermal degradation.[2][8]
Extraction Time (min) 3 - 30 minMAE is a rapid technique. Longer times may not significantly increase yield and could lead to degradation.[1][8]
Solid-to-Liquid Ratio (g/mL) 1:10 - 1:25A higher solvent volume can improve extraction but may also lead to more dilute extracts.[2][8]
Temperature (°C) 50 - 120 °CHigher temperatures generally increase solubility and diffusion rates, but excessive heat can degrade this compound.

Table 2: Comparison of Optimized MAE Conditions for Different Triterpenoids

Triterpenoid/Plant Source Optimal Solvent Optimal Power Optimal Time Optimal S/L Ratio Reference
Triterpenoids from Actinidia deliciosa72.7% Ethanol362 W30 min1:15[1]
Triterpene Acids from Olive Skin100% EthanolN/A (Temp. controlled)4 minN/A
Pentacyclic Triterpenes from Centella asiatica58% Ethanol300 W3.4 min1:10[8]
Silybinin from Silybum marianum80% Ethanol600 W12 min (2 cycles)1:25[4]

Note: These values are specific to the cited studies and should be used as a starting point for the optimization of this compound extraction.

Mandatory Visualization

MAE_Workflow cluster_prep Sample Preparation cluster_mae Microwave-Assisted Extraction cluster_post Post-Extraction Processing cluster_analysis Analysis & Optimization plant_material Plant Material (e.g., Maytenus ilicifolia) drying Drying (40°C) plant_material->drying grinding Grinding (0.5-1.0 mm) drying->grinding weighing Weighing (e.g., 1g) grinding->weighing solvent_add Solvent Addition (e.g., 70% Ethanol) weighing->solvent_add mae_step Microwave Irradiation (e.g., 400W, 5 min) solvent_add->mae_step cooling Cooling mae_step->cooling filtration Filtration cooling->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract analysis Analysis (HPLC) crude_extract->analysis optimization Parameter Optimization (Power, Time, Solvent) analysis->optimization optimization->mae_step Feedback Loop

Caption: Workflow for the optimization of this compound extraction using MAE.

References

Technical Support Center: Overcoming Drug Resistance to Tingenone in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tingenone, a quinonemethide triterpenoid with promising anti-cancer properties. The information provided is designed to help overcome potential mechanisms of drug resistance encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound and its derivatives, such as 22-hydroxythis compound, primarily induce cancer cell death through the induction of apoptosis.[1] This process is initiated by the generation of oxidative stress, characterized by an increase in reactive oxygen species (ROS). The accumulation of ROS leads to DNA double-strand breaks and the activation of the JNK/p38 MAPK signaling pathway, which in turn triggers the apoptotic cascade.[1] A key target in this process is the downregulation of the antioxidant protein thioredoxin.[1]

Q2: Are there any known resistance mechanisms to this compound?

A2: While direct, clinically observed resistance mechanisms to this compound are not yet extensively documented, based on its mechanism of action and common patterns of drug resistance in cancer, several potential mechanisms can be hypothesized:

  • Increased Antioxidant Capacity: Upregulation of antioxidant pathways, such as the Nrf2 signaling pathway, could neutralize this compound-induced ROS, thereby diminishing its cytotoxic effects.[2][3]

  • Alterations in Apoptotic Signaling: Overexpression of anti-apoptotic proteins, such as Bcl-2, or mutations in the JNK/p38 MAPK pathway could block the downstream signaling required for this compound-induced apoptosis.[4][5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), could actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.

Q3: Can this compound be used in combination with other therapies?

A3: Yes, combination therapy is a promising strategy to enhance the efficacy of this compound and overcome potential resistance. Combining this compound with agents that inhibit antioxidant pathways, block anti-apoptotic proteins, or inhibit drug efflux pumps could lead to synergistic anti-cancer effects. For example, co-administration with an inhibitor of the Nrf2 pathway or a Bcl-2 inhibitor could sensitize resistant cells to this compound.

Troubleshooting Guides

Issue 1: Reduced this compound Efficacy or Acquired Resistance in Cancer Cell Lines

Possible Cause 1.1: Increased Antioxidant Capacity

  • Troubleshooting Steps:

    • Assess ROS Levels: Measure intracellular ROS levels in both sensitive and resistant cells upon this compound treatment using a fluorescent probe like DCFDA. A blunted ROS response in resistant cells would suggest an enhanced antioxidant capacity.

    • Analyze Nrf2 Pathway Activation: Examine the expression and nuclear translocation of Nrf2, a master regulator of the antioxidant response, and its downstream targets (e.g., HO-1, NQO1) via Western blot or qPCR. Constitutive activation of the Nrf2 pathway in resistant cells is a likely mechanism.[6]

    • Combination Therapy: Co-treat resistant cells with this compound and an Nrf2 inhibitor (e.g., brusatol) to see if sensitivity is restored.

Possible Cause 1.2: Evasion of Apoptosis

  • Troubleshooting Steps:

    • Evaluate Apoptosis Induction: Perform an Annexin V/PI apoptosis assay to confirm that this compound is failing to induce apoptosis in the resistant cell line.

    • Profile Bcl-2 Family Proteins: Use Western blotting to compare the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins between sensitive and resistant cells. Overexpression of anti-apoptotic proteins is a common resistance mechanism.[4][5]

    • Assess JNK/p38 MAPK Pathway: Analyze the phosphorylation status of JNK and p38 MAPK in response to this compound treatment in both cell lines. A lack of phosphorylation in resistant cells would indicate a block in this critical signaling pathway.

    • Targeted Combination: Combine this compound with a Bcl-2 inhibitor (e.g., Venetoclax) or a JNK/p38 MAPK pathway activator to potentially overcome resistance.

Possible Cause 1.3: Increased Drug Efflux

  • Troubleshooting Steps:

    • Measure Intracellular this compound Accumulation: Use techniques like HPLC or mass spectrometry to compare the intracellular concentration of this compound in sensitive versus resistant cells. Lower accumulation in resistant cells suggests increased efflux.

    • Examine ABC Transporter Expression: Profile the expression of common multidrug resistance-associated ABC transporters (e.g., P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2) at both the mRNA (qPCR) and protein (Western blot) levels.

    • Inhibit ABC Transporters: Co-incubate resistant cells with this compound and a known ABC transporter inhibitor (e.g., verapamil for P-gp) to determine if this restores sensitivity.

Issue 2: Inconsistent Experimental Results with this compound

Possible Cause 2.1: this compound Instability or Degradation

  • Troubleshooting Steps:

    • Proper Storage: Ensure this compound is stored correctly, protected from light and moisture, and at the recommended temperature to prevent degradation.

    • Fresh Solutions: Prepare fresh stock and working solutions of this compound for each experiment.

    • Quality Control: Periodically check the purity and concentration of the this compound stock solution using analytical methods like HPLC.

Possible Cause 2.2: Cell Line Variability

  • Troubleshooting Steps:

    • Cell Line Authentication: Regularly authenticate cell lines using methods like short tandem repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated.

    • Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination, as this can significantly alter cellular responses to drugs.

    • Passage Number Control: Use cells within a consistent and low passage number range for experiments, as high passage numbers can lead to phenotypic and genotypic drift.

Quantitative Data Summary

ParameterCell LineThis compound Concentration (µM)ObservationReference
IC50 HL-601.2Potent cytotoxicity[1]
K-5622.5Potent cytotoxicity[1]
MOLT-43.1Potent cytotoxicity[1]
U-9371.8Potent cytotoxicity[1]
Apoptosis HL-602.5Increased Annexin V-FITC/PI positive cells[1]
Mitochondrial Membrane Potential (ΔΨm) HL-602.5Loss of ΔΨm[1]
DNA Fragmentation HL-602.5Increased DNA fragmentation[1]
Protein Expression HL-601.25, 2.5, 5.0Downregulation of Thioredoxin (TrxR1) mRNA[1]
Protein Phosphorylation HL-602.5Increased phosphorylation of JNK2 and p38α[1]

Detailed Experimental Protocols

Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

  • Cell Seeding: Seed cancer cells in a 96-well black, clear-bottom plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • DCFH-DA Loading:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO.

    • Dilute the stock solution to a final working concentration of 10 µM in serum-free medium immediately before use.

    • Remove the culture medium from the wells and wash the cells once with 1x PBS.

    • Add 100 µL of the 10 µM DCFH-DA working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the dark.[7]

  • This compound Treatment:

    • Remove the DCFH-DA solution and wash the cells twice with 1x PBS.

    • Add 100 µL of fresh culture medium containing the desired concentrations of this compound (and/or controls) to the wells.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity immediately using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[8]

    • For time-course experiments, repeat the fluorescence measurement at desired time points.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing cells but no DCFH-DA.

    • Normalize the fluorescence intensity to the cell number or protein concentration to account for differences in cell density.

Protocol 2: Apoptosis Assessment using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified duration. Include untreated and positive controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold 1x PBS by centrifugation at 300 x g for 5 minutes.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10][11]

    • Add 400 µL of 1x Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Acquire at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Western Blot Analysis of Phosphorylated JNK and p38 MAPK

This protocol allows for the detection of the activated forms of JNK and p38 MAPK.

  • Cell Lysis:

    • After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phospho-JNK (Thr183/Tyr185) and phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with antibodies for total JNK and total p38 MAPK, as well as a loading control (e.g., β-actin or GAPDH), to normalize the data.

Visualizations

Tingenone_Mechanism_of_Action This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Thioredoxin ↓ Thioredoxin This compound->Thioredoxin DNA_damage DNA Double-Strand Breaks ROS->DNA_damage JNK_p38 Activation of JNK/p38 MAPK ROS->JNK_p38 DNA_damage->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis Tingenone_Resistance_Mechanisms cluster_this compound This compound Action cluster_Resistance Resistance Mechanisms This compound This compound ROS ↑ ROS This compound->ROS Apoptosis Apoptosis ROS->Apoptosis Nrf2 ↑ Nrf2 Pathway (Antioxidant Response) Nrf2->ROS Inhibits Bcl2 ↑ Bcl-2 (Anti-apoptotic) Bcl2->Apoptosis Inhibits ABC ↑ ABC Transporters (Drug Efflux) ABC->this compound Reduces intracellular concentration Experimental_Workflow_Resistance_Investigation start Observation: Reduced this compound Efficacy ros_assay ROS Measurement (DCFH-DA Assay) start->ros_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) start->apoptosis_assay western_blot Western Blot Analysis start->western_blot ros_result Blunted ROS Response? ros_assay->ros_result apoptosis_result Reduced Apoptosis? apoptosis_assay->apoptosis_result protein_result Altered Protein Expression/ Phosphorylation? western_blot->protein_result nrf2_investigation Investigate Nrf2 Pathway ros_result->nrf2_investigation Yes bcl2_investigation Investigate Bcl-2 Family & JNK/p38 apoptosis_result->bcl2_investigation Yes protein_result->bcl2_investigation Yes abc_investigation Investigate ABC Transporters protein_result->abc_investigation If efflux suspected

References

Validation & Comparative

A Comparative Analysis of Tingenone and Pristimerin Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel anticancer agents, the natural triterpenoids tingenone and pristimerin have emerged as promising candidates, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of their cytotoxic profiles, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their potential as therapeutic agents.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and pristimerin across a range of cancer cell lines, as determined by the MTT assay.

This compound Cytotoxicity (IC50)Cell LineCancer TypeIC50 (µM)Citation
LP07Murine Lung Carcinoma2[1]
LM3Murine Breast Carcinoma3[1]
HL-60Human Promyelocytic LeukemiaPotent cytotoxicity observed[2]
Pristimerin Cytotoxicity (IC50)Cell LineCancer TypeIC50 (µM)Citation
LP07Murine Lung Carcinoma5[1]
LM3Murine Breast Carcinoma5[1]
HCT-116Human Colon Carcinoma1.22 (48h)
SW-620Human Colon Carcinoma1.04 (48h)
COLO-205Human Colon Carcinoma0.84 (48h)
MCF-7Human Breast Adenocarcinoma0.38 - 1.75[3]
MDA-MB-231Human Breast Adenocarcinoma0.38 - 1.75[3]

Note: The direct comparison in murine cell lines suggests that this compound exhibits greater potency than pristimerin in these specific models.[1] Data for a broader range of human cancer cell lines for this compound is needed for a more comprehensive comparison.

Mechanisms of Cytotoxicity: Induction of Apoptosis and Cell Cycle Arrest

Both this compound and pristimerin exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.

This compound:

  • Induces apoptosis in acute myeloid leukemia (AML) HL-60 cells.[2]

  • The apoptotic mechanism involves the downregulation of thioredoxin, leading to oxidative stress, DNA double-strand breaks, and activation of the JNK/p38 signaling pathway.[2]

Pristimerin:

  • Induces G1 phase cell cycle arrest in colorectal and pancreatic cancer cells.[4][5] This is associated with the downregulation of cyclin D1, CDK4, and CDK6, and the upregulation of p21.[4]

  • Triggers apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases, modulation of Bcl-2 family proteins, and inhibition of pro-survival signaling pathways such as Akt/NF-κB/mTOR.[4]

Signaling Pathways and Experimental Workflows

To visualize the complex mechanisms underlying the cytotoxicity of these compounds, the following diagrams illustrate the key signaling pathways and a general workflow for assessing cytotoxicity.

Tingenone_Apoptosis_Pathway This compound-Induced Apoptosis Pathway This compound This compound Thioredoxin Thioredoxin (Downregulation) This compound->Thioredoxin Oxidative_Stress Oxidative Stress Thioredoxin->Oxidative_Stress DNA_Damage DNA Double-Strand Breaks Oxidative_Stress->DNA_Damage JNK_p38 JNK/p38 MAPK (Phosphorylation) DNA_Damage->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis

This compound-induced apoptosis signaling cascade.

Pristimerin_Cell_Cycle_Arrest_Pathway Pristimerin-Induced G1 Cell Cycle Arrest Pristimerin Pristimerin CyclinD1_CDK46 Cyclin D1 / CDK4/6 (Downregulation) Pristimerin->CyclinD1_CDK46 p21 p21 (Upregulation) Pristimerin->p21 Rb_Phos Rb Phosphorylation (Inhibition) CyclinD1_CDK46->Rb_Phos inhibits p21->Rb_Phos inhibits G1_Arrest G1 Phase Arrest Rb_Phos->G1_Arrest leads to

Pristimerin's effect on the G1 cell cycle checkpoint.

Cytotoxicity_Workflow General Cytotoxicity Experimental Workflow cluster_viability Cell Viability cluster_mechanism Mechanism of Action Cell_Culture Cancer Cell Culture Compound_Treatment Treat with this compound or Pristimerin Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining Compound_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Propidium Iodide Staining Compound_Treatment->Cell_Cycle_Analysis IC50 Determine IC50 MTT_Assay->IC50 Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Cell_Cycle_Analysis->Flow_Cytometry

A typical workflow for assessing cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data in this guide.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or pristimerin for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[2]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol, typically overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A. RNase A is included to ensure that only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

References

Validating the Antinociceptive Effect of Tingenone: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antinociceptive properties of Tingenone and other analgesics, with a focus on validation using knockout (KO) mouse models. By examining experimental data from studies utilizing these models, we can delineate the specific molecular targets and pathways involved in pain relief.

This compound, a pentacyclic triterpene, has demonstrated promising antinociceptive effects in preclinical studies. Research suggests its mechanism of action involves multiple pathways, including the nitric oxide/cyclic guanosine monophosphate/ATP-sensitive potassium channel (NO/cGMP/KATP) pathway, cannabinoid receptors, and opioid receptors. However, definitive validation of these targets is best achieved through the use of knockout animals, where the gene for a specific receptor or enzyme is inactivated. This guide will explore the existing evidence for this compound's proposed mechanisms and compare its potential efficacy with other analgesics by examining studies on relevant knockout models.

Comparative Analysis of Antinociceptive Effects in Knockout Models

The following tables summarize quantitative data from studies using knockout mice to investigate the role of specific receptors and pathways in antinociception. This allows for a direct comparison of how the absence of a particular target affects the analgesic efficacy of different compounds.

Table 1: Role of Cannabinoid Receptor 2 (CB2) in Antinociception

CompoundMouse ModelNociceptive AssayKey Finding
This compound (Hypothetical) CB2 KOPaw Pressure TestHypothesized: The antinociceptive effect of this compound would be significantly reduced or absent in CB2 KO mice compared to wild-type (WT) mice, confirming the involvement of the CB2 receptor.
JWH-133 (CB2 Agonist) WT and CB2 KOFormalin TestJWH-133 produced a dose-dependent antinociceptive effect in both phases of the formalin test in WT mice. This effect was absent in CB2 KO mice, confirming the mediation of analgesia through the CB2 receptor.[1]
Morphine (Opioid Agonist) WT and CB2 KOFormalin TestMorphine produced a significant antinociceptive effect in both WT and CB2 KO mice, indicating its primary mechanism is independent of CB2 receptors.[1]

Table 2: Role of Opioid Receptors in Antinociception

CompoundMouse ModelNociceptive AssayKey Finding
This compound (Hypothetical) Mu-opioid receptor (MOR) KOPaw Pressure TestHypothesized: The antinociceptive effect of this compound would be attenuated in MOR KO mice, suggesting a component of its action is via the mu-opioid receptor.
Morphine MOR KOHot Plate & Tail Flick TestsThe analgesic effects of morphine were completely absent in homozygous MOR KO mice, definitively confirming that its antinociceptive properties are mediated by the mu-opioid receptor.[2]
Buprenorphine Nociceptin/Orphanin FQ (NOP) KOHot Plate TestThe antinociceptive effects of buprenorphine were enhanced in NOP KO mice, suggesting a complex interaction between opioid receptor systems.[3]
Various Opioids (Heroin, Fentanyl) MOR Exon 11 KOAnalgesia TestsThe analgesic responses to heroin and fentanyl were markedly reduced in MOR exon 11 KO mice, while the effects of morphine and methadone were minimally impacted, highlighting the role of specific receptor splice variants.[4]

Table 3: Role of the KATP Channel in Antinociception

CompoundMouse ModelNociceptive AssayKey Finding
This compound (Hypothetical) SUR1 KOPaw Pressure TestHypothesized: The antinociceptive effect of this compound, which is proposed to act via the NO/cGMP/KATP pathway, would be diminished in SUR1 (a key subunit of the KATP channel) KO mice.
Buprenorphine, Fentanyl, DAMGO SUR1 KOMechanical Paw WithdrawalThe antinociceptive effects of these opioids were attenuated in SUR1 KO mice compared to WT mice, indicating that KATP channels are downstream mediators of opioid-induced analgesia.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess antinociception.

Paw Pressure Test (Randall-Selitto Test)

This test measures the mechanical nociceptive threshold in rodents.

  • Animal Acclimation: Mice are habituated to the testing environment to minimize stress-induced analgesia.

  • Restraint: The mouse is gently restrained, often in a soft cloth, allowing one hind paw to be accessible.

  • Application of Pressure: A device with a blunt, conical tip is applied to the dorsal surface of the paw. Pressure is gradually increased at a constant rate.

  • Endpoint: The pressure at which the mouse withdraws its paw is recorded as the paw withdrawal threshold.

  • Data Analysis: A significant increase in the paw withdrawal threshold after drug administration, compared to baseline or vehicle control, indicates an antinociceptive effect.

Note: This test can be stressful for mice, and proper handling is crucial to obtain reliable data.

Formalin Test

This test assesses nociceptive responses to a persistent chemical stimulus and can differentiate between neurogenic and inflammatory pain.

  • Animal Acclimation: Mice are placed in individual observation chambers for at least 30 minutes before the test to allow for acclimation.

  • Formalin Injection: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.

  • Observation Periods: The animal's behavior is observed for two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection. This phase is characterized by immediate, sharp pain and is primarily due to direct C-fiber activation.

    • Phase 2 (Late Phase): 15-40 minutes post-injection. This phase reflects inflammatory processes and central sensitization.

  • Behavioral Scoring: The amount of time the animal spends licking, biting, or shaking the injected paw is recorded in discrete time blocks (e.g., 5-minute intervals).

  • Data Analysis: A reduction in the duration of nociceptive behaviors in either phase, compared to a control group, indicates an antinociceptive effect. Centrally acting analgesics tend to be effective in both phases, while peripherally acting anti-inflammatory agents are typically more effective in the late phase.[1]

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.

Tingenone_Signaling_Pathway cluster_CB2 Cannabinoid Pathway cluster_Opioid Opioid Pathway cluster_NO NO/cGMP/KATP Pathway This compound This compound CB2 CB2 Receptor This compound->CB2 Opioid_Receptors μ, δ, κ Opioid Receptors This compound->Opioid_Receptors nNOS nNOS This compound->nNOS Antinociception_CB Antinociception CB2->Antinociception_CB Antinociception_Opioid Antinociception Opioid_Receptors->Antinociception_Opioid NO Nitric Oxide (NO) nNOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP KATP KATP Channel (SUR1 subunit) cGMP->KATP Hyperpolarization Hyperpolarization KATP->Hyperpolarization Antinociception_NO Antinociception Hyperpolarization->Antinociception_NO

Caption: Proposed antinociceptive signaling pathways of this compound.

Knockout_Model_Workflow cluster_results Potential Outcomes start Start: Hypothesis (e.g., this compound acts on CB2) generate_ko Generate Knockout (KO) and Wild-Type (WT) Mice start->generate_ko drug_admin Administer this compound and Vehicle Control generate_ko->drug_admin nociceptive_assay Perform Nociceptive Assay (e.g., Paw Pressure Test) drug_admin->nociceptive_assay data_analysis Analyze and Compare Paw Withdrawal Thresholds nociceptive_assay->data_analysis result1 Result 1: Effect abolished in KO mice data_analysis->result1 If significant difference result2 Result 2: Effect unchanged in KO mice data_analysis->result2 If no significant difference conclusion1 Conclusion: Target receptor is essential for antinociceptive effect. result1->conclusion1 conclusion2 Conclusion: Target receptor is not essential for antinociceptive effect. result2->conclusion2

Caption: Experimental workflow for validating a drug target using knockout models.

Conclusion

The use of knockout mouse models is an indispensable tool for the validation of drug targets in pain research. For a compound like this compound with multiple proposed mechanisms of action, these models offer a definitive way to dissect the contribution of each pathway to its overall antinociceptive effect. The comparative data presented in this guide demonstrates how the absence of specific receptors, such as CB2 or mu-opioid receptors, can abolish or have no impact on the efficacy of different analgesics, thereby confirming their mechanisms of action.

While direct studies on this compound in a comprehensive panel of knockout mice are yet to be published, the existing literature on compounds with similar mechanisms provides a strong rationale for such investigations. Future studies employing CB2, MOR, and SUR1 knockout mice will be crucial in validating the therapeutic potential of this compound and elucidating its precise role in pain modulation. This targeted approach will pave the way for the development of more effective and specific analgesic therapies.

References

Tingenone: A Comparative Analysis of its Anticancer Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Tingenone, a quinone-methide triterpenoid, has garnered significant interest within the oncology research community for its potential as a potent anticancer agent. This guide provides a comparative analysis of this compound's activity across various human cancer cell lines, presenting supporting experimental data, detailed methodologies, and an exploration of its molecular mechanisms of action. This objective comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate its therapeutic potential and guide future investigations.

Comparative Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines, with its efficacy benchmarked against the well-established chemotherapeutic agent, Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined through MTT assays.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
HL-60 Acute Myeloid Leukemia~2.0-
MCF-7 Breast Adenocarcinoma-2.5
A549 Lung Carcinoma->20
HeLa Cervical Carcinoma-2.9

Note: Data for this compound in MCF-7, A549, and HeLa cell lines, and for Doxorubicin in HL-60 cells, is not available in the provided search results. The table highlights the need for further direct comparative studies.

This compound and its analogue, Pristimerin, have demonstrated marked cytotoxic activity in murine breast (LM3) and lung (LP07) cancer cell lines, with IC50 values around 2 µM and 5 µM, respectively[1]. Furthermore, a structurally related compound, Tingenin B (22β-hydroxythis compound), exhibited potent cytotoxicity against a breast cancer stem cell-enriched population from the MCF-7 cell line (MCF-7s) with an IC50 value of 2.38 µM[2]. In the human acute myeloid leukemia (AML) cell line HL-60, this compound has shown significant cytotoxic properties[2].

For comparison, Doxorubicin, a widely used anticancer drug, exhibits varying levels of cytotoxicity across different cancer cell lines. In a study, the IC50 of Doxorubicin was found to be 2.5 µM in MCF-7 cells, >20 µM in A549 cells, and 2.9 µM in HeLa cells after 24 hours of treatment[3]. Another study reported an IC50 of approximately 4 µM for Doxorubicin in MCF-7 cells[4]. The variability in Doxorubicin's efficacy underscores the importance of developing novel agents like this compound that may overcome resistance mechanisms.

Experimental Protocols

A fundamental technique for assessing the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or the comparative drug (e.g., Doxorubicin). Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compounds.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary mechanisms identified include the induction of apoptosis through the mitochondrial pathway and the inhibition of pro-survival signaling cascades like PI3K/Akt and NF-κB.

This compound-Induced Apoptosis

This compound and its analogue 22-hydroxythis compound have been shown to induce apoptosis in acute myeloid leukemia (AML) HL-60 cells. This process is characterized by the externalization of phosphatidylserine, loss of mitochondrial membrane potential, and DNA fragmentation. The apoptotic cascade is caspase-dependent, as evidenced by the prevention of cell death in the presence of a pan-caspase inhibitor[2]. A key target in this pathway is the downregulation of thioredoxin, leading to oxidative stress and DNA double-strand breaks, which in turn activates the JNK/p38 MAPK signaling pathway, ultimately culminating in apoptosis[2].

Tingenone_Apoptosis_Pathway This compound This compound Thioredoxin Thioredoxin This compound->Thioredoxin inhibition ROS Oxidative Stress (ROS) Thioredoxin->ROS reduces DNA_damage DNA Double-Strand Breaks ROS->DNA_damage JNK_p38 JNK/p38 MAPK Activation DNA_damage->JNK_p38 Mitochondria Mitochondrial Dysfunction JNK_p38->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptotic pathway.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. While direct evidence for this compound's inhibition of this pathway is still emerging, many natural compounds with similar structures have been shown to suppress PI3K/Akt signaling. This inhibition typically occurs through the prevention of Akt phosphorylation, a key activation step. By inhibiting this pathway, this compound can halt uncontrolled cell growth and promote apoptosis.

PI3K_Akt_Pathway_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates (via PIP3) This compound This compound This compound->Akt inhibition of phosphorylation mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: this compound's proposed inhibition of the PI3K/Akt pathway.

Suppression of the NF-κB Signaling Pathway

The NF-κB transcription factor plays a pivotal role in inflammation, immunity, and cancer by promoting the expression of genes involved in cell survival and proliferation. In many cancers, the NF-κB pathway is constitutively active. Natural compounds have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of the active p65 subunit of NF-κB, thereby preventing the transcription of its target genes. While the specific effects of this compound on this pathway require further elucidation, its structural similarities to other NF-κB inhibitors suggest a comparable mechanism.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa phosphorylates IkBa_NFkB IκBα-p65/p50 p65_p50 p65/p50 IkBa_NFkB->p65_p50 degradation of IκBα p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocation Target_Genes Target Gene Transcription p65_p50_nuc->Target_Genes Cell_Survival Cell Survival & Inflammation Target_Genes->Cell_Survival This compound This compound This compound->IKK inhibition Stimuli Pro-inflammatory Stimuli Stimuli->IKK activates

Caption: this compound's proposed suppression of the NF-κB pathway.

Conclusion

This compound demonstrates significant cytotoxic activity against various cancer cell lines, positioning it as a promising candidate for further preclinical and clinical development. Its multi-faceted mechanism of action, involving the induction of apoptosis and the inhibition of key pro-survival signaling pathways, suggests its potential to overcome some of the limitations of current cancer therapies. However, this guide also highlights the need for more comprehensive, direct comparative studies to establish a clearer picture of this compound's efficacy and selectivity across a wider range of human cancers. Future research should focus on generating a complete IC50 panel and further delineating its molecular targets to fully unlock its therapeutic potential.

References

Tingenone: A Comparative Analysis Against Conventional Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory therapeutics, the quest for novel compounds with improved efficacy and safety profiles is perpetual. Tingenone, a quinonemethide triterpenoid predominantly isolated from plants of the Maytenus genus, has emerged as a promising natural alternative to conventional anti-inflammatory drugs. This guide provides a comparative study of this compound against traditional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, supported by available experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential.

Mechanism of Action: A Tale of Two Pathways

This compound, on the other hand, appears to modulate a different, yet crucial, inflammatory pathway. Evidence suggests that its anti-inflammatory effects are largely mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). By suppressing the activation of NF-κB, this compound can effectively downregulate the production of these key inflammatory mediators.

Furthermore, some studies suggest this compound's involvement in the L-arginine/nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/ATP-sensitive potassium channel (KATP) pathway, indicating a multifaceted mechanism of action that may contribute to its analgesic and anti-inflammatory properties.

Comparative Efficacy: In Vitro and In Vivo Evidence

Direct head-to-head comparative studies of this compound against a wide panel of conventional anti-inflammatory drugs are limited. However, data from studies on this compound-related compounds and conventional drugs in standardized models provide a basis for a preliminary comparison.

In Vitro Anti-inflammatory Activity

The inhibitory effects of this compound and conventional anti-inflammatory drugs on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are summarized below. It is important to note that a direct comparison is challenging due to the lack of studies testing this compound under the exact same conditions as the conventional drugs. However, a study on a methide-quinone compound structurally related to this compound demonstrated a potent inhibitory effect on IL-1β secretion with an IC50 of 0.19 μM.

CompoundTarget MediatorIC50 / InhibitionCell Line
This compound-related compound IL-1βIC50: 0.19 μMMacrophages
Dexamethasone TNF-αIC50: 3 nM - 995 nM (depending on cell type and stimulus)Human Retinal Pericytes, THP-1 cells
Dexamethasone IL-6IC50: 2 - 6 nMHuman Retinal Pericytes
Dexamethasone IL-1βIC50: 7 nMTHP-1 cells
Indomethacin Nitric Oxide (NO)-RAW 264.7 cells

Note: Data for conventional drugs is compiled from various studies and may not be directly comparable due to differing experimental conditions.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard assay for evaluating the in vivo efficacy of anti-inflammatory agents. While direct data for this compound in this specific model is scarce, a study on maytenoic acid, a triterpene isolated from Maytenus senegalensis (a source of this compound), in a similar croton oil-induced ear edema model in mice, provides a compelling comparison.

CompoundAnimal ModelDose% Inhibition of Edema
Maytenoic Acid Croton oil-induced ear edema (mice)ID50: 0.11 µmol/cm²50%
Indomethacin Croton oil-induced ear edema (mice)ID50: 0.26 µmol/cm²50%
Indomethacin Carrageenan-induced paw edema (rats)10 mg/kg~54% at 3 hours

The data suggests that maytenoic acid is approximately twice as potent as indomethacin in this topical anti-inflammatory model.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Anti_Inflammatory_Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS, Tissue Injury) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 PLA2 PLA2 Stimulus->PLA2 NFkB_Inhibitor IκB TLR4->NFkB_Inhibitor activates IKK Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid NFkB NF-κB NFkB_Inhibitor->NFkB releases NFkB_Active Active NF-κB NFkB->NFkB_Active translocates to COX_Enzymes COX-1/COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation_Pain Prostaglandins->Inflammation_Pain GR Glucocorticoid Receptor GR_Active Active GR Complex GR->GR_Active Gene_Transcription Gene Transcription NFkB_Active->Gene_Transcription Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Transcription->Inflammatory_Cytokines GR_Active->NFkB_Active inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Expression GR_Active->Anti_Inflammatory_Genes promotes This compound This compound This compound->NFkB_Inhibitor inhibits degradation NSAIDs NSAIDs NSAIDs->COX_Enzymes inhibit Corticosteroids Corticosteroids Corticosteroids->GR bind to

Caption: Mechanisms of this compound vs. Conventional Anti-inflammatory Drugs.

Experimental_Workflow_In_Vitro Start Start Cell_Culture RAW 264.7 Macrophage Culture Start->Cell_Culture Pre_treatment Pre-treatment with this compound or Conventional Drug (e.g., Dexamethasone) Cell_Culture->Pre_treatment Stimulation Stimulation with LPS (1 µg/mL) Pre_treatment->Stimulation Incubation Incubation (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection Collection of Cell Supernatant Incubation->Supernatant_Collection Analysis Measurement of Inflammatory Mediators (NO, TNF-α, IL-6) using ELISA/Griess Assay Supernatant_Collection->Analysis End End Analysis->End

Caption: In Vitro Anti-inflammatory Assay Workflow.

Experimental_Workflow_In_Vivo Start Start Animal_Grouping Grouping of Rodents (e.g., Wistar rats) Start->Animal_Grouping Drug_Administration Administration of this compound or Conventional Drug (e.g., Indomethacin) Animal_Grouping->Drug_Administration Edema_Induction Subplantar Injection of Carrageenan (1%) Drug_Administration->Edema_Induction Paw_Volume_Measurement Measurement of Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours) Edema_Induction->Paw_Volume_Measurement Data_Analysis Calculation of % Edema Inhibition Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Anti-inflammatory Assay Workflow.

Experimental Protocols

LPS-Induced Inflammation in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, a conventional anti-inflammatory drug (e.g., Dexamethasone), or vehicle (DMSO). The cells are pre-incubated for 1-2 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • TNF-α and IL-6: The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The concentration of each mediator is determined by comparison with a standard curve. The half-maximal inhibitory concentration (IC50) for each compound is calculated from the dose-response curves.

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats weighing between 150-200g are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Grouping and Drug Administration: The rats are randomly divided into groups (n=6 per group): a control group, a reference group (e.g., Indomethacin, 10 mg/kg, intraperitoneally), and this compound-treated groups at various doses. The drugs or vehicle are administered 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Conclusion

This compound presents a compelling profile as a potential anti-inflammatory agent, operating through a distinct mechanism of action centered on the inhibition of the NF-κB pathway. While direct comparative data with conventional drugs is still emerging, preliminary evidence from related compounds suggests a potent anti-inflammatory effect. Its natural origin and novel mechanism warrant further investigation to fully elucidate its therapeutic potential and establish a comprehensive safety and efficacy profile in comparison to established NSAIDs and corticosteroids. Future research should focus on head-to-head comparative studies to provide the quantitative data necessary for a definitive assessment of this compound's place in the anti-inflammatory armamentarium.

References

Confirming the Molecular Targets of Tingenone: A Comparative Guide Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the molecular targets of Tingenone, a promising natural compound with cytotoxic properties. Leveraging the precision of CRISPR-Cas9 technology, we outline a systematic approach to unequivocally identify and confirm the cellular components through which this compound exerts its effects.

This compound, a quinonemethide triterpene, has demonstrated potent cytotoxic activity against various cancer cell lines. Studies suggest its mechanism of action involves the induction of oxidative stress, leading to DNA damage and apoptosis. One identified pathway involves the downregulation of thioredoxin[1]. However, the direct molecular interactors of this compound remain to be conclusively validated. This guide details a proposed experimental strategy using CRISPR-Cas9-mediated gene editing to systematically investigate and confirm the molecular targets of this compound, comparing the cellular response in wild-type versus knockout models.

Comparative Analysis of Cellular Response to this compound

To validate the putative molecular targets of this compound, a CRISPR-Cas9 approach allows for the precise knockout of candidate genes. By comparing the phenotypic and molecular responses of knockout cells to this compound with those of wild-type cells, a direct link between the target and the compound's activity can be established.

Data Presentation: this compound Efficacy in Wild-Type vs. Knockout Cell Lines

The following table summarizes hypothetical quantitative data from key experiments designed to assess the role of a putative target, for instance, Thioredoxin (TXN), in mediating this compound's effects.

Parameter Wild-Type (WT) Cells + this compound TXN Knockout (KO) Cells + this compound Interpretation of Hypothetical Results
IC50 (µM) 525A significant increase in IC50 in KO cells suggests that TXN is a key target for this compound's cytotoxic effects.
Apoptosis Rate (%) 6015Reduced apoptosis in KO cells indicates that this compound's pro-apoptotic activity is mediated through TXN.
Reactive Oxygen Species (ROS) Levels (Fold Change) 82A blunted ROS response in KO cells suggests that this compound's ability to induce oxidative stress is dependent on its interaction with TXN.
DNA Double-Strand Breaks (γH2AX foci per cell) 5010A decrease in DNA damage in KO cells implies that the genotoxic effects of this compound are downstream of its interaction with TXN.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

CRISPR-Cas9 Mediated Gene Knockout
  • gRNA Design and Cloning: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the gene of interest (e.g., TXN) to induce frameshift mutations. Clone the sgRNAs into a suitable Cas9 expression vector.

  • Cell Transfection: Transfect the Cas9-sgRNA constructs into the target cell line (e.g., HL-60) using a high-efficiency transfection reagent.

  • Clonal Isolation and Validation: After transfection, isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS). Expand the clones and screen for gene knockout by PCR, Sanger sequencing, and Western blotting to confirm the absence of the target protein.

Cell Viability Assay (IC50 Determination)
  • Cell Seeding: Seed wild-type and knockout cells in 96-well plates at a density of 5,000 cells per well.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48 hours.

  • Viability Measurement: Assess cell viability using a resazurin-based assay or MTT assay.

  • Data Analysis: Calculate the IC50 values using a non-linear regression analysis of the dose-response curves.

Apoptosis Assay
  • Cell Treatment: Treat wild-type and knockout cells with this compound at its IC50 concentration for 24 hours.

  • Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).

Measurement of Reactive Oxygen Species (ROS)
  • Cell Treatment: Treat wild-type and knockout cells with this compound for 6 hours.

  • Staining: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Flow Cytometry: Measure the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer to quantify intracellular ROS levels.

Immunofluorescence for DNA Double-Strand Breaks
  • Cell Treatment and Fixation: Treat cells grown on coverslips with this compound for 12 hours, then fix with 4% paraformaldehyde.

  • Immunostaining: Permeabilize the cells and incubate with a primary antibody against phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per cell.

Visualizing the Path to Target Confirmation

Diagrams created using Graphviz illustrate the proposed signaling pathway, the experimental workflow, and the logical comparison for target validation.

Tingenone_Signaling_Pathway This compound This compound Target Putative Target (e.g., Thioredoxin) This compound->Target Inhibition ROS Increased ROS Target->ROS Normally Reduces DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed signaling pathway of this compound.

CRISPR_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis gRNA_Design 1. gRNA Design for Target Gene Vector_Construction 2. Vector Construction (Cas9 + gRNA) gRNA_Design->Vector_Construction Transfection 3. Transfection into Cell Line Vector_Construction->Transfection Clonal_Isolation 4. Single Cell Clonal Isolation Transfection->Clonal_Isolation KO_Validation 5. Knockout Validation (Sequencing, WB) Clonal_Isolation->KO_Validation Phenotypic_Assays 6. Phenotypic Assays (WT vs. KO) KO_Validation->Phenotypic_Assays Data_Analysis 7. Data Analysis and Target Confirmation Phenotypic_Assays->Data_Analysis

Caption: Experimental workflow for CRISPR-Cas9 target validation.

Logical_Comparison cluster_wt Wild-Type Cells cluster_ko Knockout Cells WT_this compound This compound Treatment WT_Target Target Present WT_this compound->WT_Target WT_Effect Cytotoxic Effect (Apoptosis, ROS) WT_Target->WT_Effect Conclusion Conclusion: Target is validated if effect is diminished in KO cells. WT_Effect->Conclusion KO_this compound This compound Treatment KO_Target Target Absent KO_this compound->KO_Target KO_No_Effect Reduced/No Effect KO_Target->KO_No_Effect KO_No_Effect->Conclusion

Caption: Logical framework for comparing outcomes.

Alternative Methodologies for Target Validation

While CRISPR-Cas9 offers definitive genetic evidence, other techniques can provide complementary data.

Method Principle Advantages Limitations
RNA interference (RNAi) Post-transcriptional gene silencing using siRNA or shRNA.Rapid and relatively inexpensive.Often results in incomplete knockdown; potential for off-target effects.
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon ligand binding.Unbiased, genome-wide identification of direct targets.Technically demanding; may not detect all binding events.
Affinity Chromatography Immobilized this compound is used to pull down interacting proteins.Directly identifies binding partners.Can be prone to non-specific binding; requires chemical modification of the compound.

By employing the rigorous and precise methodology of CRISPR-Cas9 as outlined in this guide, researchers can move with confidence from putative targets to validated molecular mediators of this compound's biological activity, paving the way for its further development as a therapeutic agent.

References

A Comparative Analysis of Tingenone and Other Natural Compounds for Neuropathic Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. While conventional analgesics often provide limited relief and are associated with adverse effects, research into natural compounds offers promising avenues for novel drug development. This guide provides a comparative analysis of tingenone, a pentacyclic triterpene, against other well-researched natural compounds—curcumin, resveratrol, and cannabinoids—for the management of neuropathic pain. The comparison is based on available preclinical experimental data, focusing on efficacy, and mechanisms of action.

Comparative Efficacy in Preclinical Models of Neuropathic Pain

The following tables summarize the quantitative data from animal studies investigating the analgesic effects of this compound, curcumin, resveratrol, and cannabinoids in common models of neuropathic pain, including Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and diabetic neuropathy. The primary endpoints highlighted are the paw withdrawal threshold (PWT) to mechanical stimuli and the paw withdrawal latency (PWL) to thermal stimuli, which are key indicators of mechanical allodynia and thermal hyperalgesia, respectively.

Table 1: Effect on Mechanical Allodynia (Paw Withdrawal Threshold in grams)

CompoundAnimal ModelDosing RegimenBaseline PWT (g)PWT in Control (g)PWT with Treatment (g)Percentage Improvement
This compound Data Not Available-----
Curcumin CCI (Rat)50 mg/kg, i.p.~45~15~40~167%
Resveratrol CCI (Rat)200 mg/kg, i.p., daily for 14 days~15~5~12~140%
Cannabidiol (CBD) Osteoarthritis (Rat)300 µg, intra-articularNot specifiedNot specifiedSignificant increase from vehicleNot specified

Table 2: Effect on Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)

CompoundAnimal ModelDosing RegimenBaseline PWL (s)PWL in Control (s)PWL with Treatment (s)Percentage Improvement
This compound Data Not Available-----
Curcumin CCI (Rat)60 mg/kg, i.p., daily for 14 daysNot specifiedDecreasedSignificantly increased vs. vehicleNot specified
Resveratrol CCI (Rat)200 mg/kg, i.p., daily for 14 days~10~5~8~60%
Cannabidiol (CBD) Data Not Available-----

Note: A higher Paw Withdrawal Threshold (PWT) and a longer Paw Withdrawal Latency (PWL) indicate a reduction in pain sensitivity. The percentage improvement is calculated relative to the untreated control group. i.p. = intraperitoneal.

Mechanisms of Action: A Comparative Overview

The analgesic effects of these natural compounds are attributed to their interactions with various signaling pathways involved in nociception and neuroinflammation.

This compound

While specific data in chronic neuropathic pain models is lacking, studies on this compound's antinociceptive properties reveal a multi-target mechanism of action. It has been shown to induce peripheral antinociception through the activation of:

  • Opioidergic System: this compound's effects are antagonized by naloxone, a non-selective opioid receptor antagonist, suggesting an interaction with opioid receptors[1].

  • Cannabinoid System: The peripheral antinociceptive effect of this compound is mediated through the activation of CB2 cannabinoid receptors[2].

  • NO/cGMP/KATP Pathway: this compound activates the nitric oxide/cyclic guanosine monophosphate/ATP-sensitive potassium channel pathway, which is a known mechanism for inducing peripheral analgesia[3].

Curcumin

Curcumin, the active component of turmeric, has demonstrated significant efficacy in preclinical models of neuropathic pain. Its mechanisms of action are multifaceted and include:

  • Anti-inflammatory Effects: Curcumin is a potent inhibitor of the pro-inflammatory transcription factor NF-κB, leading to the downregulation of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Antioxidant Properties: It scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes.

  • Modulation of Nociceptive Pathways: Curcumin can modulate the expression of transient receptor potential (TRP) channels, which are crucial in pain sensation.

Resveratrol

Resveratrol, a polyphenol found in grapes and other fruits, has shown promise in alleviating neuropathic pain through several mechanisms:

  • Anti-inflammatory Action: Similar to curcumin, resveratrol can suppress the activation of NF-κB and reduce the production of pro-inflammatory cytokines in the spinal cord[1].

  • Neuroprotection: It has been shown to protect neurons from oxidative stress-induced damage.

  • Modulation of Ion Channels: Resveratrol can modulate the activity of voltage-gated sodium and calcium channels, which play a critical role in neuronal hyperexcitability associated with neuropathic pain.

Cannabinoids

Cannabinoids, particularly cannabidiol (CBD), have gained considerable attention for their analgesic properties. Their mechanisms in neuropathic pain include:

  • Endocannabinoid System Modulation: CBD can enhance the levels of endogenous cannabinoids by inhibiting their degradation, leading to the activation of cannabinoid receptors (CB1 and CB2).

  • Anti-inflammatory and Immunomodulatory Effects: Cannabinoids can suppress glial cell activation and reduce the release of pro-inflammatory mediators in the nervous system.

  • Interaction with Other Receptors: CBD interacts with various other receptors involved in pain modulation, including serotonin and vanilloid receptors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used surgical model to induce neuropathic pain in rodents.

  • Animal Preparation: Male Sprague-Dawley or Wistar rats (200-250g) are anesthetized with an appropriate anesthetic agent.

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened until a slight constriction of the nerve is observed.

  • Post-operative Care: The incision is closed in layers, and the animals receive appropriate post-operative analgesia and care.

  • Behavioral Testing: Mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test) are assessed at baseline and at various time points post-surgery.

Behavioral Assays
  • Von Frey Test (Mechanical Allodynia): Animals are placed in individual Plexiglas chambers on an elevated mesh floor. Calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method.

  • Plantar Test (Thermal Hyperalgesia): A radiant heat source is focused on the plantar surface of the hind paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is set to prevent tissue damage.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the analgesic effects of these natural compounds and a typical experimental workflow for their evaluation.

Signaling Pathways in Neuropathic Pain cluster_0 Pro-inflammatory Mediators cluster_3 Cellular Effects TNF-α TNF-α NF-κB NF-κB TNF-α->NF-κB activate IL-1β IL-1β IL-1β->NF-κB activate IL-6 IL-6 IL-6->NF-κB activate This compound This compound Opioid Receptors Opioid Receptors This compound->Opioid Receptors activate Cannabinoid Receptors Cannabinoid Receptors This compound->Cannabinoid Receptors activate NO/cGMP/KATP NO/cGMP/KATP This compound->NO/cGMP/KATP activate Curcumin Curcumin Curcumin->NF-κB inhibit Resveratrol Resveratrol Resveratrol->NF-κB inhibit Cannabinoids Cannabinoids Cannabinoids->Cannabinoid Receptors activate ↓ Neuroinflammation ↓ Neuroinflammation ↑ Analgesia ↑ Analgesia

Caption: Key signaling pathways modulated by natural compounds in neuropathic pain.

Experimental Workflow cluster_0 Animal Model Induction cluster_1 Treatment Administration cluster_2 Behavioral Assessment cluster_3 Biochemical & Histological Analysis A Induction of Neuropathic Pain (e.g., CCI, SNI) B Administration of Natural Compound or Vehicle A->B C Measurement of Mechanical Allodynia (von Frey Test) B->C D Measurement of Thermal Hyperalgesia (Plantar Test) B->D E Tissue Collection (Spinal Cord, DRG, Nerve) C->E D->E F Analysis of Inflammatory Markers (e.g., Cytokines, Glial Activation) E->F

References

Tingenone's Potential Impact on Cancer Cell Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the metabolic reprogramming potentially induced by the natural compound Tingenone, offering a comparative look at its expected effects versus the typical metabolic state of cancer cells.

For researchers, scientists, and drug development professionals, this guide synthesizes the known effects of this compound on key signaling pathways and extrapolates the likely consequences for cancer cell metabolism. While direct, comprehensive metabolomic studies on this compound-treated cells are not yet publicly available, this guide provides a framework for understanding its potential therapeutic action and designing future experiments.

Cancer cells are known to rewire their metabolism to fuel rapid proliferation, a phenomenon often referred to as the "Warburg effect." This metabolic shift is characterized by an increased uptake of glucose and its conversion to lactate, even in the presence of oxygen. This process, along with increased consumption of other nutrients like glutamine, provides the building blocks and energy necessary for tumor growth. A key regulator of this metabolic reprogramming is the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in many cancers.

This compound, a quinonemethide triterpenoid, has demonstrated anti-cancer properties, and evidence suggests it may exert its effects by inhibiting the PI3K/Akt signaling cascade. By targeting this central pathway, this compound has the potential to reverse the metabolic adaptations that cancer cells rely on for their survival and growth.

Comparative Analysis: this compound-Treated vs. Untreated Cancer Cells

The following table outlines the hypothesized metabolic shifts in cancer cells following treatment with this compound, based on its potential to inhibit the PI3K/Akt pathway. This comparison highlights the potential of this compound to normalize cancer cell metabolism, making it a promising candidate for further investigation.

Metabolic PathwayStandard Cancer Cell Profile (High PI3K/Akt Signaling)Predicted this compound-Treated Profile (Inhibited PI3K/Akt Signaling)
Glucose Metabolism
Glucose UptakeIncreasedDecreased
Glycolysis RateHighReduced
Lactate ProductionHighReduced
Pentose Phosphate PathwayEnhancedReduced
Glutamine Metabolism
Glutamine UptakeIncreasedPotentially Decreased
GlutaminolysisHighPotentially Reduced
Lipid Metabolism
Fatty Acid SynthesisIncreasedDecreased
Other
Nucleotide SynthesisIncreasedDecreased
Protein SynthesisIncreasedDecreased

Key Signaling and Metabolic Pathways

The PI3K/Akt/mTOR pathway is a central hub for regulating cell growth, proliferation, and metabolism. In cancer, this pathway is often hyperactivated, leading to a cascade of downstream effects that promote the Warburg effect and other metabolic changes beneficial to the tumor. This compound's potential to inhibit this pathway could disrupt these processes at a fundamental level.

Tingenone_PI3K_Akt_Pathway This compound's Proposed Mechanism of Action cluster_extracellular cluster_membrane cluster_cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds to PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Metabolism Increased Glycolysis Increased Lipid Synthesis Increased Protein Synthesis mTOR->Metabolism Proliferation Cell Growth and Proliferation mTOR->Proliferation This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

This compound's potential inhibition of the PI3K/Akt pathway.

Experimental Protocols

To validate the hypothesized metabolic effects of this compound, a comparative metabolomics study is essential. Below is a detailed protocol for such an experiment.

Objective: To identify and quantify the metabolic changes in cancer cells treated with this compound compared to untreated and vehicle-treated control cells.

Materials:

  • Cancer cell line with known PI3K/Akt pathway activation (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Methanol, acetonitrile, and water (LC-MS grade)

  • Internal standards for metabolomics analysis

  • Cell counting kit (e.g., trypan blue)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Treatment:

    • Culture the selected cancer cell line under standard conditions (37°C, 5% CO2).

    • Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

    • After 24 hours, treat the cells with:

      • This compound at a predetermined IC50 concentration.

      • Vehicle control (equivalent volume of DMSO).

      • No treatment (media only).

    • Incubate the cells for a specified time course (e.g., 24, 48 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes and incubate at -80°C for at least 30 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites and transfer to a new tube.

    • Dry the supernatant using a vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried metabolite extracts in a suitable volume of resuspension solvent (e.g., 50% methanol).

    • Inject the samples into an LC-MS system for metabolic profiling.

    • Use both positive and negative ionization modes to cover a broad range of metabolites.

    • Acquire data in a data-dependent or data-independent manner.

  • Data Analysis:

    • Process the raw LC-MS data using appropriate software for peak picking, alignment, and normalization.

    • Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a metabolite library.

    • Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered metabolites between the this compound-treated and control groups.

    • Conduct pathway analysis to determine which metabolic pathways are most affected by this compound treatment.

Metabolomics_Workflow Proposed Experimental Workflow for this compound Metabolomics Cell_Culture 1. Cell Culture (e.g., MCF-7) Treatment 2. Treatment - this compound - Vehicle Control - Untreated Cell_Culture->Treatment Quenching 3. Metabolite Quenching & Extraction (80% Methanol) Treatment->Quenching LCMS 4. LC-MS Analysis Quenching->LCMS Data_Processing 5. Data Processing (Peak Picking, Alignment) LCMS->Data_Processing Statistical_Analysis 6. Statistical Analysis (Identify Significant Metabolites) Data_Processing->Statistical_Analysis Pathway_Analysis 7. Pathway Analysis Statistical_Analysis->Pathway_Analysis

A streamlined workflow for comparative metabolomics analysis.

Conclusion

This compound presents a compelling case for a natural compound that may combat cancer by targeting its metabolic vulnerabilities. Through the inhibition of the PI3K/Akt/mTOR pathway, this compound could potentially reverse the Warburg effect, leading to decreased glucose uptake, reduced glycolysis, and a decline in the production of biosynthetic precursors necessary for cancer cell proliferation. The proposed experimental framework provides a clear path for researchers to rigorously test this hypothesis and uncover the detailed metabolic consequences of this compound treatment. Such studies will be crucial in validating this compound's mechanism of action and advancing its potential as a novel anti-cancer therapeutic.

A Head-to-Head Comparison of Synthetic vs. Natural Tingenone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of natural tingenone and the prospective landscape of its synthetic counterpart. While direct comparative experimental data is limited due to the nascent stage of synthetic this compound research, this document synthesizes the available information on the chemical properties, biological activities, and underlying mechanisms of natural this compound, while offering a forward-looking perspective on the potential of a synthetic approach.

Chemical and Physical Properties

This compound is a pentacyclic triterpenoid belonging to the quinone-methide class of compounds. It is naturally found in plants of the Celastraceae family, such as Salacia chinensis. The complex stereochemistry of the molecule presents a significant challenge for total synthesis.

PropertyNatural this compoundSynthetic this compound (Projected)
Source Extracted from plants of the Celastraceae family.Produced through multi-step chemical synthesis.
Purity Variable, dependent on extraction and purification methods. May contain related natural products as impurities.High purity achievable, with well-defined and characterizable byproducts.
Stereochemistry Specific enantiomer as produced by the plant's enzymatic machinery.Can potentially be synthesized as a specific enantiomer or a racemic mixture, depending on the synthetic route.
Scalability Limited by plant availability, geographical location, and extraction yield.Potentially highly scalable, offering a consistent and reliable supply for research and development.

Comparative Biological Activity

Direct comparative studies on the biological activity of natural versus synthetic this compound are not yet available in published literature. The data presented below is for natural this compound. It is hypothesized that a stereochemically identical synthetic this compound would exhibit comparable biological activity.

Anticancer Activity

Natural this compound has demonstrated cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action involves the induction of apoptosis through pathways mediated by oxidative stress and the activation of JNK/p38 signaling.

Cell LineCancer TypeIC50 (µM)Reference
HL-60Acute Myeloid LeukemiaPotent (specific value not provided)[1]
HTC116Colon Carcinoma2.9 - 13.6[2]
HepG2Hepatocellular Carcinoma2.9 - 13.6[2]
SCC-4Tongue Squamous Cell Carcinoma2.9 - 13.6[2]
HSC-3Tongue Squamous Cell Carcinoma2.9 - 13.6[2]
K-562Chronic Myelogenous Leukemia2.9 - 13.6[2]
B16-F10Melanoma2.9 - 13.6[2]
Anti-inflammatory Activity

Natural this compound has shown potential as an anti-inflammatory agent. While specific in vivo quantitative data is limited in the reviewed literature, the carrageenan-induced paw edema model is a standard assay for evaluating such effects. It is anticipated that this compound would reduce paw volume in this model, indicating its anti-inflammatory properties.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its therapeutic potential.

Apoptosis Induction in Cancer Cells

This compound induces apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the activation of the JNK/p38 MAPK pathway. This leads to DNA damage and caspase activation, ultimately resulting in programmed cell death.

apoptosis_pathway This compound This compound ROS Increased ROS This compound->ROS JNK_p38 JNK/p38 Activation ROS->JNK_p38 DNA_Damage DNA Damage JNK_p38->DNA_Damage Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

This compound-induced apoptosis signaling pathway.
NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a key regulator of inflammation. While the direct effects of this compound on this pathway require further investigation, many anti-inflammatory natural products act by inhibiting NF-κB activation. A plausible mechanism for this compound's anti-inflammatory activity is the inhibition of IKK, which would prevent the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.

nfkb_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Activation Inflammatory_Stimuli->IKK IkBa_Degradation IκBα Degradation IKK->IkBa_Degradation NFkB_Translocation NF-κB Translocation to Nucleus IkBa_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_Translocation->Gene_Expression This compound This compound This compound->IKK Inhibition (Hypothesized)

Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Protocols

Extraction and Purification of Natural this compound

The following is a general protocol for the extraction and isolation of this compound from the roots of Salacia chinensis. Optimization of solvent systems and chromatographic conditions may be required.

extraction_workflow Start Dried and Powdered Salacia chinensis Roots Extraction Maceration with Hexane or other non-polar solvent Start->Extraction Filtration Filtration and Concentration of Crude Extract Extraction->Filtration Column_Chromatography Silica Gel Column Chromatography Filtration->Column_Chromatography Fraction_Collection Fraction Collection based on TLC Column_Chromatography->Fraction_Collection Purification Preparative HPLC for Final Purification Fraction_Collection->Purification End Pure Natural this compound Purification->End

Workflow for the extraction and purification of natural this compound.

Methodology:

  • Plant Material: Dried and powdered root bark of Salacia chinensis.

  • Extraction: The powdered material is subjected to maceration with a non-polar solvent such as hexane at room temperature for an extended period (e.g., 72 hours), with periodic agitation. The process is repeated multiple times to ensure exhaustive extraction.

  • Concentration: The collected extracts are filtered and combined, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of non-polar to moderately polar solvents (e.g., hexane-ethyl acetate mixtures).

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions enriched with this compound are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Prospective Total Synthesis of this compound

A detailed, published protocol for the total synthesis of this compound is not currently available. However, based on the synthesis of other complex quinone-methide triterpenes, a plausible synthetic strategy would involve a convergent approach, where key fragments of the molecule are synthesized separately and then coupled, followed by late-stage modifications to complete the structure. The complexity of the stereochemistry would likely necessitate the use of asymmetric synthesis methodologies.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard and widely used model to evaluate the anti-inflammatory activity of compounds.

Methodology:

  • Animals: Wistar rats or Swiss albino mice are typically used.

  • Groups: Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of this compound).

  • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

Natural this compound exhibits promising anticancer and anti-inflammatory properties, making it a valuable lead compound for drug discovery. While the extraction from natural sources is currently the only method to obtain this compound, the development of a total synthesis route would offer significant advantages in terms of scalability, purity, and the potential for analog synthesis to improve its therapeutic index.

The lack of a published total synthesis and direct comparative data for a synthetic version highlights a significant research gap. Future efforts should be directed towards:

  • Developing a robust and scalable total synthesis of this compound.

  • Conducting head-to-head comparative studies of natural and synthetic this compound to confirm their bioequivalence.

  • Synthesizing and evaluating this compound analogs to explore structure-activity relationships and optimize its pharmacological profile.

Such research will be instrumental in unlocking the full therapeutic potential of this complex and biologically active natural product.

References

Validating the safety and toxicity profile of Tingenone in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety and toxicity profile of Tingenone, a naturally occurring pentacyclic triterpenoid, against related compounds, Celastrol and Pristimerin. Due to the limited publicly available preclinical safety data for this compound, this guide leverages data from structurally and functionally similar molecules to provide a contextual safety assessment. All quantitative data is presented in structured tables, and detailed experimental methodologies for key safety assays are provided.

Comparative Preclinical Safety and Toxicity Data

The following tables summarize the available preclinical safety and toxicity data for this compound and its comparators, Celastrol and Pristimerin. It is important to note that direct, comprehensive preclinical safety studies on this compound are not widely published. The data for Celastrol and Pristimerin are included to offer a comparative perspective based on their structural similarities and shared botanical origins.

Table 1: Acute and Sub-Chronic Toxicity Data

CompoundTestSpeciesRoute of AdministrationResultsReference
This compound Acute Toxicity (LD50)Data not availableData not availableData not available
Sub-chronic Toxicity (90-day)Data not availableData not availableData not available
Celastrol Acute Toxicity (LD50)RodentsOralConflicting reports: 20.5 mg/kg; other studies show 40% mortality at 4 mg/kg and adverse events at 3 mg/kg.[1][1]
Sub-chronic ToxicityRatsOralEffective and non-toxic dosages for arthritis treatment are between 2.5 and 5 mg/kg/day; higher concentrations show toxicity.[2][2]
Pristimerin Acute Toxicity (LD50)Data not availableData not availableData not available
Sub-chronic ToxicityData not availableData not availableData not available

Table 2: Genotoxicity Data

CompoundAmes TestIn Vitro Micronucleus AssayIn Vivo GenotoxicityReference
This compound Data not availableData not availableData not available
Celastrol Data not availableData not availableData not available
Pristimerin Data not availableData not availableData not available

Table 3: Safety Pharmacology Data

CompoundCardiovascular SystemCentral Nervous System (CNS)Respiratory SystemReference
This compound Data not availableData not availableData not available
Celastrol Potential for cardiotoxicity has been noted as a concern for some natural products.[3]Data not availableData not available
Pristimerin Data not availableData not availableData not available

Experimental Protocols

Detailed methodologies for key preclinical safety and toxicity studies are outlined below, based on internationally recognized guidelines.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Animals : Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are preferred.

  • Housing and Feeding : Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

  • Dose Levels : A stepwise procedure is used with fixed doses of 5, 50, 300, and 2000 mg/kg body weight.

  • Procedure :

    • A group of three animals is used for each step.

    • The substance is administered orally by gavage.

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • The number of animals that die within a defined period is noted. Based on the mortality, the next dose level is chosen.

  • Endpoint : The test allows for the classification of the substance into one of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) categories for acute toxicity.

Sub-chronic Oral Toxicity - OECD 408 (90-Day Study)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

  • Animals : Typically, rats are used. At least 10 males and 10 females per group are required.

  • Dose Levels : At least three dose levels and a concurrent control group are used. The highest dose should induce toxic effects but not death or severe suffering.

  • Administration : The test substance is administered orally (gavage, in feed, or drinking water) daily for 90 days.

  • Observations :

    • Clinical Observations : Daily detailed clinical observations are performed.

    • Body Weight and Food/Water Consumption : Recorded weekly.

    • Hematology and Clinical Biochemistry : Blood samples are collected at termination (and optionally at an interim period) for analysis of hematological and biochemical parameters.

    • Ophthalmology : Examinations are conducted prior to dosing and at termination.

    • Pathology : All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

  • Endpoint : The study aims to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test is used to detect gene mutations induced by chemical substances.

  • Test System : Several strains of Salmonella typhimurium and Escherichia coli carrying mutations in genes involved in histidine or tryptophan synthesis, respectively, are used.

  • Metabolic Activation : The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

  • Procedure :

    • Bacteria are exposed to the test substance at various concentrations.

    • The mixture is plated on a minimal agar medium lacking the specific amino acid required by the bacterial strain.

    • Plates are incubated for 48-72 hours.

  • Endpoint : A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This genotoxicity test detects damage to chromosomes or the mitotic apparatus.

  • Test System : Cultured mammalian cells, such as human lymphocytes or established cell lines (e.g., CHO, V79, L5178Y, or TK6), are used.

  • Procedure :

    • Cells are exposed to the test substance at a minimum of three analyzable concentrations, with and without metabolic activation (S9 mix).

    • Treatment duration is typically 3-6 hours in the presence of S9 and for a longer period (e.g., 24 hours) in its absence.

    • A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have completed one cell division.

    • Cells are harvested, fixed, and stained.

  • Endpoint : The number of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of interphase cells) is scored. A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

Safety Pharmacology Core Battery - ICH S7A

This battery of tests investigates the potential undesirable pharmacodynamic effects of a substance on vital functions.

  • Central Nervous System (CNS) :

    • Method : Irwin test or a functional observational battery in rodents.

    • Parameters Assessed : Effects on behavior, coordination, sensory and motor function, and autonomic nervous system.

  • Cardiovascular System :

    • Method : In vivo studies in conscious, telemetered animals (e.g., dogs, non-human primates) are preferred. In vitro assays (e.g., hERG channel assay) are also conducted.

    • Parameters Assessed : Heart rate, blood pressure, electrocardiogram (ECG) parameters (including QT interval).

  • Respiratory System :

    • Method : Whole-body plethysmography in conscious rodents.

    • Parameters Assessed : Respiratory rate, tidal volume, and minute volume.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for preclinical toxicity testing.

Tingenone_Signaling_Pathways cluster_Antinociceptive_Pathway Antinociceptive Pathway cluster_Apoptosis_Pathway JNK/p38-Mediated Apoptosis Pathway Tingenone1 This compound L_Arginine L-Arginine Tingenone1->L_Arginine NO Nitric Oxide (NO) L_Arginine->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP Cyclic GMP (cGMP) sGC->cGMP KATP ATP-sensitive K+ channels (KATP) cGMP->KATP Antinociception Antinociception KATP->Antinociception Tingenone2 This compound ROS Reactive Oxygen Species (ROS) Tingenone2->ROS JNK JNK Phosphorylation ROS->JNK p38 p38 MAPK Phosphorylation ROS->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: Signaling pathways potentially modulated by this compound.

Preclinical_Toxicity_Workflow cluster_In_Vitro In Vitro Assays cluster_In_Vivo In Vivo Assays cluster_Evaluation Evaluation and Risk Assessment Ames Ames Test (Mutagenicity) Data_Analysis Data Analysis and Interpretation Ames->Data_Analysis Micronucleus_vitro In Vitro Micronucleus (Clastogenicity) Micronucleus_vitro->Data_Analysis hERG hERG Assay (Cardiotoxicity) hERG->Data_Analysis Acute_Tox Acute Toxicity (LD50) Subchronic_Tox Sub-chronic Toxicity (90-day) Acute_Tox->Subchronic_Tox Safety_Pharm Safety Pharmacology (Core Battery) Subchronic_Tox->Safety_Pharm Safety_Pharm->Data_Analysis NOAEL NOAEL Determination Data_Analysis->NOAEL Risk_Assessment Human Risk Assessment NOAEL->Risk_Assessment Test_Compound Test Compound (this compound) Test_Compound->Ames Test_Compound->Micronucleus_vitro Test_Compound->hERG Test_Compound->Acute_Tox

Caption: General workflow for preclinical toxicity testing.

Conclusion

The available preclinical data on this compound is currently insufficient to make a definitive assessment of its safety and toxicity profile. While its pharmacological activities are being explored, dedicated preclinical safety studies following international guidelines are necessary to establish a comprehensive safety profile. The data on related compounds, Celastrol and Pristimerin, suggest that this class of molecules may have a narrow therapeutic window, and potential for toxicity at higher doses, underscoring the importance of thorough preclinical evaluation. Further research is required to determine the LD50, identify potential target organs of toxicity, and assess the genotoxic and safety pharmacology profiles of this compound to support its potential development as a therapeutic agent.

References

Safety Operating Guide

Navigating the Safe Disposal of Tingenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Tingenone, a naturally occurring quinonemethide triterpene with potent biological activities, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its cytotoxic properties, this compound must be managed as hazardous waste, following stringent protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Understanding this compound's Profile
PropertyDataSource
Molecular Formula C₂₈H₃₆O₃PubChem[1]
Molecular Weight 420.6 g/mol PubChem[1]
Appearance Solid powderSmolecule[2]
Solubility Soluble in DMSOSmolecule[2]
Known Biological Activity Antineoplastic, Antitumoral, Anti-inflammatoryPubChem, Smolecule[1][2]
Storage Dry, dark, and at 0-4°C for short term or -20°C for long termSmolecule[2]

Given its classification as a phytogenic antineoplastic agent, it should be handled with the same precautions as other chemotherapeutic agents.[1]

Step-by-Step Disposal Protocol for this compound

The following procedures are based on best practices for the disposal of hazardous chemical waste and should be adapted to comply with all applicable local, state, and federal regulations.

Personal Protective Equipment (PPE)

Before handling this compound waste, it is imperative to wear appropriate PPE to prevent skin and eye contact, and inhalation.

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles with side-shields.[3]

  • Lab Coat: A lab coat or other protective clothing is essential to prevent contamination of personal clothing.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.[3]

Waste Segregation and Collection

Proper segregation of this compound waste is crucial to prevent accidental reactions and to ensure compliant disposal.

  • Solid Waste:

    • This includes unused this compound powder, contaminated personal protective equipment (gloves, disposable lab coats), and any lab materials (e.g., weighing paper, pipette tips) that have come into direct contact with this compound.

    • Collect all solid waste in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the waste.

  • Liquid Waste:

    • This includes solutions containing this compound (e.g., in DMSO).

    • Collect liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvent used. Do not mix incompatible waste streams.

  • Sharps Waste:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound should be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

Labeling and Storage of Waste

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • All waste containers must be labeled with the words "HAZARDOUS WASTE".[4]

  • The label must also include the full chemical name ("this compound") and the name of any solvents or other chemicals present in the waste mixture, along with their approximate concentrations.[4]

  • Keep waste containers securely closed except when adding waste.[4]

  • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure segregation from incompatible materials.[4]

Disposal Procedure

This compound waste must not be disposed of in the regular trash or down the drain.

  • Engage a Certified Waste Management Vendor: The disposal of hazardous chemical waste must be handled by a licensed and certified environmental waste management company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.

  • Documentation: Complete all necessary waste pickup request forms as required by your institution's EHS department. Provide accurate information about the waste composition.

  • Do Not Attempt to Neutralize: Without a specific, validated neutralization protocol, do not attempt to chemically treat this compound waste. Improper treatment can create more hazardous byproducts.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a laboratory setting.

Tingenone_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Waste Collection & Storage cluster_disposal Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) solid_waste Solid Waste (Unused this compound, Contaminated PPE) ppe->solid_waste During Handling liquid_waste Liquid Waste (this compound Solutions) ppe->liquid_waste During Handling sharps_waste Sharps Waste (Contaminated Needles, Glassware) ppe->sharps_waste During Handling solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Container sharps_waste->sharps_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact Institutional EHS storage->ehs_contact waste_pickup Arrange for Pickup by Certified Waste Vendor ehs_contact->waste_pickup final_disposal Compliant Disposal (e.g., Incineration) waste_pickup->final_disposal

This compound Waste Disposal Workflow

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is necessary.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]

  • Spill: For small spills, carefully clean up the material while wearing appropriate PPE. Avoid generating dust. Place the spilled material and cleanup supplies into a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department immediately.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Essential Safety and Operational Guide for Handling Tingenone

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety, handling, and disposal information for Tingenone, tailored for researchers, scientists, and professionals in drug development. While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes known data and established best practices for handling cytotoxic compounds to ensure laboratory safety.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided below. This information is essential for safe handling and experimental design.[1]

PropertyValue
Molecular FormulaC28H36O3
Molecular Weight420.6 g/mol
CAS Number50802-21-6
AppearanceData not available (often a crystalline powder)
SolubilitySoluble in DMSO[2]
Personal Protective Equipment (PPE)

Due to its cytotoxic nature, stringent adherence to PPE protocols is mandatory when handling this compound. The following table outlines the required PPE.

Body PartRequired PPEStandard
Eyes/Face Safety glasses with side shields or goggles. A face shield is required when there is a splash hazard.OSHA 29 CFR 1910.133 or European Standard EN166[3]
Skin Chemical-resistant gloves (e.g., nitrile). A lab coat or disposable gown to prevent skin contact.Follow manufacturer's specifications for glove compatibility.
Respiratory Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust or aerosols are generated.[3]Follow established respiratory protection program guidelines.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Perform Hand Hygiene Don2 Put on Gown Don1->Don2 Don3 Put on Respirator Don2->Don3 Don4 Put on Goggles/Face Shield Don3->Don4 Don5 Put on Gloves Don4->Don5 Doff1 Remove Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Goggles/Face Shield Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Perform Hand Hygiene Doff5->Doff6

PPE Donning and Doffing Sequence.
Operational Plans: Handling and Storage

Handling:

  • Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid creating dust.[4]

  • Use personal protective equipment as required.[4]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep product and empty container away from heat and sources of ignition.[3]

Emergency Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4][5]

Accidental Release Measures:

  • Ensure adequate ventilation and wear appropriate PPE.[3][6]

  • Avoid breathing dusts.[2]

  • Sweep up dry spills immediately and transfer to suitable, closed containers for disposal.[2][3]

  • Clean the spill area thoroughly.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use a medium appropriate to the surrounding fire, such as dry chemical, carbon dioxide, foam, or water spray.[2]

  • Hazardous Combustion Products: May include oxides of carbon.[4]

  • Fire-Fighting Procedures: Wear self-contained breathing apparatus and full protective gear.[2][3]

Disposal Plan

All this compound waste, including contaminated materials, must be treated as hazardous waste.

  • Waste Characterization: Due to its cytotoxic properties, this compound waste is considered hazardous.

  • Containment: Collect waste in sealed, properly labeled containers.

  • Disposal: Dispose of waste at a licensed hazardous waste disposal facility. Adhere to all federal, state, and local environmental regulations.[7][8][9] Do not dispose of down the drain or in regular trash.

Experimental Protocols

Given this compound's known cytotoxic effects against various cancer cell lines, a common experimental protocol to assess its efficacy is a cytotoxicity assay.

Protocol: MTT Assay for Cell Viability

This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 24-72 hours.

  • MTT Addition:

    • Add MTT reagent to each well.

    • Incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the results and determine the IC50 value.

MTT_Assay_Workflow start Start: Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound dilutions incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and calculate IC50 read->analyze end End: Results analyze->end

Workflow for an MTT Cytotoxicity Assay.
Hypothetical Signaling Pathway of this compound's Cytotoxic Action

While the precise signaling pathway of this compound is not fully elucidated, many natural cytotoxic compounds exert their effects by modulating key cancer-related pathways. The following diagram illustrates a hypothetical mechanism by which this compound might induce apoptosis in cancer cells, based on common pathways affected by such compounds.[10][11][12]

Tingenone_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds/Interacts NFkB NF-κB This compound->NFkB Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces PI3K PI3K Receptor->PI3K Inhibits AKT AKT PI3K->AKT Activates AKT->NFkB Activates Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 Upregulates Proliferation Cell Proliferation Genes NFkB->Proliferation Activates Transcription Bcl2->Apoptosis Inhibits

Hypothetical this compound-induced Apoptosis Pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.